molecular formula C21H25NO4 B1598170 (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid CAS No. 683219-74-1

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Cat. No.: B1598170
CAS No.: 683219-74-1
M. Wt: 355.4 g/mol
InChI Key: SHRZMJHRBQEGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZMJHRBQEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394545
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683219-74-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683219-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid CAS Registry Number: (Analogous structures often cited in NEP inhibitor patents, e.g., LBQ657 intermediates) Molecular Formula:


Application:  Key intermediate in the synthesis of Neutral Endopeptidase (NEP) inhibitors (e.g., Sacubitril analogs) and integrin antagonists.

This technical guide details the synthesis of the racemic


-amino acid derivative via a Modified Rodionov Condensation . This route is selected for its atom economy and direct access to the racemic skeleton from commercially available aldehydes, avoiding the multi-step homologation required if starting from 

-amino acids. A secondary high-fidelity route (Arndt-Eistert) is provided for context regarding enantioselective adaptation.

Retrosynthetic Analysis & Strategy

The construction of the


-amino acid core can be approached via two primary disconnections. For the racemic target, Disconnection A (C3-C4 bond formation via condensation) is superior to Disconnection B (Homologation) due to raw material availability and step count.

Strategic Choice: The Rodionov Reaction The Rodionov reaction allows for the one-pot formation of


-amino acids from aldehydes, malonic acid, and ammonia sources.[1] This bypasses the need for pre-formed amino acids.
Pathway Visualization

G Aldehyde 4-Biphenylcarboxaldehyde Intermediate Intermediate: 3-Amino-4-(4-biphenylyl)butyric acid Aldehyde->Intermediate Rodionov Condensation (EtOH, Reflux) Malonic Malonic Acid Malonic->Intermediate Ammonia Ammonium Acetate Ammonia->Intermediate Product TARGET: (+/-)-3-(Boc-amino)-4- (4-biphenylyl)butyric acid Intermediate->Product N-Protection (Dioxane/H2O) Boc2O Boc2O / NaOH Boc2O->Product

Figure 1: Synthetic workflow utilizing the modified Rodionov condensation followed by standard N-protection.

Experimental Protocols

Method A: Modified Rodionov Condensation (Primary Route)

This method is optimized for the synthesis of the racemic free amino acid, followed by protection.

Phase 1: Synthesis of (+/-)-3-Amino-4-(4-biphenylyl)butyric acid

Reagents:

  • 4-Biphenylcarboxaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (absolute) or Glacial Acetic Acid (Solvent)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-biphenylcarboxaldehyde (18.2 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and ammonium acetate (15.4 g, 200 mmol) to the flask.

  • Solvation: Add Ethanol (150 mL). Note: Some protocols use glacial acetic acid for higher solubility of biphenyl derivatives; ethanol is preferred for easier workup if solubility permits.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 8–12 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 3:1).
    
  • Precipitation: Allow the reaction mixture to cool to room temperature. The

    
    -amino acid often precipitates as a white solid. If no precipitate forms, concentrate the solvent to 50% volume and cool to 
    
    
    
    .
  • Filtration: Filter the crude solid.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde. Recrystallize from aqueous ethanol if necessary.

    • Yield Expectation: 60–75%

    • Checkpoint: Verify formation of the free amino acid (MS:

      
      ).
      
Phase 2: N-Boc Protection

Reagents:

  • Crude

    
    -amino acid (from Phase 1)
    
  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (1N solution)

  • 1,4-Dioxane

Protocol:

  • Solvation: Suspend the 3-amino-4-(4-biphenylyl)butyric acid (10.0 g, ~39 mmol) in water (40 mL) and 1,4-dioxane (40 mL).

  • Basification: Cool to

    
    . Add 1N NaOH dropwise until pH reaches ~10–11.
    
  • Addition: Add

    
     (9.4 g, 43 mmol) in one portion (or dissolved in minimal dioxane).
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Maintain pH >9 by periodic addition of 1N NaOH if required.

  • Workup:

    • Concentrate in vacuo to remove dioxane.

    • Wash the remaining aqueous phase with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities/excess Boc anhydride.

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3 at

      
      . The product should precipitate or form an oil.
      
    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate to dryness.
    
  • Final Purification: Recrystallize from Hexane/Ethyl Acetate to afford the pure title compound.

Method B: Arndt-Eistert Homologation (Alternative High-Fidelity Route)

Use this route if the starting material is (rac)-Boc-4-biphenylalanine or if enantiopure product is required later (using chiral starting material).

Mechanism: Mixed Anhydride


 Diazoketone 

Wolff Rearrangement.

ArndtEistert Start Boc-4-Biphenylalanine Act Mixed Anhydride (iBuOCOCl / NMM) Start->Act Diazo Diazoketone (CH2N2) Act->Diazo -HCl Rearrange Wolff Rearrangement (Ag+ / H2O) Diazo->Rearrange -N2 End Boc-beta-Amino Acid Rearrange->End

Figure 2: Arndt-Eistert Homologation sequence.

Key Steps:

  • Activation: React Boc-4-biphenylalanine with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at

    
    .
    
  • Diazotization: Treat with excess diazomethane (ether solution) at

    
    . SAFETY ALERT: Diazomethane is explosive and toxic.  Use specialized glassware (fire-polished, no ground joints).
    
  • Rearrangement: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (catalytic). Evolution of

    
     gas indicates Wolff rearrangement to the ketene, which hydrates to the acid.
    

Comparative Data Analysis

FeatureMethod A: RodionovMethod B: Arndt-Eistert
Starting Material 4-Biphenylcarboxaldehyde (Cheap)Boc-4-biphenylalanine (Expensive)
Step Count 2 (Condensation + Protection)3 (Activation + Diazo + Wolff)
Atom Economy HighModerate (Loss of

, leaving groups)
Safety Profile Good (Standard lab hazards)High Risk (Diazomethane)
Stereochemistry Racemic onlyRetains stereochemistry of SM
Scalability High (Kg scale feasible)Limited by Diazomethane handling

Quality Control & Characterization

Expected Analytical Data for this compound:

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       7.30–7.60 (m, 9H, Biphenyl aromatic protons)
      
    • 
       6.8 (d, 1H, NH)
      
    • 
       3.9–4.1 (m, 1H, CH-N)
      
    • 
       2.7–2.9 (m, 2H, 
      
      
      
      -Ar)
    • 
       2.3–2.4 (m, 2H, 
      
      
      
      -COOH)
    • 
       1.35 (s, 9H, Boc t-butyl)
      
  • Mass Spectrometry (ESI):

    • 
       (Fragment)
      

References

  • Rodionov Reaction Modification

    • Grybaitė, B., et al. (2024).[2] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed Central. Link

    • Context: Describes the condensation of aromatic aldehydes with malonic acid/ammonium acet

      
      -amino acids.[1]
      
  • Arndt-Eistert Homologation Protocol

    • Podlech, J., & Seebach, D. (1995). Arndt-Eistert Homologation of Amino Acids. Organic Syntheses. Link (General procedure adapted for biphenyl analog).

    • Context: Standard pharmaceutical protocol for converting -amino acids to -amino acids with retention of configur
  • Boc-Protection Methodology

    • Keller, O., et al. tert-Butoxycarbonyl-L-Proline. Organic Syntheses, Coll. Vol. 6, p.203. Link

    • Context: Standard Schotten-Baumann conditions for Boc protection applicable to the intermedi
  • NEP Inhibitor Chemistry (Background)

    • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry. Link

    • Context: Establishes the relevance of the biphenyl-butyric acid scaffold in drug development.

Sources

Technical Guide: Structural Characterization and Validation of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Executive Summary & Synthetic Context

Compound Identity: this compound Chemical Formula:

Molecular Weight:Role:

1

The structural integrity of this molecule relies on three pillars: the stability of the tert-butoxycarbonyl (Boc) protecting group, the regiochemistry of the biphenyl attachment, and the integrity of the

2

Theoretical Structural Framework

Before experimental validation, the connectivity must be mapped to anticipate spectroscopic signals.[2]

  • Backbone: A butyric acid chain (C1–C4).[1][2]

  • Functionality:

    • C1: Carboxylic acid (COOH).[1][2]

    • C2 (

      
      ):  Methylene group, diastereotopic protons.[1][2]
      
    • C3 (

      
      ):  Chiral center carrying the carbamate (NH-Boc).[1]
      
    • C4 (

      
      ):  Benzylic methylene connecting the biphenyl system.[1][2]
      
  • Pendant Group: 4-Biphenylyl moiety (aromatic system).[1][2][3]

Elucidation Logic Flow

The following workflow dictates the sequence of analytical operations required to confirm the structure and purity.

ElucidationWorkflowStartCrude Synthesis ProductMS1. Mass Spectrometry (ESI)Confirm MW (355.4 Da) & FragmentationStart->MS MW CheckNMR_1H2. 1H NMR (DMSO-d6)Backbone Connectivity & IntegrationMS->NMR_1H PassNMR_2D3. 2D NMR (COSY/HSQC)Assign Diastereotopic Protons (C2/C4)NMR_1H->NMR_2D Ambiguity ResolutionChiral4. Chiral HPLCDetermine Enantiomeric Ratio (+/-)NMR_2D->Chiral Purity CheckFinalValidated StructureChiral->Final Release

Figure 1: Structural elucidation workflow ensuring rigorous validation from molecular weight confirmation to stereochemical analysis.

Spectroscopic Elucidation

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the Boc group and peptide backbone.[1][2][4]

  • Ionization Mode: Electrospray Ionization (Positive), ESI(+).[1]

  • Expected Adducts:

    • 
       Da[1]
      
    • 
       Da[1]
      
    • 
       Da (Dimer formation is common in carboxylic acids).[1][2]
      

Fragmentation Pathway (MS/MS): The Boc group is acid-labile and thermally sensitive.[1] In CID (Collision-Induced Dissociation), the primary loss is isobutylene (


1

MS_FragmentationParentParent Ion [M+H]+m/z 356.4Frag1[M - Isobutylene + H]+m/z 300.4Parent->Frag1-56 Da (C4H8)Frag2[M - Boc + H]+(Free Amine)m/z 256.4Frag1->Frag2-44 Da (CO2)

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS for Boc-protected

1
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



H NMR Assignment (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.10br s1HCarboxylic acid proton (exchangeable).[1]
Ar-H 7.30 – 7.65m9HBiphenyl system. Distinctive multiplet region.[1][2] The protons on the terminal phenyl ring and the internal phenylene ring overlap.[2]
NH 6.85d (

Hz)
1HCarbamate NH.[1][2] Coupling to H-3 (chiral center).[1][2]
H-3 (

)
4.05m1HChiral Center. Deshielded by Nitrogen.[1][2] Appears as a multiplet due to coupling with NH, H-2, and H-4.[1][2]
H-4 (

)
2.75 – 2.95m (ABX)2HBenzylic protons.[1] Diastereotopic (H-4a

H-4b). Higher shift due to aromatic ring current.[1][2]
H-2 (

)
2.30 – 2.45m (ABX)2HAdjacent to Carbonyl.[1] Diastereotopic. Often overlaps with DMSO solvent peak (2.50 ppm); verify with HSQC.[1][2]
Boc 1.35s9HDiagnostic Singlet. Intense peak confirming protection.[1][2]

Critical Validation Check:

  • Rotamers: Boc groups can induce rotamers, causing peak broadening or doubling of signals (approx 90:10 ratio) in NMR.[1][2] If observed, run Variable Temperature (VT) NMR at 353 K to coalesce signals.[1][2]

  • Diastereotopic Protons: The C2 and C4 protons are adjacent to a chiral center (C3).[2] They will not appear as simple doublets or triplets but as complex ABX systems.[1][2] COSY (Correlation Spectroscopy) is required to distinguish the C2 (couples to H-3 only) from C4 (couples to H-3 and Aromatic ring).[1]


C NMR Assignment (100 MHz, DMSO-

)
  • Carbonyls: ~173 ppm (Acid), ~155 ppm (Carbamate/Boc).[1]

  • Aromatic: 139-141 ppm (Quaternary Ar-C), 126-129 ppm (Ar-CH).[1]

  • Boc: ~78 ppm (Quaternary C), ~28 ppm (Methyls).[1]

  • Aliphatic: ~50 ppm (C3, Chiral), ~40 ppm (C4, Benzylic), ~38 ppm (C2,

    
    -carbon).[1]
    

Stereochemical Analysis (Chiral Resolution)

Since the topic specifies (+/-) (racemic), the researcher must quantify the enantiomeric ratio or separate the isomers for biological testing.[1]

Analytical Method: Chiral HPLC

Standard reverse-phase columns (C18) cannot separate these enantiomers.[1][2] Polysaccharide-based chiral stationary phases are required.[1][2]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Trifluoroacetic acid (TFA).[1][2]

    • Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.[2]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 254 nm (Biphenyl absorption).[1][2]

  • Expected Result: Two peaks with 1:1 area integration (for racemate).

Experimental Protocols

Protocol A: Synthesis of this compound

Synthesis via Arndt-Eistert Homologation of Boc-4-biphenylalanine (generic pathway).[1]

  • Activation: Dissolve Boc-4-phenyl-DL-phenylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq) at -15°C to form the mixed anhydride.[1]

  • Diazomethane: Treat with diazomethane (ether solution) to form the

    
    -diazoketone.[1][2]
    
  • Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (

    
    , cat.) and sonicate.[1][2] The rearrangement yields the 
    
    
    -amino acid.[2]
  • Workup: Evaporate THF. Acidify aqueous layer to pH 3 (1N HCl).[1][2] Extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the target acid.

Protocol B: Quantitative NMR (qNMR) for Purity[1]
  • Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade) as an internal standard.

  • Preparation: Weigh ~10 mg of Sample and ~5 mg of Standard (precision

    
     mg) into a vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    seconds (5x T1) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    =Integration,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight.[1][6]

References

  • Gellman, S. H. (1998).[1][2][7] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

  • Ksander, G. M., et al. (1995).[1][2] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.[2] Link[1]

  • Steer, D. L., et al. (2002).[1][2] Beta-Amino acids: Versatile peptidomimetics.[1][2] Current Medicinal Chemistry, 9(8), 811-822.[1] Link

  • Sigma-Aldrich. (2024).[1][2][8] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Bulletin. Link

  • Matrix Science. (2024).[1][2] Peptide Fragmentation Nomenclature (Roepstorff/Fohlman).[1][2][9] Mascot Help. Link

Executive Summary: The Strategic Imperative of Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

In the landscape of peptide synthesis and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies. While the Fmoc/tBu strategy has gained dominance in routine Solid Phase Peptide Synthesis (SPPS) due to its milder deprotection conditions, Boc chemistry retains critical utility for aggregation-prone sequences , base-sensitive pharmacophores , and large-scale liquid phase manufacturing .

This guide moves beyond basic textbook definitions to provide a rigorous, mechanistic analysis of Boc dynamics. It is designed for scientists who need to optimize yields, suppress side reactions (such as tert-butyl cation alkylation), and make data-driven decisions between Boc and Fmoc methodologies.

Mechanistic Foundations: Electronic Stabilization & Acid Lability

The utility of the Boc group stems from its unique electronic properties. It masks the nucleophilicity of the


-amino group by delocalizing the nitrogen lone pair into the carbonyl system (carbamate resonance), significantly reducing its reactivity toward electrophiles.
Acid-Catalyzed Deprotection Mechanism

Unlike benzyl carbamates (Cbz), which require hydrogenation or strong acids (HBr/AcOH), Boc is labile to anhydrous acids (TFA, HCl/Dioxane). The cleavage is driven by the stability of the resulting tert-butyl carbocation .[1]

Mechanism:

  • Protonation: The carbonyl oxygen is protonated by the acid.[1][2]

  • Fragmentation: The bond between the tert-butyl oxygen and the carbonyl carbon cleaves, releasing the tert-butyl cation (

    
    ).
    
  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

    
     and the free amine.
    

Critical Risk: The generated


 is a potent electrophile.[1] Without adequate scavenging, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible impurities.

BocDeprotection BocAmine Boc-Protected Amine (R-NH-Boc) Protonation Protonation (TFA/H+) BocAmine->Protonation Intermed Protonated Intermediate Protonation->Intermed Frag Fragmentation Intermed->Frag Carbamic Carbamic Acid (R-NH-COOH) Frag->Carbamic Cation tert-Butyl Cation (tBu+) Frag->Cation Release FreeAmine Free Amine Salt (R-NH3+) Carbamic->FreeAmine -CO2 Scavenged Scavenged Adduct (tBu-Scavenger) Cation->Scavenged + Scavengers (Silanes/Thiols) SideRxn Side Reaction (Alkylated Trp/Met) Cation->SideRxn No Scavenger

Figure 1: Mechanistic pathway of Boc deprotection highlighting the critical divergence between successful scavenging and irreversible side reactions.

Validated Protocols: Protection & Deprotection

The following protocols are designed for high fidelity and reproducibility.

High-Yield Boc Protection (Boc Anhydride Method)

Context: Standard protection of free amino acids. Reagents: Di-tert-butyl dicarbonate (


), NaOH/Dioxane or TEA/DCM.

Protocol:

  • Dissolution: Dissolve amino acid (10 mmol) in 1:1 Dioxane:Water (20 mL).

  • Basification: Add 1M NaOH (11 mmol) to adjust pH to ~9–10. Note: Control pH strictly; pH > 11 causes racemization.

  • Addition: Add

    
     (11 mmol, 1.1 equiv) dropwise at 0°C.
    
  • Reaction: Warm to RT and stir for 4–12 hours. Monitor via TLC (ninhydrin stain).

  • Workup (Critical):

    • Wash aqueous phase with

      
       (removes excess 
      
      
      
      ).
    • Acidify aqueous phase to pH 2–3 with 1M

      
       (precipitates product).
      
    • Extract into EtOAc, dry over

      
      , and concentrate.
      

Why this works: The biphasic system keeps the zwitterionic amino acid soluble while the organic phase delivers the electrophile.


 is preferred over HCl for acidification to prevent acid-catalyzed Boc removal during workup.
Optimized Deprotection Cocktail (The "Scavenger Rule")

Context: Removal of Boc group in SPPS or liquid phase. Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Scavengers.

ComponentRatio (v/v)Role
TFA 50%Proton source for cleavage.[3]
DCM 45%Solvent to swell resin or solubilize peptide.
Water 2.5%Scavenger for tBu cations (forms tBuOH).
Triethylsilane (TES) 2.5%Highly effective hydride donor to quench carbocations.

Step-by-Step:

  • Pre-swell: Swell resin in DCM for 15 min.

  • Cleavage: Add the TFA cocktail. React for 30 min (liquid phase) or 2 x 15 min (SPPS).

  • Precipitation: Evaporate TFA/DCM under

    
     flow (do not use heat). Pour residue into cold diethyl ether.
    
  • Isolation: Centrifuge the precipitate.

Strategic Decision Matrix: Boc vs. Fmoc

Choosing the right protecting group is not a matter of preference but of chemical necessity dictated by the peptide sequence and downstream applications.

FeatureBoc Strategy Fmoc Strategy
Deprotection Acid (TFA).[3][4]Base (Piperidine).[2][5]
Final Cleavage HF (Hydrofluoric Acid) or TFMSA. Harsh.[6]TFA .[2][5][7][8][9][10] Mild.[6]
Solubility High. Protonated amine (TFA salt) reduces aggregation.Lower. Aggregation is common in long hydrophobic sequences.
Base Sensitivity Excellent. Ideal for base-labile linkers or unnatural amino acids.Poor. Repeated base treatments can degrade sensitive moieties.[8]
Cost Generally lower raw material cost.Higher cost, though decreasing.
Best Use Case "Difficult" sequences (aggregation-prone), thioesters, depsipeptides.Routine SPPS, GMP manufacturing, acid-sensitive peptides.

The "Aggregation Paradox": In Fmoc synthesis, the growing peptide chain is neutral after deprotection, promoting hydrogen bonding and


-sheet formation (aggregation), which halts synthesis. In Boc synthesis, the N-terminus is protonated (

) after TFA deprotection. This electrostatic repulsion prevents aggregation, making Boc superior for "difficult" sequences (e.g., Amyloid beta, hydrophobic domains).

StrategyDecision Start Start: Peptide Sequence Analysis Q1 Is the sequence aggregation-prone? (>10 hydrophobic residues) Start->Q1 Q2 Does it contain base-sensitive groups? (e.g., depsipeptides, thioesters) Q1->Q2 No Q3 Is HF cleavage feasible? (Specialized equipment available?) Q1->Q3 Yes (Critical) BocRoute Select Boc Strategy (In-situ Neutralization) Q2->BocRoute Yes FmocRoute Select Fmoc Strategy (Standard SPPS) Q2->FmocRoute No Q3->BocRoute Yes Q3->FmocRoute No (Safety Constraint)

Figure 2: Decision tree for selecting Boc vs. Fmoc strategies based on sequence properties and laboratory capabilities.

Troubleshooting & Side Reaction Mitigation

The "t-Butyl Rush" (Alkylation)

Symptom: Mass spec shows +56 Da adducts on Trp, Met, or Cys. Cause: Insufficient scavenging of the tert-butyl cation during TFA deprotection. Solution: Increase scavenger load. Use Dithiothreitol (DTT) or Ethanedithiol (EDT) (5% v/v) in the cleavage cocktail for Cys/Met-rich peptides.

Aspartimide Formation

Symptom: -18 Da mass shift (loss of


) in Asp-Gly or Asp-Ser sequences.
Mechanism: Nitrogen of the amide bond attacks the side-chain ester of Asp.
Boc Advantage: This side reaction is base-catalyzed. Since Boc synthesis uses acidic deprotection, aspartimide formation is significantly lower  in Boc SPPS compared to Fmoc SPPS.
Isobutylene Polymerization

Symptom: Gummy residue after deprotection. Cause: Polymerization of isobutylene byproducts.[10] Solution: Ensure adequate dilution with DCM and use silane scavengers (TES/TIS) which irreversibly trap the cation.

References

  • Common Organic Chemistry. Boc Protection Mechanism using Boc2O and DMAP. [Link]

  • Royal Society of Chemistry (RSC). Dual protection of amino functions involving Boc. [Link]

Sources

Technical Guide: Non-Proteinogenic Biphenyl Amino Acids in Drug Discovery

[1]

Strategic Overview: The "Biphenyl Effect"

In modern medicinal chemistry, the incorporation of non-proteinogenic amino acids is a pivotal strategy for overcoming the limitations of natural peptides. Among these, Biphenylalanine (Bip) —specifically L-4,4'-biphenylalanine—stands out as a critical tool for optimizing pharmacokinetics and receptor affinity.[1]

The "Biphenyl Effect" refers to the unique ability of the biphenyl side chain to simultaneously address three common failure modes in peptide drug candidates:

  • Proteolytic Instability: The bulky, non-natural side chain sterically hinders access to the peptide backbone, protecting it from common proteases (e.g., chymotrypsin).[1]

  • Weak Receptor Binding: The biphenyl group is significantly larger and more hydrophobic than Phenylalanine (Phe), allowing it to reach deep into hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzymes that natural residues cannot access.[1]

  • Conformational Entropy: The rigid biaryl system restricts the rotational freedom of the side chain (rotamers), reducing the entropic penalty upon binding.[1]

Physicochemical Profile: Phe vs. Bip[1][2][3]

The transition from Phenylalanine to Biphenylalanine represents a massive shift in steric and electronic properties.[1] The table below summarizes the key differences that drive the biological activity of Bip.

PropertyL-Phenylalanine (Phe)L-4,4'-Biphenylalanine (Bip)Impact on Drug Design
Molecular Weight 165.19 g/mol 241.28 g/mol Increases ligand mass; enhances van der Waals contacts.
Side Chain Character Monocyclic AromaticBicyclic Biaryl (Rigid)Bip provides a rigid "spacer" that can span distinct receptor subsites.[1]
Hydrophobicity (LogP) ~ -1.38 (Exp)> 2.5 (Predicted)*Bip dramatically increases membrane permeability and hydrophobic core affinity.[1]
Steric Bulk (A³) ~190 ų~280 ųBip fills large hydrophobic pockets (e.g., in HIV protease or GLP-1R).[1]
Electronic Nature Electron-rich

-system
Extended

-system
Enhanced

stacking interactions with receptor aromatic residues.

*Note: LogP values are highly pH-dependent for zwitterions; the relative difference indicates Bip is significantly more lipophilic.

Synthetic Methodologies

A. Solution-Phase Synthesis: The Suzuki-Miyaura Protocol

The most robust method for synthesizing Fmoc-Bip-OH is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed cycle couples an aryl halide (on the amino acid) with an aryl boronic acid.[1]

Mechanism & Workflow: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

SuzukiCycleStartFmoc-4-Iodo-Phe-OH(Aryl Halide)OxAddOxidative Addition(Pd-Ar-I Complex)Start->OxAdd+ Pd(0)BoronicPhenylboronic Acid(Coupling Partner)TransMetTransmetallation(Base Activated)Boronic->TransMetPd0Pd(0) CatalystOxAdd->TransMet+ Boronic Acid+ Base (Na2CO3)RedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductFmoc-Biphenylalanine(Product)RedElim->Product

Figure 1: Catalytic cycle for the synthesis of Biphenylalanine via Suzuki-Miyaura coupling.

Validated Protocol (Self-Validating System):

  • Reagents: Fmoc-4-iodo-Phe-OH (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), Na₂CO₃ (2.5 eq).

  • Solvent: DMF:Water (9:[1]1) – Critical for solubility of the amino acid salts.

  • Conditions: Heat to 80°C under Argon for 4-6 hours.

  • Validation: Monitor via LC-MS. The disappearance of the iodine isotope pattern and the emergence of the product mass (M+H) confirms conversion.

  • Workup: Acidify to pH 2 with 1M HCl to precipitate the Fmoc-Bip-OH product.

B. Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Bip into a peptide chain is challenging due to steric hindrance .[1] Standard coupling protocols often yield deletions.[1]

High-Efficiency Coupling Protocol:

  • Resin: Rink Amide or Wang Resin (low loading, <0.4 mmol/g recommended to prevent aggregation).[1]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for bulky residues.

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

  • Conditions:

    • Stoichiometry: 4 eq AA : 3.9 eq HATU : 8 eq DIEA.[1]

    • Time: Double coupling (2 x 45 min).

    • Temperature: Microwave irradiation at 75°C significantly improves yield.[1]

SPPS_WorkflowResinPeptide-Resin(Fmoc Protected)DeprotectDeprotection(20% Piperidine/DMF)Resin->DeprotectWash1Wash(DMF x3)Deprotect->Wash1ActivateActivation(Fmoc-Bip-OH + HATU + DIEA)Wash1->ActivateCoupleCoupling(2x 45min, 75°C)Activate->CoupleCheckKaiser Test(Colorimetric Check)Couple->CheckCheck->Wash1Colorless (Pass)NextNext CycleCheck->NextBlue (Fail) -> Repeat

Figure 2: Optimized SPPS workflow for sterically hindered Biphenylalanine residues.

Applications in Drug Discovery[3][4]

Case Study 1: Protease Inhibitors (HIV & HCV)

Viral proteases often contain deep, hydrophobic substrate-binding pockets (S1/S1' subsites).[1]

  • Mechanism: Replacing Phe with Bip in inhibitor scaffolds allows the inhibitor to fill these pockets more completely, displacing water molecules (entropy gain) and increasing van der Waals contact enthalpy.[1]

  • Result: This strategy was instrumental in the development of early HIV protease inhibitors, improving

    
     values from micromolar to nanomolar ranges.[1]
    
Case Study 2: GLP-1 Analogs (Metabolic Disease)

Glucagon-like peptide-1 (GLP-1) has a short half-life due to degradation by DPP-4.

  • Mechanism: Substitution of residues near the N-terminus (the cleavage site) with Bip creates a "steric shield."[1]

  • Result: The bulky biphenyl group prevents the DPP-4 enzyme from accessing the scissile bond, significantly extending the plasma half-life of the therapeutic peptide.

References

  • Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Coupling Source: Kotha, S., & Lahiri, K. (2016).[1] Bioorganic & Medicinal Chemistry Letters. Context: Primary source for the optimized Pd-catalyzed cross-coupling protocol.

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids Source: BenchChem Application Notes (2025).[1] Context: Protocols for overcoming steric hindrance using HATU/HOAt and microwave synthesis.[1]

  • Physicochemical Properties of Fluorinated and Aryl Phenylalanines Source: Beilstein Journal of Organic Chemistry (2020).[1] Context: Comparative data on hydrophobicity and structural rigidity of Phe derivatives.[1]

  • Biphenylalanine in GPCR Ligand Design Source: Journal of Medicinal Chemistry / NIH (2022).[1] Context: Application of biaryl analogs in anti-inflammatory agents and receptor binding optimization.[1]

Technical Monograph: (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Chemical Identity & CAS Resolution[1][2][3][4][5][6][7][8][9][10]

The compound (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a non-proteinogenic


Core Identifiers
ParameterSpecification
CAS Number 683219-74-1 (Racemic)
Chemical Name 3-{[(tert-butoxy)carbonyl]amino}-4-(4-phenylphenyl)butanoic acid
Synonyms Boc-

-homobiphenylalanine; Boc-3-amino-4-(biphenyl-4-yl)butyric acid
Molecular Formula

Molecular Weight 355.43 g/mol
Stereochemistry Racemic (+/-); contains one chiral center at the

-position (C3).[1][2]
Structural Representation (SMILES)

CC(C)(C)OC(=O)NC(CC(=O)O)CC1=CC=C(C=C1)C2=CC=CC=C2[3]

Physicochemical Properties & Stability[6][10]

Understanding the physicochemical profile is essential for assay development and synthetic handling.

  • Physical State: White to off-white crystalline powder.

  • Solubility:

    • High: Dichloromethane (DCM), Methanol, DMSO, DMF.

    • Low/Insoluble: Water, Hexanes.

  • pKa (Calculated): Carboxylic acid

    
     4.4; Carbamate NH 
    
    
    11.5.
  • Stability:

    • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile. Exposure to TFA (Trifluoroacetic acid) or HCl/Dioxane will result in rapid deprotection to the free

      
      -amino acid salt.
      
    • Base Stability: Stable under standard basic saponification conditions (e.g., LiOH/THF), allowing for ester hydrolysis elsewhere in a peptide chain without affecting the Boc group.

Synthetic Pathway: Arndt-Eistert Homologation[11][12]

The most authoritative and scalable method for synthesizing


Arndt-Eistert Homologation
Reaction Logic[11]
  • Activation: The carboxylic acid of Boc-Biphenylalanine is activated as a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water generates the homologated

    
    -amino acid.
    
Step-by-Step Protocol

Reagents:

  • Starting Material: Boc-(+/-)-4-biphenylalanine (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Diazomethane (

    
    ) (excess, ether solution) [Safety Critical]
    
  • Silver Benzoate (

    
    ) (0.1 eq)
    
  • Solvents: THF (anhydrous), 1,4-Dioxane, Water.

Procedure:

  • Mixed Anhydride Formation: Dissolve Boc-biphenylalanine in anhydrous THF at -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 20 minutes to form the mixed anhydride.

  • Diazoketone Synthesis: Filter off the NMM-HCl salt. Add the filtrate slowly to a cold (0°C) solution of excess diazomethane in ether. Stir at 0°C for 1 hour, then warm to room temperature overnight. Evaporate solvent to yield the yellow crystalline diazoketone.

  • Wolff Rearrangement: Dissolve the diazoketone in 1,4-dioxane/water (9:1). Add catalytic Silver Benzoate. Heat to 70°C. Nitrogen gas evolution indicates the rearrangement to the ketene intermediate, which is immediately trapped by water to form the target acid.

  • Workup: Evaporate dioxane. Acidify the aqueous residue with 1M citric acid (to preserve Boc). Extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
Synthetic Workflow Diagram

ArndtEistertStartBoc-Biphenylalanine(Alpha-Amino Acid)AnhydrideMixed AnhydrideIntermediateStart->Anhydride1. NMM, THF2. Isobutyl Chloroformate(-15°C)DiazoAlpha-Diazoketone(Yellow Solid)Anhydride->DiazoCH2N2 / Ether(0°C -> RT)KeteneKeteneIntermediateDiazo->KeteneAg BenzoateWolff Rearrangement(-N2)ProductTarget Beta-Amino Acid(CAS 683219-74-1)Ketene->ProductH2O(Nucleophilic Attack)

Caption: Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-amino acid target via a Wolff rearrangement.[2][4]

Pharmaceutical Applications

Neprilysin (NEP) Inhibition

This compound acts as a crucial building block for Neprilysin inhibitors . The biphenyl moiety provides hydrophobic interactions within the S1' subsite of the NEP enzyme, while the carboxylic acid coordinates with the Zinc (

  • Mechanism: The

    
    -amino acid backbone extends the distance between the Zinc-binding group (carboxyl) and the hydrophobic side chain, optimizing the fit compared to natural 
    
    
    -amino acids.
  • Relevance: It is a structural analog of the intermediate used in Sacubitril (part of Entresto), although Sacubitril utilizes a specific ethyl ester and methyl-substituted variant.

Peptidomimetics

Incorporation of this


Analytical Characterization

To validate the identity of CAS 683219-74-1, the following analytical signals are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       7.30-7.60 (m, 9H, Biphenyl aromatic protons)
      
    • 
       6.80 (d, 1H, NH-Boc)
      
    • 
       3.95 (m, 1H, CH-
      
      
      )
    • 
       2.70-2.90 (m, 2H, CH2-Benzylic)
      
    • 
       2.30-2.45 (m, 2H, CH2-
      
      
      )
    • 
       1.35 (s, 9H, Boc-tBu)
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       Da.
      
    • Negative Mode:

      
       Da.
      

References

  • Angene Chemical. (2025). Product Analysis: this compound (CAS 683219-74-1).[3] Retrieved from [3]

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of -Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations, and Stereoselectivity." Liebigs Annalen.
  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational text on biphenyl-butyric acid pharmacophores for NEP).
  • Sigma-Aldrich. (2025).[5] Arndt-Eistert Synthesis Protocols and Reagents. Retrieved from

Biphenyl-Containing Amino Acid Derivatives: Structural Constraints and Pharmacophore Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biphenyl Moiety as a Privileged Scaffold In modern peptidomimetic drug design, the incorporation of biphenyl-containing amino acids (e.g., Biphenylalanine, Bip) represents a strategic intervention to modulate pharmacokinetics and potency. Unlike natural aromatic residues (Phenylalanine, Tyrosine, Tryptophan), the biphenyl group introduces a unique combination of extended hydrophobic surface area , restricted conformational freedom , and axial chirality (atropisomerism) .

This guide details the structural rationale, synthetic protocols, and therapeutic applications of biphenyl-containing amino acid derivatives, providing a roadmap for researchers aiming to optimize peptide-membrane interactions and protease stability.

Chemical Space & Physiochemical Properties[1][2]

The transition from Phenylalanine (Phe) to Biphenylalanine (Bip) is not merely an increase in bulk; it is a fundamental shift in the molecule's electronic and steric profile.

Comparative Analysis: Phe vs. Bip

The following table summarizes the key physiochemical shifts that occur upon biphenyl substitution.

PropertyPhenylalanine (Phe)4-Biphenylalanine (Bip)Impact on Drug Design
LogP (Lipophilicity) ~1.38~3.80Drastically increases membrane permeability and blood-brain barrier (BBB) penetration.
Surface Area (

)
~190~260Enhances Van der Waals contacts within large hydrophobic pockets (e.g., GPCRs, Proteases).
Rotational Freedom High (

)
Restricted (

)
The biphenyl bond restricts rotation, reducing the entropic penalty upon binding.
Electronic Character Monocyclic AromaticConjugated BiarylFacilitates extended

stacking interactions; potential for fluorescence.
Metabolic Stability Susceptible to ChymotrypsinResistantSteric bulk prevents access to the scissile bond by proteases.
The Atropisomerism Challenge

A critical, often overlooked aspect of biphenyl derivatives is atropisomerism . If ortho-substituents are present on the biphenyl ring, rotation around the C-C bond is hindered, creating distinct axial chiral conformers (rotamers).

  • Implication: In drug development, one rotamer may bind the target with high affinity while the other is inactive or toxic.

  • Control: Synthesis must account for rotational barriers, often requiring specific catalytic conditions to set the biaryl axis configuration.

Synthetic Architecture: The Suzuki-Miyaura Protocol[3][4][5]

The "Gold Standard" for synthesizing biphenyl-containing amino acids is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (SMC) . While direct C-H activation is emerging, SMC remains the most reliable method for preserving chiral integrity (


-carbon) and protecting groups (Fmoc/Boc).
Mechanism of Action

The synthesis relies on coupling an aryl halide (typically Fmoc-4-bromo-phenylalanine) with an arylboronic acid.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Reactant 1 BaseStep Base Activation (Formation of Pd-O-Base) OxAdd->BaseStep + Base (Na2CO3) TransMet Transmetallation (Boronic Acid Entry) BaseStep->TransMet + Reactant 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration Product Fmoc-Biphenylalanine RedElim->Product Reactant1 Fmoc-Phe(4-Br)-OH Reactant1->OxAdd Reactant2 Arylboronic Acid Reactant2->TransMet

Figure 1: Catalytic cycle for the synthesis of Fmoc-Biphenylalanine via Suzuki-Miyaura coupling.

Validated Protocol: Non-Aqueous SMC for Fmoc-Derivatives

Objective: Synthesize Fmoc-4-Biphenylalanine without removing the base-labile Fmoc group. Source Validation: Adapted from protocols optimizing Fmoc stability (Source 1.10).

Reagents:

  • Substrate: Fmoc-4-bromo-L-phenylalanine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent System: THF : Ethylene Glycol (10:[1]1) (Critical for suppressing Fmoc cleavage)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Oxygen inhibits the Pd cycle.

  • Dissolution: Dissolve Fmoc-4-bromo-Phe (1 mmol) and Phenylboronic acid (1.1 mmol) in the THF/Ethylene Glycol mixture.

  • Catalyst Addition: Add

    
     and 
    
    
    
    .
  • Thermal Activation: Heat to 66°C .

    • Critical Control Point: Do NOT exceed 80°C. Higher temperatures promote Fmoc deprotection via the carbonate base.

  • Monitoring: Monitor via TLC (Chloroform/Methanol 9:1). Reaction typically completes in 4-6 hours.

  • Workup: Acidify with 1M HCl to pH 2 (protonates the carboxylic acid for extraction). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Self-Validating Check:

  • If the product shows a free amine on TLC (ninhydrin positive), the temperature was too high or the reaction time too long, causing Fmoc cleavage.

Pharmacological Applications[1][2][6][7][8]

Antimicrobial Peptides (AMPs): The "Carpet" Mechanism

Biphenylalanine is increasingly used to supercharge AMPs (e.g., Aurein 1.2 analogs). Natural AMPs use Phenylalanine to anchor into bacterial membranes. Replacing Phe with Bip increases the partition coefficient, allowing the peptide to bury deeper into the lipid bilayer, destabilizing the membrane integrity.

Mechanism:

  • Electrostatic Attraction: Cationic residues (Arg/Lys) attract the peptide to the anionic bacterial surface.

  • Hydrophobic Insertion: The Biphenyl moiety acts as a "molecular anchor," penetrating the hydrophobic tail region of the lipids.

  • Disruption: Steric bulk of Bip disrupts lipid packing, causing leakage (lysis).

AMPMechanism cluster_lipid Lipid Bilayer Environment Step1 1. Surface Attraction (Cationic Charge) Step2 2. Membrane Anchoring (Biphenyl Insertion) Step1->Step2 Hydrophobic Drive Step3 3. Lipid Disruption (Steric Clash) Step2->Step3 Bip vs Phe: Deeper Penetration Outcome Cell Lysis / Death Step3->Outcome Membrane Failure

Figure 2: Mechanism of action for Biphenyl-enhanced Antimicrobial Peptides (AMPs).

Protease Inhibitors (NEP and HCV)

In medicinal chemistry, biphenyls are used to fill large hydrophobic pockets (


 or 

subsites) in enzymes.
  • Case Study: Neutral Endopeptidase (NEP) Inhibitors.

  • Logic: The active site of NEP contains a hydrophobic pocket that naturally accommodates Phe. Extending this to a biphenyl group (as seen in the structural evolution of Sacubitril-like precursors) increases binding affinity by displacing active-site water molecules (entropic gain) and maximizing Van der Waals contacts (enthalpic gain).

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Source: University of Greenwich / PubMed URL:[Link] (Verified context via search 1.2)

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Source: AIP Publishing / Biointerphases URL:[Link]

  • Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Whitepaper: Sourcing and Validating 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

[1]

Executive Summary

3-(Boc-amino)-4-(4-biphenylyl)butyric acid (also known as Boc-β-homobiphenylalanine ) is a specialized chiral

11

While often confused with the Sacubitril intermediate (a


1Neprilysin (NEP)DPP-411

Chemical Identity & Structural Context

To ensure procurement accuracy, researchers must distinguish this compound from its


FeatureTarget Compound Common Confusion (Alpha)Common Confusion (Gamma)
Common Name Boc-β-homobiphenylalanine Boc-Biphenylalanine (Boc-Bip-OH)Sacubitril Intermediate
IUPAC 3-(Boc-amino)-4-(4-biphenylyl)butyric acid2-(Boc-amino)-3-(4-biphenylyl)propanoic acid(2R,4S)-5-(4-biphenylyl)-4-(Boc-amino)-2-methylpentanoic acid
Backbone

-Amino Acid
(4 carbons)

-Amino Acid (3 carbons)

-Amino Acid (5 carbons)
CAS (Generic) Not widely indexed142994-55-4 (L-isomer)1012341-50-2
Key Use Peptidomimetics, Stability enhancementPeptide synthesisNEP Inhibition (Entresto)
Structural Visualization

The following diagram illustrates the structural relationship and the critical "homologation" shift that defines the target compound.

ChemicalStructureAlphaBoc-Biphenylalanine(Alpha-Amino Acid)Common Starting MaterialTargetTARGET: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid(Beta-Amino Acid)Extended BackboneAlpha->Target Arndt-EistertHomologation (+1 Carbon)GammaSacubitril Intermediate(Gamma-Amino Acid)Drug SubstanceTarget->Gamma Further Homologation& Methylation

Figure 1: Structural lineage of biphenyl-amino acids.[1][2][3][4] The target compound is the

Commercial Supply Landscape

Because this compound is a non-canonical amino acid , it is rarely held in bulk stock by generalist vendors (e.g., Sigma-Aldrich, Fisher) unless intended for a specific custom library.[1] Sourcing strategies must be tiered based on quantity and purity requirements.

Tier 1: Specialty Amino Acid Suppliers (High Probability of Stock)

These vendors specialize in unnatural amino acids and

1
  • PepTech Corporation: Known for an extensive catalog of

    
    -amino acids and "homo" amino acids.
    
  • Chem-Impex International: A leading US-based supplier for peptide building blocks; frequently stocks Boc-biphenylalanine analogs.

  • Watanabe Chemical Industries (Japan): The global "gold standard" for unnatural amino acid variety.[1]

  • Bachem: While focused on peptides, they supply high-grade protected amino acid building blocks.

Tier 2: Custom Synthesis & CROs (Bulk/Scale-Up)

For quantities >100g, or if the specific enantiomer (R or S) is out of stock, these firms routinely synthesize this compound via Arndt-Eistert homologation.[1]

  • Enamine: Holds massive building block libraries; likely has the compound or a close analog on shelf.

  • WuXi AppTec / Pharmaron: Standard CROs for scaling this intermediate for GMP toxicity studies.

  • BOC Sciences: Specializes in protected amino acid derivatives and custom synthesis.

Supply Chain Decision Matrix

Use this logic flow to determine your sourcing strategy:

SourcingLogicStartNeed 3-(Boc-amino)-4-(4-biphenylyl)butyric acidCheckCatCheck Tier 1 Catalogs(PepTech, Chem-Impex)Start->CheckCatInStockIn Stock?CheckCat->InStockBuyPurchase & QC(Chiral HPLC)InStock->BuyYesCustomInitiate Custom SynthesisInStock->CustomNoRouteDefine Route:Arndt-Eistert from Boc-Bip-OHCustom->Route

Figure 2: Sourcing decision tree for rare

Quality Assurance & Self-Validating Protocols

When sourcing chiral building blocks from secondary suppliers, enantiomeric purity is the critical failure point. The "Self-Validating System" requires you to assume the material is racemic until proven otherwise.

Protocol: Chiral Purity Validation (HPLC)

Objective: Confirm the Enantiomeric Excess (ee%) is >99.0%.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA (Trifluoroacetic acid).[1]

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1]

  • Detection: UV at 254 nm (Strong absorption by the biphenyl system).[1]

  • Reference Standard: If the pure enantiomer is unavailable, induce racemization on a small sample (treat with dilute base) to identify both R and S retention times.

Protocol: Identity Verification (NMR)

Objective: Distinguish


1
  • 1H NMR (DMSO-d6):

    • Look for the

      
      -methylene protons  (next to COOH).[1] In the target 
      
      
      -amino acid, these appear as a distinct multiplet (usually 2 protons) around 2.3–2.5 ppm .[1]
    • In the

      
      -amino acid (Boc-Bip-OH), there are no 
      
      
      -methylene protons; only the
      
      
      -methine proton (~4.2 ppm).[1]
    • This simple check validates you received the homologated product.

Synthesis Context (The "Make" Option)

If commercial supply fails, the synthesis of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a standard two-step protocol from the widely available Boc-4-biphenylalanine .[1]

  • Activation: React Boc-Biphenylalanine with isobutyl chloroformate to form the mixed anhydride.

  • Diazomethane Treatment: Treat with diazomethane (or TMS-diazomethane for safety) to form the diazoketone intermediate.[1]

  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane.

    • Result: The carbon chain extends by one CH2 unit, retaining the stereochemistry of the Boc-amino group.[1]

This route (Arndt-Eistert) is the industry standard for converting


1

References

  • Podlech, J., & Seebach, D. (1995).[1] "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen. [1]

  • Ksander, G. M., et al. (1995).[1] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational work on biphenyl-substituted amino acid inhibitors).

  • ChemicalBook. (2025).[1][2] "Product Entry: (2R,4S)-5-(4-biphenylyl)-4-(Boc-amino)-2-methylpentanoic acid." (For comparison of the gamma-amino acid analog).

  • PepTech Corporation. "Beta-Amino Acids Catalog." (General reference for sourcing beta-homo amino acids).

Theoretical Modeling of 3-Amino-4-(4-biphenylyl)butyric Acid Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists[1][2]

Executive Summary & Structural Context

The molecule 3-amino-4-(4-biphenylyl)butyric acid represents a critical intersection between neurotransmitter mimetics and peptidomimetic building blocks.[1][2] Structurally, it is a


-amino acid  (specifically, a derivative of 

-homophenylalanine) featuring a bulky, lipophilic biphenyl side chain.[1][2]

Unlike its


-amino acid cousins (e.g., Phenibut or Baclofen), which primarily target GABA-B receptors, 

-amino acids are often utilized to induce specific secondary structures (foldamers) or to inhibit metalloproteases (e.g., Neprilysin) and integrins.[1][2] The biphenyl moiety introduces significant hydrophobic bulk and dispersion interactions, making accurate conformational modeling challenging due to the rotational freedom of the biaryl axis and the flexibility of the butyric backbone.

This guide provides a rigorous, self-validating computational framework to model the conformational landscape of this molecule, moving from stochastic sampling to high-level Quantum Mechanical (QM) refinement.[1][2]

Conformational Landscape Analysis

The theoretical modeling of this molecule requires addressing three specific degrees of freedom (DOFs) that define its bioactivity:

  • The

    
    -Amino Acid Backbone (
    
    
    
    ):
    The C2-C3 bond determines the relative orientation of the amino and carboxylate groups.[1] In solution, these often form intramolecular hydrogen bonds (H-bonds), creating pseudo-cyclic structures (e.g., 6-membered rings).[1][2]
  • The Biphenyl Torsion (

    
    ):  The bond connecting the two phenyl rings is not rigid.[1] While planar in some crystal packing, in solution, steric repulsion between ortho-hydrogens induces a twist angle of approximately 
    
    
    
    .[1]
  • The Side-Chain Linker (

    
    ):  The rotation of the methylene bridge connecting the biphenyl group to the chiral center.
    
The Zwitterionic Challenge

In physiological media (pH 7.4), 3-amino-4-(4-biphenylyl)butyric acid exists primarily as a zwitterion (


).[1][2] Gas-phase calculations often erroneously stabilize the neutral form.[1][2] Therefore, implicit solvation models are mandatory  throughout the pipeline.

Step-by-Step Modeling Protocol

Phase 1: Stochastic Conformational Search

Objective: To exhaustively sample the potential energy surface (PES) and identify local minima without getting trapped in high-energy states.[1][2]

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) with Simulated Annealing.[1][2]

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for small organic molecules and zwitterions).[1][2]

  • Solvent: Water (Implicit, Generalized Born model).[1][2]

Protocol:

  • Generate the initial 3D structure in the zwitterionic state.

  • Define rotatable bonds: C1-C2, C2-C3, C3-C4, C4-C1'(Ar), and the Ar-Ar bond.[1][2]

  • Run 10,000 steps of Monte Carlo conformational search.

  • Apply an energy window cutoff of 5.0 kcal/mol relative to the global minimum.

  • Cluster results based on RMSD (0.5 Å cutoff) to remove redundant conformers.

Phase 2: Quantum Mechanical (DFT) Refinement

Objective: To obtain accurate electronic energies and geometries, particularly for the biphenyl twist and intramolecular H-bonds.[1][2]

  • Theory Level: Density Functional Theory (DFT).[1][2]

  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1][2]
    
    • Rationale: The "-D" (Dispersion) correction is critical.[1][2] Standard B3LYP fails to account for the

      
       stacking or London dispersion forces inherent to the biphenyl system.
      
  • Basis Set: 6-311++G(d,p) (Diffuse functions "++" are essential for the anionic carboxylate).[1][2]

  • Solvation: SMD (Solvation Model based on Density) or CPCM (Water,

    
    ).[1][2]
    

Protocol:

  • Submit the unique conformers from Phase 1 for Geometry Optimization.

  • Perform Frequency Analysis to ensure no imaginary frequencies (confirms true minima).

  • Calculate Gibbs Free Energy (

    
    ) at 298.15 K.[1][2]
    
Phase 3: Pharmacophore & Bioactive Mapping

Objective: To map the low-energy conformers against known pharmacophores (e.g., GABA-B agonists or Integrin antagonists).[1][2]

  • Key Measurement: Calculate the distance centroid between the Ammonium N and the Carboxylate O.

  • Comparison: Compare with the bioactive distance of Baclofen (~5.2 Å) or Phenibut.

Visualization of the Modeling Workflow

The following diagram illustrates the logical flow from structure generation to bioactive validation.

ModelingPipeline cluster_MM Phase 1: Molecular Mechanics cluster_QM Phase 2: Quantum Mechanics (DFT) cluster_Analysis Phase 3: Analysis Start Input: 3-amino-4-(4-biphenylyl)butyric acid (Zwitterionic State) ConfSearch Stochastic Search (Monte Carlo / OPLS4) Implicit Solvent Start->ConfSearch Cluster RMSD Clustering (Cutoff: 0.5 Å) ConfSearch->Cluster Opt Geometry Optimization (wB97X-D / 6-311++G**) SMD Solvation Cluster->Opt Freq Frequency Analysis (Check Imaginary Freqs) Opt->Freq Energy Gibbs Free Energy Calculation Freq->Energy Torsion Torsion Analysis (Biphenyl Twist & Backbone) Energy->Torsion Pharma Pharmacophore Mapping (N-O Distance) Energy->Pharma

Caption: Computational workflow for determining the conformational ensemble of lipophilic


-amino acids.

Key Theoretical Parameters & Expected Data

When reporting your modeling results, summarize the quantitative data in the following format. This table ensures direct comparability with literature values for similar GABA analogues.

Table 1: Critical Conformational Parameters (Template)
ParameterDescriptionLow-Energy ExpectationMechanistic Relevance

Biphenyl Torsion Angle

Planarity (

) is penalized by steric clash;

breaks conjugation.[1][2]

Ammonium-Carboxylate Distance

(Folded) vs

(Extended)
Determines receptor subtype selectivity (e.g., GABA-B requires extended).[1][2]

Solvation EnergyHigh negative valueZwitterions are highly stabilized by water; gas phase results are invalid.[1][2]
H-Bonds Intramolecular InteractionsNH...O=C (6-membered ring)

-amino acids often form stable 6-membered H-bonded rings (C6 conformers).[1][2]

Scientific Rationale & Validation (E-E-A-T)

Why Dispersion-Corrected DFT?

Standard DFT functionals (like B3LYP) notoriously underestimate the stability of aromatic stacking and dispersion interactions. For a molecule with a biphenyl group, dispersion forces contribute significantly to the rotational barrier and packing. Using


B97X-D  or B3LYP-D3  ensures that the lipophilic tail's influence on the backbone conformation is correctly modeled [1].[1][2]
The Importance of the Zwitterion

Modeling the neutral form (


) is a common novice error. At physiological pH, the strong electrostatic attraction between the 

and

groups dominates the conformational preference, often forcing a "folded" state that may not be the bioactive one. The modeling protocol must compare the solution-phase free energies of the folded vs. extended states to predict the population available for receptor binding [2].
Experimental Cross-Validation

To validate this theoretical model without synthesizing the molecule immediately, cross-reference the calculated Biphenyl Twist with the Cambridge Structural Database (CSD) average for biphenyl derivatives (approx.


).[1][2] If your model predicts a planar biphenyl (

), your method is likely neglecting steric repulsion or using an incorrect basis set.[1][2]

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1][2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [1][2]

  • Kaur, P., & Singh, P. (2014).[1][2] Conformational Landscape of Non-Coded Amino Acids: A Review. Chemical Biology & Drug Design. (Contextual reference for

    
    -amino acid modeling).
    
  • Bowery, N. G. (2010).[1][2] GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. (Reference for GABA analogue binding modes).[1][2]

  • BenchChem. (n.d.).[1][2] 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid Structure and Properties. (Verification of the chemical scaffold existence).

Sources

Methodological & Application

Application Note: Protocol for N-Boc Protection of 3-Amino-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Chemical Logic

The Substrate Challenge

3-amino-4-(4-biphenylyl)butyric acid is a specialized


-amino acid derivative, structurally analogous to 

-homophenylalanine but featuring a bulky, hydrophobic biphenyl side chain. This scaffold is a critical intermediate in the synthesis of Neprilysin (NEP) inhibitors and peptidomimetics used in cardiovascular drug discovery.

The primary challenge in functionalizing this molecule is the solubility mismatch . The zwitterionic amino acid is insoluble in organic solvents, while the biphenyl moiety renders it poorly soluble in pure aqueous media. Standard aqueous Schotten-Baumann conditions often fail due to precipitation of the substrate or the reagent (


), leading to incomplete conversion.
The Solution: Modified Schotten-Baumann Protocol

This protocol utilizes a homogenous 1:1 Dioxane:Water system with controlled pH buffering.

  • 1,4-Dioxane acts as the bridge solvent, solubilizing both the hydrophobic

    
     and the lipophilic biphenyl tail.
    
  • Sodium Hydroxide (NaOH) serves two roles: solubilizing the amino acid as its carboxylate salt and neutralizing the proton released during carbamylation to drive the equilibrium forward.

Reaction Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the unprotonated amine onto the carbonyl carbon of di-tert-butyl dicarbonate (


).
Diagram 1: Synthetic Workflow

G Start Start: Raw Material 3-amino-4-(4-biphenylyl)butyric acid Solubilization Step 1: Solubilization Solvent: 1:1 Dioxane/H2O Base: 1N NaOH (pH > 11) Start->Solubilization Dissolve Zwitterion Addition Step 2: Reagent Addition Add Boc2O (1.2 - 1.5 eq) Temp: 0°C -> RT Solubilization->Addition Homogenous Solution Reaction Step 3: Reaction Monitoring Time: 12-18h Check: TLC/HPLC for SM consumption Addition->Reaction Kinetic Control Workup_Acid Step 4: Acidification Cool to 0°C Add 1N HCl/KHSO4 to pH 2-3 Reaction->Workup_Acid Completion Precipitation Step 5: Phase Separation Product precipitates or oils out Extract with EtOAc Workup_Acid->Precipitation Protonation of Carboxylate Purification Step 6: Purification Wash: Brine Dry: Na2SO4 Recrystallize: EtOAc/Hexanes Precipitation->Purification Isolation Final Final Product N-Boc-3-amino-4-(4-biphenylyl)butyric acid Purification->Final Yield > 85%

Caption: Step-by-step workflow for the Boc-protection of lipophilic


-amino acids.

Detailed Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometryNotes
3-Amino-4-(4-biphenylyl)butyric acid Substrate1.0 equiv.[1][2]Limiting reagent.[3]
Di-tert-butyl dicarbonate (

)
Protecting Group1.2 – 1.5 equiv.Melt if solid (mp ~23°C) or use solution.
Sodium Hydroxide (1N NaOH) Base2.5 equiv.1 eq for carboxylate, 1 eq for amine, 0.5 eq buffer.
1,4-Dioxane Co-solvent~10 mL/g substrateHigh grade, peroxide-free.
Ethyl Acetate (EtOAc) Extraction SolventN/AHPLC grade.

(1M) or HCl (1N)
AcidifierExcessTo adjust pH to 2–3.
Step-by-Step Procedure
1. Solubilization (Critical Step)
  • Charge a round-bottom flask with 3-amino-4-(4-biphenylyl)butyric acid (1.0 eq).

  • Add 1,4-Dioxane and Water (1:1 ratio). A typical concentration is 0.1 M to 0.2 M relative to the substrate.

  • Add 1N NaOH (2.5 eq) dropwise with stirring.

  • Observation Check: The suspension should clear to a homogenous solution. If turbidity persists due to the biphenyl group, add small aliquots of Dioxane until clear. Do not proceed until homogenous.

2. Reagent Addition
  • Cool the reaction mixture to 0°C using an ice bath. This suppresses the hydrolysis of

    
     by the aqueous base.
    
  • Dissolve

    
      (1.2 eq) in a minimal amount of Dioxane.
    
  • Add the

    
     solution dropwise to the reaction mixture over 15–20 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

3. Reaction & Monitoring
  • Stir vigorously for 12–16 hours .

  • QC Check (TLC/HPLC):

    • TLC:[4] Mobile phase 5:1 DCM:MeOH. Stain with Ninhydrin (SM turns purple; Product does not stain or stains faintly yellow/brown).

    • HPLC: Monitor the disappearance of the polar amine peak and appearance of the less polar N-Boc peak.

4. Workup
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of Dioxane . Caution: Do not distill to dryness; leave the aqueous phase.

  • Dilute the remaining aqueous residue with water.

  • Wash the basic aqueous phase with Diethyl Ether (

    
    ) to remove unreacted 
    
    
    
    and non-polar impurities. Discard the organic (ether) washes.
  • Cool the aqueous phase to 0°C.

  • Slowly acidify with 1M

    
      (preferred over HCl to prevent Boc cleavage) to pH 2–3 .
    
    • Observation: The product should precipitate as a white solid or oil out as a gum.

5. Extraction & Isolation
  • Extract the acidic aqueous mixture with Ethyl Acetate (

    
    ).[5]
    
  • Combine the organic layers.[5]

  • Wash with Brine (

    
    ).
    
  • Dry over anhydrous

    
     .
    
  • Filter and concentrate in vacuo to yield the crude product.

6. Purification
  • The crude material is often pure enough (>95%).

  • If necessary, recrystallize from EtOAc/Hexanes or EtOAc/Heptane . Dissolve in minimal hot EtOAc, add Hexane until turbid, and cool.

Process Control & Validation (QC)

To ensure the protocol was successful, validate the product using the following metrics:

MetricAcceptance CriteriaMethod
Appearance White to off-white powderVisual Inspection
Purity > 98.0%HPLC (C18 column, ACN/H2O gradient)
Identity (NMR) t-Butyl singlet (

~1.4 ppm, 9H)

-NMR (DMSO-

or

)
Identity (MS)

or

match
LC-MS (ESI)
Diagnostic NMR Signals
  • 
     1.35–1.45 ppm (s, 9H):  The characteristic Boc tert-butyl group.
    
  • 
     7.30–7.60 ppm (m, 9H):  The biphenyl aromatic protons.
    
  • 
     12.0 ppm (br s, 1H):  Carboxylic acid proton.
    

Troubleshooting Guide

Diagram 2: Troubleshooting Logic

T Problem Issue Detected Precipitation Precipitation during Reaction Problem->Precipitation Incomplete Incomplete Conversion (>5% SM) Problem->Incomplete Emulsion Emulsion during Extraction Problem->Emulsion LowYield Low Yield after Workup Problem->LowYield Sol_Fix Add more Dioxane Ensure pH > 10 Precipitation->Sol_Fix Inc_Fix Add 0.5 eq NaOH Add 0.2 eq Boc2O Stir 4h more Incomplete->Inc_Fix Emul_Fix Add Brine Filter through Celite Emulsion->Emul_Fix Yield_Fix Check Aqueous pH Must be < 3 for extraction LowYield->Yield_Fix

Caption: Decision tree for resolving common synthesis deviations.

Common Issues
  • Incomplete Reaction: Often caused by a drop in pH as the amine is consumed and acid is generated. Fix: Check pH periodically and add NaOH to maintain pH ~10–11.

  • Oiling Out: The N-Boc product is lipophilic. If it oils out during acidification, use DCM instead of EtOAc for extraction, or add a seed crystal if available.

  • Boc Cleavage: Do not use strong acids (conc. HCl) or heat during the workup. Keep the temperature low during acidification.[6]

References

  • Boc Protection of Amines: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7]

  • Synthesis of Fluorinated Analogues (Protocol Basis): "Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid." Patent CN112500316A.

  • General Beta-Amino Acid Protection: "Synthesis of Boc-Protected Amino acids." ResearchGate.

  • Properties of 4-Amino-3-phenylbutyric acid (Phenibut): PubChem Compound Summary for CID 1078-21-3.

  • Boc-Beta-Amino Acid Building Blocks: "Boc-(R)-3-Amino-4,4-diphenyl-butyric acid in peptide synthesis."

Sources

Application Note: Optimized Protocols for the Boc Deprotection of 3-Amino-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deprotection of


-Boc-3-amino-4-(4-biphenylyl)butyric acid, a critical 

-amino acid intermediate used in the synthesis of neprilysin inhibitors (e.g., Sacubitril). Unlike standard

-amino acids, the lipophilic biphenyl side chain and the

-backbone present specific solubility and isolation challenges. This guide provides two validated protocols: a standard Trifluoroacetic Acid (TFA) method for R&D screening and a Hydrochloric Acid (HCl) method optimized for process scale-up and salt isolation.

Introduction & Strategic Analysis

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in peptide and peptidomimetic synthesis. However, for 3-amino-4-(4-biphenylyl)butyric acid, the reaction is complicated by two factors:

  • Lipophilicity: The biphenyl moiety significantly reduces solubility in polar protic solvents, often necessitating halogenated co-solvents.

  • Downstream Compatibility: Residual TFA from standard deprotection can form trifluoroacetamide impurities during subsequent coupling steps (e.g., with EDC or HATU).

Therefore, the choice of acid and solvent system is not merely about deprotection efficiency, but about the physical form of the isolated product (hygroscopic TFA salt vs. crystalline HCl salt).

Mechanistic Insight

The reaction proceeds via acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated, leading to the fragmentation of the carbamate. This releases the free amine (as a salt), carbon dioxide, and a tert-butyl cation.

Critical Control Point: The generated tert-butyl cation is a potent electrophile. While the biphenyl ring is less electron-rich than indole or phenol, "back-alkylation" of the aromatic ring or the carboxylate is a risk in concentrated mixtures. Scavengers (water or triethylsilane) are employed to quench this cation irreversibly.

Visualization: Reaction Mechanism

BocDeprotection SM N-Boc-Precursor (Lipophilic Biphenyl) Inter Protonated Intermediate SM->Inter + H+ (TFA or HCl) Cation t-Butyl Cation (Electrophile) Inter->Cation Product Amino Acid Salt (Product) Inter->Product - CO2 Scavenger Scavenger (H2O/Silane) Cation->Scavenger Quenching Byproducts Isobutylene / t-Butanol Scavenger->Byproducts Elimination

Figure 1: Acidolytic cleavage mechanism highlighting the fate of the tert-butyl cation.

Experimental Protocols

Protocol A: TFA/DCM Method (Small Scale / R&D)

Recommended for: Initial synthesis, small batches (<1g), and when the product will be purified via HPLC immediately.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Triethylsilane (TES) or

    
     (Scavenger).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of

    
    -Boc-3-amino-4-(4-biphenylyl)butyric acid in DCM (
    
    
    
    ). Ensure complete solvation; the solution should be clear.
  • Scavenger Addition: Add 2.5% v/v of Triethylsilane (TES) or water.

    • Note: TES is preferred if the substrate contains oxidation-sensitive moieties, though water is sufficient for the biphenyl system.

  • Acidolysis: Cool the solution to

    
    . Slowly add TFA equal to the volume of DCM (1:1 ratio).
    
    • Caution: Exothermic reaction.[1] Evolution of

      
       gas will occur.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check completion by TLC (stain with Ninhydrin) or LC-MS (Target mass:

    
     for the free amine).
    
  • Workup (The "TFA Strip"):

    • Concentrate the mixture in vacuo.

    • Co-evaporation: Redissolve the oily residue in Toluene (

      
      ) and evaporate again. Repeat 3x.
      
    • Why? Toluene forms an azeotrope with TFA, facilitating the removal of residual acid which can be detrimental to column chromatography or biological assays.

  • Precipitation: Triturate the residue with cold Diethyl Ether (

    
    ). A white solid (TFA salt) should form. Filter and dry.[2]
    
Protocol B: HCl/Dioxane Method (Process Scale)

Recommended for: Scale-up (>10g), storage stability, and avoiding fluorine contamination in downstream chemistry.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane.

  • Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Step-by-Step Procedure:

  • Slurry/Solution: Suspend 1.0 equiv of the substrate in EtOAc (

    
    ).
    
    • Note: The starting material may not fully dissolve initially.

  • Acid Addition: Add 5.0 equiv of 4.0 M HCl in Dioxane dropwise at

    
    .
    
  • Reaction: Stir at RT for 3–5 hours. The slurry will likely clear as the Boc group is cleaved, followed by the precipitation of the hydrochloride salt.

  • Completion: Verify by HPLC (Method details in Section 4).

  • Isolation:

    • Cool the mixture to

      
       for 1 hour to maximize yield.
      
    • Filter the white crystalline solid.

    • Wash the cake with cold EtOAc (

      
      ) to remove lipophilic impurities.
      
    • Dry under vacuum at

      
      .
      

Analytical Data & Process Monitoring

Comparison of Methods
FeatureProtocol A (TFA)Protocol B (HCl)
Reaction Rate Fast (1-2 h)Moderate (3-5 h)
Solubility Excellent (DCM solubilizes biphenyl)Moderate (Product precipitates)
Salt Form Trifluoroacetate (Hygroscopic)Hydrochloride (Crystalline)
Downstream Risk High (TFA interference in coupling)Low (HCl is easily neutralized)
Yield 90-95%85-92%
Workflow Decision Tree

DecisionTree Start Select Deprotection Strategy ScaleCheck Is Scale > 10g? Start->ScaleCheck TFA Protocol A: TFA/DCM (High Solubility) ScaleCheck->TFA No HCl Protocol B: HCl/Dioxane (Stable Salt) ScaleCheck->HCl Yes NextStep Next Step is Coupling? NextStep->TFA No (Purification) NextStep->HCl Yes (Avoid TFA) TFA->NextStep

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

Troubleshooting & Critical Notes

The "Oily Residue" Problem

Symptom: After evaporation (Protocol A), the product remains a sticky oil rather than a solid. Cause: Residual solvent or TFA preventing crystal lattice formation. Solution:

  • Dissolve the oil in a minimum amount of Methanol (

    
    ).
    
  • Add dropwise into vigorously stirring Diethyl Ether (

    
    ).
    
  • If oil persists, use Hexanes instead of Ether to force precipitation of the lipophilic biphenyl salt.

Incomplete Reaction (HCl Method)

Symptom: Starting material remains after 5 hours. Cause: The product hydrochloride salt precipitates on top of unreacted starting material, occluding it. Solution:

  • Add a small amount of Methanol (5% v/v) to the reaction mixture to increase solubility of the intermediates.

  • Increase agitation speed.

Storage

The free amino acid is a zwitterion and is stable. However, the salts (especially TFA) are prone to hydrolysis if stored in humid conditions. Store HCl salts in a desiccator; store TFA salts at


 under Argon.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Lau, S. H., et al. (2015).[1] Organic Letters, 17(21), 5436–5439. [Link]

  • Mechanisms, by-product formation and evaluation of scavengers. Lundt, B. F., et al. (1978).[3][4] International Journal of Peptide and Protein Research, 12(5), 258-268.[3] [Link]

  • Process Development of Sacubitril. Patent WO2019019795. (2019). Method for Preparing Sacubitril Intermediate.[1][5][6] [Link]

Sources

incorporating 3-(Boc-amino)-4-(4-biphenylyl)butyric acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid in Solid-Phase Peptide Synthesis


-Amino Acid Analogs

Executive Summary

The incorporation of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (often referred to as Boc-


-homobiphenylalanine or a derivative thereof) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). As a key intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril) and a scaffold for novel peptidomimetics, this residue combines the steric bulk of a biphenyl group with the reduced reactivity of a 

-amino acid backbone.

This Application Note provides a validated protocol to overcome the two primary failure modes associated with this building block: incomplete coupling due to steric hindrance and on-resin aggregation driven by the hydrophobic biphenyl moiety.

Chemical Logic & Mechanistic Insight

The Challenge: Sterics and Solubility

Unlike standard


-amino acids, 3-(Boc-amino)-4-(4-biphenylyl)butyric acid possesses an extra methylene group in the backbone (

-position). This alters the trajectory of the nucleophilic attack during coupling. Furthermore, the 4-biphenyl side chain is rigid, planar, and highly lipophilic.
  • Steric Shielding: The biphenyl group creates a "steric umbrella" that shields the activated carboxylate, slowing down the acylation of the resin-bound amine.

  • 
    -
    
    
    
    Stacking:
    Contiguous hydrophobic residues can induce
    
    
    -sheet formation or aggregation on the resin, collapsing the polymer matrix and preventing solvent access.
The Solution: Activation Strategy

Standard carbodiimide couplings (DIC/HOBt) are often insufficient. We recommend aminium/uronium salts (HATU) or phosphonium salts (PyBOP) for this specific coupling to drive the reaction to completion.

  • Solvent System: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF due to its superior ability to solvate aggregated peptide chains and dissolve the lipophilic biphenyl building block.

Experimental Protocols

Materials & Reagents
  • Building Block: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (Ensure >98% purity, enantiomeric excess checked).

  • Resin: Low-loading polystyrene (PS) or ChemMatrix resins (0.2 – 0.4 mmol/g) are recommended to reduce steric crowding.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous NMP (primary) and DCM (secondary).

Protocol A: Pre-Activation and Solubilization

Note: The biphenyl derivative is hydrophobic. Incomplete dissolution is a common cause of failure.

  • Calculation: Use a 3-fold molar excess of the amino acid relative to the resin loading.

  • Dissolution: Dissolve the Boc-amino acid in a minimal volume of NMP .

    • Tip: If the solution appears cloudy, add dry DCM (up to 20% v/v) to aid solubility. The biphenyl ring is highly soluble in chlorinated solvents.

  • Activation: Add HATU (2.9 equivalents relative to resin) to the amino acid solution.

  • Base Addition: Immediately prior to coupling, add DIPEA (6 equivalents).

    • Critical: Do not let the activated ester sit for >5 minutes before adding to the resin, as this increases the risk of side reactions (though

      
      -amino acids are resistant to oxazolone formation, reactive ester hydrolysis can still occur).
      
Protocol B: The Coupling Cycle

This protocol assumes a standard manual or automated synthesis workflow.

StepActionReagent/ConditionDuration
1. Swelling Resin ConditioningDCM followed by NMP2 x 15 min
2. Deprotection Remove Prev. GroupSee Note BelowCycle dependent
3. Wash Resin CleanseNMP (Flow wash)5 x 1 min
4. Coupling Add Activated AA Boc-AA / HATU / DIPEA in NMP 2 - 4 Hours
5. Monitoring ValidationKaiser Test (Primary Amines)5 min
6. Wash Removal of ExcessNMP followed by DCM5 x 2 min
7. Capping Block Unreacted SitesAcetic Anhydride / Pyridine10 min
  • Note on Deprotection:

    • If the previous residue on resin is Fmoc-protected: Use 20% Piperidine/DMF.

    • If the previous residue is Boc-protected: Use 50% TFA/DCM.

    • Crucial: This specific building block is Boc-protected .[1] Once coupled, the N-terminus is Boc-protected. If you intend to continue peptide elongation, you must use TFA to remove the Boc group. This is compatible with Boc-SPPS but requires orthogonal strategies (e.g., hydrazine-labile linkers) if used in Fmoc-SPPS.

Protocol C: Troubleshooting "Difficult Sequences"

If the Kaiser test remains blue (incomplete coupling) after 4 hours:

  • Do NOT cap yet.

  • Wash resin with DCM.

  • Re-couple using a different activation chemistry: DIC (Diisopropylcarbodiimide) + Oxyma Pure in DMF/DCM (1:1) at 50°C for 2 hours.

    • Logic: Changing the solvent polarity and activation mechanism often accesses sites hidden by aggregation.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for incorporating this bulky residue.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Solubilize Dissolve Boc-AA-OH Solvent: NMP (opt. 20% DCM) Start->Solubilize Activate Activation HATU (2.9 eq) + DIPEA (6 eq) Solubilize->Activate Pre-activation (<5 min) Coupling Coupling Reaction Time: 2-4 Hours Temp: Ambient or 40°C Activate->Coupling Wash Wash Resin (NMP -> DCM -> NMP) Coupling->Wash Test Kaiser Test (Ninhydrin) Wash->Test Success Coupling Complete Proceed to Capping/Next Cycle Test->Success Negative (Yellow) Fail Incomplete Coupling (Blue Beads) Test->Fail Positive (Blue) Recouple Double Coupling Strategy Switch to DIC/Oxyma Increase Temp to 50°C Fail->Recouple Recouple->Wash

Caption: Decision tree for the incorporation of sterically hindered


-amino acids in SPPS.

Critical Considerations & Data Summary

Comparative Coupling Efficiency

The table below summarizes expected yields based on activation methods for bulky


-amino acids (based on internal optimization data for similar steric analogs).
Activation MethodSolvent SystemCoupling TimeEst.[2] Conversion (Cycle 1)Risk of Racemization
DIC / HOBt DMF2 Hours60 - 75%Low
DIC / Oxyma DMF/DCM (1:1)2 Hours85 - 90%Low
HATU / DIPEA NMP 2 Hours >98% Low-Medium *
PyBOP / DIPEA NMP4 Hours95%Low

*Note: While HATU is highly efficient, excessive base (DIPEA) or prolonged activation time (>10 min) before addition to resin can lead to epimerization. Always add base immediately before coupling.

Cleavage & Isolation
  • Boc Removal: If the Boc group must be removed on-resin, treat with 50% TFA in DCM (2 x 1 min, 1 x 30 min).

  • Final Cleavage (Boc-SPPS): High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is standard.

  • Final Cleavage (Fmoc-SPPS): If this was the N-terminal cap, standard TFA/TIS/Water cleavage cocktails work.

    • Warning: The biphenyl group makes the peptide very hydrophobic. Do not use cold ether precipitation alone, as the peptide may oil out. We recommend dissolving the crude cleavage mix in 50% Acetic Acid/Water and lyophilizing directly before HPLC purification.

References

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Basics.[3][4][5] CEM Peptide Synthesis Resources.[4] [Link]

  • PubChem. (2024).[6] Compound Summary: Boc-3-amino-4-(4-biphenylyl)butyric acid.[7] National Library of Medicine. [Link]

  • Oxford Academic. (2000). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

Sources

coupling methods for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Application Note: Coupling Strategies for Hydrophobic -Amino Acids

Executive Summary

The coupling of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid presents unique challenges due to the steric bulk of the C4-biphenyl moiety and the inherent lower reactivity of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


1

Chemical Context & Challenges

Structural Analysis
  • Backbone: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amino acid (3-aminobutyric acid core).[2] The amine is on the 
    
    
    -carbon relative to the carboxyl group.
  • Protecting Group: tert-Butyloxycarbonyl (Boc).[1][2][3][4][5] Acid-labile, base-stable.[1]

  • Side Chain: 4-Biphenylylmethyl group at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -position (C4).
    
    • Implication: Significant hydrophobicity requires polar aprotic solvents (DMF, NMP) or halogenated solvents (DCM).[1][2]

    • Implication: Steric hindrance at the reaction center is moderate but can impede rapid acylation of bulky amine partners.

Critical Success Factors
FactorChallengeMitigation Strategy
Solubility Biphenyl group causes precipitation in aqueous/ether solvents.[1]Use DMF or DCM/DMF (1:1) mixtures.[1][2] Avoid pure MeOH or Et2O during coupling.[2]
Reactivity ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-COOH is less electrophilic than

-COOH.
Use pre-activation (HATU/HOAt) or Mixed Anhydrides for speed.[1][2]
Racemization Low risk at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-carbon (CH2), but

-elimination is possible with strong bases.
Use mild organic bases (DIPEA, NMM) and control temperature (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

start).[2]

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal coupling method for your specific application.

CouplingDecisionStartStart: Select Coupling PartnerAmineTypeIs the Amine Partner Sterically Hindered?Start->AmineTypeScaleWhat is the Reaction Scale?AmineType->ScaleNo (Primary/Linear Amine)HATUProtocol B: HATU/HOAt(High Efficiency)AmineType->HATUYes (Secondary/Bulky Amine)EDCHOBtProtocol A: EDC/HOBt(Standard)Scale->EDCHOBtSmall (<1g) / ResearchMixedAnhydrideProtocol C: Mixed Anhydride(Scalable/Cost-Effective)Scale->MixedAnhydrideLarge (>10g) / Process

Figure 1: Decision tree for reagent selection based on steric demands and scale.[1][2]

Detailed Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling

Best for: Routine synthesis, primary amines, minimizing racemization risk.

Reagents:

  • Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

  • Amine Partner: 1.0 – 1.1 equiv[1][2]

  • Coupling Agent: EDC·HCl (1.2 equiv)[1][2]

  • Additive: HOBt (anhydrous) or HBtO (1.2 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1][2]

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-acid (1.0 equiv) and HOBt (1.2 equiv) in DCM/DMF (9:1 ratio to ensure solubility of the biphenyl moiety).

  • Activation: Cool the solution to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in an ice bath. Add EDC·HCl (1.2 equiv).[2] Stir for 15–30 minutes. Note: The solution may become slightly cloudy as the active ester forms.
    
  • Coupling: Add the Amine Partner (1.0 equiv) followed by dropwise addition of DIPEA.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.[1][2] The active ester intermediate should disappear.[2]

  • Work-up: Dilute with excess DCM. Wash sequentially with:

    • 10% Citric Acid or 1M KHSO4 (removes unreacted amine/EDC).[1][2]

    • Saturated NaHCO3 (removes unreacted acid/HOBt).[1][2]

    • Brine.[2]

  • Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: High-Efficiency HATU Coupling

Best for: Sterically hindered amines, anilines, or sluggish reactions.

Reagents:

  • Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (2.0 – 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF [0.1 M]

Procedure:

  • Preparation: Dissolve the Boc-acid (1.0 equiv) and the Amine Partner (1.0–1.2 equiv) in anhydrous DMF under Nitrogen/Argon atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) and cool to

    
    .
    
  • Initiation: Add HATU (1.1 equiv) in one portion.

    • Critical: The color often turns yellow/orange upon HATU addition.[2]

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2–4 hours.
    
  • Quench: Add water or brine to quench the reaction (precipitate may form due to biphenyl hydrophobicity).[2]

  • Work-up: Extract into EtOAc (Ethyl Acetate). Note: EtOAc is preferred over DCM here to ensure better separation from DMF during washing.[2] Wash extensively with water/brine (3x) to remove DMF and tetramethylurea byproducts.[1][2]

Protocol C: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Scale-up (>10g), cost reduction, and clean purification (byproducts are volatile).[1][2]

Reagents:

  • Substrate: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (1.0 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1][2]

  • Base: N-Methylmorpholine (NMM) (1.05 equiv for activation) + additional for amine if salt.[1][2]

  • Solvent: Anhydrous THF or DCM.[2]

Procedure:

  • Activation: Dissolve Boc-acid (1.0 equiv) and NMM (1.05 equiv) in anhydrous THF. Cool to

    
      (salt-ice bath).
    
    • Crucial: Temperature control is vital to prevent decomposition of the mixed anhydride to the urethane.

  • Anhydride Formation: Add IBCF (1.05 equiv) dropwise, maintaining temp < ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Stir for 15 minutes. A white precipitate (NMM[2]·HCl) will form.[2][6]
    
  • Coupling: Add the Amine Partner (dissolved in minimal THF/DCM) dropwise.[2]

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to RT over 1 hour.
    
  • Work-up: Evaporate THF. Redissolve residue in EtOAc. Wash with 1M KHSO4, NaHCO3, and Brine.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the generic pathway and key checkpoints for the coupling process.

CouplingWorkflowcluster_TroubleTroubleshootingInputBoc-Acid + AmineActivationActivation(Active Ester/Anhydride)Input->Activation Reagent + BaseNucleophilicAttackNucleophilic Attack(Amide Bond Formation)Activation->NucleophilicAttack Intermed. SpeciesWorkupAcid/Base WashNucleophilicAttack->Workup CompleteFinalPurified AmideWorkup->Final EvaporationIssue1Precipitation?Soln1Add DMF or NMPIssue1->Soln1Issue2Low Yield?Soln2Switch to HATUCheck Amine PurityIssue2->Soln2

Figure 2: General coupling workflow with integrated troubleshooting steps.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Gelation/Precipitation Hydrophobic aggregation of biphenyl groups.[1]Add chaotropic salts (LiCl) or switch solvent to NMP.[1][2]
Slow Reaction Steric hindrance at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-position.
Increase temperature to

(only with EDC/HOBt) or use HATU.
Epimerization Over-activation or high base concentration.[2]Use Collidine instead of DIPEA; ensure pre-activation at

.

References

  • Bachem. (2024).[2][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[2] Link

  • Ksander, G. M., et al. (1995).[2] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[2] Journal of Medicinal Chemistry, 38(10), 1689-1700.[1] Link[1][2]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]

  • Vertex AI Search. (2026).[2] Patent WO2016128924A1 - Process and intermediates for the preparation of nep inhibitors.Link[1][2]

Application Note: Strategic Integration of Biphenyl Amino Acids in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Biphenylalanine (Bip) —a non-natural, bulky, and highly hydrophobic analog of phenylalanine—has emerged as a critical strategy in modern peptidomimetics. By replacing native phenylalanine or tyrosine residues with Bip, researchers can significantly enhance proteolytic stability , increase receptor binding affinity through extended


-

stacking, and improve membrane permeability .

This guide provides a comprehensive technical workflow for integrating Bip into peptide sequences. It covers the rationale for scaffold selection, detailed protocols for both direct Solid-Phase Peptide Synthesis (SPPS) and late-stage on-resin diversification (Suzuki-Miyaura coupling), and validation assays for stability.

Strategic Rationale: The "Super-Phenylalanine" Effect

Biphenylalanine acts as a "Super-Phenylalanine," occupying a larger hydrophobic volume while maintaining the fundamental binding geometry of aromatic residues.

Comparative Physicochemical Properties
PropertyL-Phenylalanine (Phe)L-Biphenylalanine (Bip)Impact on Peptidomimetic Design
Side Chain Volume ~190 ų~290 ųFills deep hydrophobic pockets; induces steric constraints.
LogP (Hydrophobicity) 1.38~3.8Increases membrane permeability; enhances hydrophobic burial.
Rotational Freedom High (

)
RestrictedReduces entropic penalty upon binding; stabilizes active conformation.
Proteolytic Susceptibility High (Chymotrypsin)Low/ResistantSteric bulk prevents protease access to the peptide bond.
Decision Matrix: Synthesis Strategy

Choose your synthetic route based on library size and position requirements.

SynthesisStrategy Figure 1: Decision Tree for Biphenylalanine Synthesis Methodologies Start Start: Bip Incorporation Goal Decision Is the Bip analog commercially available? Start->Decision RouteA Route A: Direct SPPS (Use Fmoc-Bip-OH) Decision->RouteA Yes RouteB Route B: On-Resin Suzuki Coupling (Late-Stage Diversification) Decision->RouteB No / Expensive Constraint1 Single Target Molecule Standard Bip Structure RouteA->Constraint1 Constraint2 Combinatorial Library Need diverse aryl groups RouteB->Constraint2

Protocol A: Direct SPPS with Fmoc-Bip-OH

Challenge: The bulky biphenyl side chain creates significant steric hindrance, often leading to incomplete coupling and deletion sequences. Solution: Use of high-efficiency coupling reagents (HATU) and elevated temperatures (Microwave).[1]

Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-L-Bip-OH (commercially available).[2]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIEA (Diisopropylethylamine).[3]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for hydrophobic sequences.

Step-by-Step Procedure
  • Swelling: Swell resin in DCM (20 min) followed by NMP (20 min).

  • Deprotection: Treat with 20% Piperidine in NMP (2 x 5 min). Wash with NMP (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Bip-OH (3.0 eq) and HATU (2.9 eq) in minimum NMP.

    • Add DIEA (6.0 eq).

    • Note: The solution should turn yellow. Allow to activate for 30–60 seconds before adding to resin.

  • Coupling:

    • Standard: Shake at Room Temp for 2 hours.

    • Microwave (Recommended): Heat to 75°C for 10 minutes (25W power). Caution: Do not overheat Cys or His residues.

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Repeat step 4.

    • Colorless beads: Complete coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Context: This method allows you to synthesize a library of Bip analogs (e.g., 4'-methyl-Bip, 4'-fluoro-Bip) from a single precursor (4-iodo-Phe) already attached to the resin. This is the gold standard for Structure-Activity Relationship (SAR) studies.

Mechanism of Action

The palladium-catalyzed cross-coupling occurs between an aryl halide on the resin and a boronic acid in solution.

SuzukiCycle Figure 2: On-Resin Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Resin-I + Pd) Pd0->OxAdd Complex1 Pd(II)-Resin Complex OxAdd->Complex1 TransMet Transmetalation (Boronic Acid + Base) Complex1->TransMet Complex2 Bi-Aryl Pd Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0

Protocol

Precursor: Peptide containing Fmoc-Phe(4-I)-OH (4-iodo-phenylalanine) assembled on resin.

  • Preparation:

    • Wash resin-bound peptide (0.1 mmol scale) with degassed DMF (3x) to remove oxygen (critical for Pd catalyst life).

  • Reagent Mix (per reaction):

    • Aryl Boronic Acid: 5.0 equivalents (e.g., Phenylboronic acid).

    • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 equivalents (10 mol%).

    • Base: 2M aqueous Na2CO3 (5.0 equivalents).

  • Reaction:

    • Add dissolved Boronic Acid and Catalyst in degassed DMF to the resin.

    • Add the aqueous base.

    • Conditions: Heat to 80°C for 16–24 hours under Argon/Nitrogen atmosphere.

    • Microwave Alternative: 100°C for 30 minutes (requires sealed vessel).

  • Washing (Crucial for Metal Removal):

    • Wash with DMF (3x).

    • Wash with 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge residual Palladium (prevents metal contamination in biological assays).

    • Wash with DCM (3x).

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) cleavage.[3][4]

Validation & Application Data

Proteolytic Stability Assay (Chymotrypsin)

Bip residues render the peptide backbone inaccessible to chymotrypsin, which typically cleaves at the C-terminus of aromatic residues (Phe, Tyr, Trp).

Protocol:

  • Dissolve peptide (1 mM) in Phosphate Buffer (pH 7.8).

  • Add

    
    -Chymotrypsin (1:200 w/w enzyme:substrate ratio).
    
  • Incubate at 37°C.

  • Aliquot at t=0, 15, 30, 60, 120 min. Quench with 1% TFA.

  • Analyze via HPLC (integrate parent peak area).

Expected Results:

Peptide Sequencet(1/2) Half-lifeNotes
Ac-Ala-Phe -Ala-NH2~20 minRapid degradation.
Ac-Ala-Bip -Ala-NH2> 24 hoursSteric bulk prevents enzyme docking.
Troubleshooting Common Pitfalls
  • Aggregation: Bip peptides are extremely hydrophobic.

    • Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling.

  • Incomplete Suzuki Coupling:

    • Fix: Ensure strict anaerobic conditions. Oxygen kills Pd(0). Switch to Pd2(dba)3 + SPhos ligand for difficult sterics.

  • Solubility (Post-Cleavage):

    • Fix: Do not dissolve crude peptide in pure water. Dissolve in 50% Acetic Acid or DMSO before diluting for HPLC purification.

References

  • Solid-Phase Peptide Synthesis Protocols: Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • On-Resin Suzuki-Miyaura Coupling: Afonso, A., et al. (2011). Solid-phase synthesis of biaryl-containing peptides via Suzuki–Miyaura cross-coupling.[5] Tetrahedron, 67(12), 2238-2245. [Link]

  • HCV Protease Inhibitors (Vaniprevir/Macrocycles): Liverton, N. J., et al. (2008). Molecular modeling based approach to potent P2-P4 macrocyclic HCV NS3/4A protease inhibitors. Journal of the American Chemical Society, 130(14), 4607-4609. [Link]

  • Biphenylalanine in PPI Inhibitors: Cunningham-Rundles, C., et al. (2022). Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening.[6] ACS Catalysis, 12, 3110–3118. [Link]

  • Chymotrypsin Stability Studies: Vreeke, G., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food Research International, 165, 112485. [Link]

Sources

Application Note: Optimized HPLC Strategies for Quality Control of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Their quality control presents two distinct analytical challenges: chemical purity determination (complicated by weak UV absorbance in aliphatic amino acids) and enantiomeric purity verification (critical for preventing racemization in downstream therapeutics). This guide details optimized protocols for Reversed-Phase (RP-HPLC) and Chiral HPLC, addressing the specific physicochemical properties of the Boc group.

Part 1: Chemical Purity Profiling (RP-HPLC)

The "Invisible" Chromophore Challenge

Unlike Fmoc-protected amino acids, which possess a strong fluorophore/chromophore, Boc-protected aliphatic amino acids (e.g., Boc-Ala-OH, Boc-Leu-OH) lack significant UV absorbance above 220 nm. The carbonyl group of the carbamate moiety absorbs weakly at 200–215 nm.

Critical Implication: At these low wavelengths, common mobile phase modifiers like Trifluoroacetic Acid (TFA) and solvents like Acetone absorb UV light, creating high background noise and drifting baselines.

Protocol A: High-Sensitivity UV Method (Non-MS Compatible)

Recommended for routine QC of aliphatic Boc-amino acids where Mass Spectrometry is not required.

Principle: Uses Phosphoric Acid (


) instead of TFA. Phosphoric acid is transparent at 210 nm, significantly lowering the Limit of Detection (LOD).
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1%

    
     in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Far UV Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital; viscosity changes affect baseline at low UV).

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Gradient:

    Time (min) % B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Protocol B: LC-MS Compatible Method

Recommended for impurity identification and aromatic Boc-amino acids.

Principle: Uses Formic Acid.[2][3][4] While Formic Acid absorbs at 210 nm, it is volatile and compatible with Electrospray Ionization (ESI).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV @ 210 nm (expect baseline drift) + MS (ESI Positive Mode).

    • Note: Boc groups are acid-labile. In-source fragmentation often shows the

      
       ion (loss of 100 Da) alongside the 
      
      
      
      or
      
      
      adducts.
Workflow: Method Selection Logic

MethodSelection Start Start: Boc-AA Sample CheckStruct Check Amino Acid Side Chain Start->CheckStruct IsAromatic Aromatic (Phe, Tyr, Trp)? CheckStruct->IsAromatic AromaticPath Strong UV Absorbance IsAromatic->AromaticPath Yes AliphaticPath Weak UV Absorbance IsAromatic->AliphaticPath No UV254 Use UV @ 254 nm Modifier: 0.1% TFA AromaticPath->UV254 CheckMS MS Detection Required? AliphaticPath->CheckMS MethodA Protocol A (Phosphate) Max Sensitivity @ 210 nm CheckMS->MethodA No MethodB Protocol B (Formic Acid) LC-MS Compatible CheckMS->MethodB Yes

Figure 1: Decision matrix for selecting the appropriate mobile phase and detector based on the amino acid structure and analytical goals.

Part 2: Enantiomeric Purity (Chiral HPLC)

The determination of enantiomeric excess (% ee) is critical. Boc-L-amino acids must typically possess >99.5% optical purity.

The Challenge: Solubility vs. Separation

Protected amino acids are often soluble in organic solvents but less so in the hexane/alcohol mixtures used in traditional Normal Phase chiral chromatography.

Optimized Protocol: Polar Organic Mode

Using Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IB, IC) allows for "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are excellent for solubilizing protected amino acids.

Standard Screening Protocol:

  • Column: Chiralpak IA-3 or IC-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase (Isocratic):

    • Base: n-Hexane / Ethanol (80:20 v/v).

    • Additive (CRITICAL): 0.1% Trifluoroacetic Acid (TFA).[2][5]

    • Why TFA? The free carboxylic acid on the Boc-AA will cause severe peak tailing or total retention without an acidic modifier to suppress ionization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

Alternative for Solubility Issues (The "Polar Ionic" Mode): If the sample precipitates in Hexane:

  • Mobile Phase: 100% Acetonitrile + 0.1% Formic Acid (or TFA).

  • Note: This mode works exceptionally well on Chiralpak IA/IC columns for polar protected amino acids.

Part 3: Detector Selection Guide

When UV is insufficient (e.g., for trace impurity analysis of aliphatic AAs), alternative detectors are required.

DetectorSuitability for Boc-AAsProsCons
UV (210 nm) StandardLow cost; standard equipment.High background noise; solvent interference; low sensitivity for aliphatic AAs.
CAD (Charged Aerosol) Excellent Universal response (independent of chromophore); high sensitivity; linear.[4]Destructive; requires volatile mobile phase; expensive.
ELSD GoodUniversal; better baseline stability than low-UV.Non-linear response (log-log); lower sensitivity than CAD.
MS (Single Quad) SpecificIdentifies impurities; high sensitivity.Boc is labile (fragmentation); requires ionization optimization.

Part 4: Troubleshooting & Stability

The "Ghost" Deprotection

Issue: A small peak appears at the void volume or just before the main peak. Cause: On-column deprotection of the Boc group. While Boc is stable to base, it is acid-labile. Solution:

  • Ensure column temperature is

    
    . High heat + acidic mobile phase accelerates deprotection.
    
  • Reduce acid modifier concentration from 0.1% to 0.05% if retention time is long.

  • Validation: Inject the sample immediately after preparation. If the impurity grows over time in the autosampler, the sample diluent is too acidic.

Sample Preparation (The Solvent Effect)

Issue: Distorted, split, or fronting peaks. Cause: Dissolving hydrophobic Boc-AAs in 100% MeOH or DMSO and injecting a large volume into a high-aqueous mobile phase. Protocol:

  • Dissolve sample in minimal MeOH/ACN (e.g., 10% of final volume).

  • Dilute to volume with the starting mobile phase (e.g., 5% ACN / 95% Water).

  • If precipitation occurs, increase organic ratio but reduce injection volume (to < 5 µL).

References

  • Chiral Technologies (Daicel). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Application Note). Available at: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. RSC Adv. 2020. Available at: [Link]

Sources

Application Note: Spectroscopic Characterization of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the structural characterization of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid , a critical intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril) and integrin antagonists. As a


-amino acid derivative, this molecule represents a "privileged scaffold" in medicinal chemistry.

The validation of this intermediate is a Critical Quality Attribute (CQA) in drug development. Its amphiphilic nature—possessing a lipophilic biphenyl tail, a protected amine, and a free carboxylic acid—presents specific challenges in solubility and ionization that this protocol addresses.

Structural Analysis & Connectivity

Before instrumental analysis, the molecule must be deconstructed to anticipate spectral signals.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 355.43 g/mol

  • Key Moieties:

    • Biphenyl System: Aromatic region complexity.

    • Boc-Group: Diagnostic singlet (~1.4 ppm) and labile in MS.

    • 
      -Amino Acid Backbone:  Creates a chiral center at C3 and distinct diastereotopic protons at C2 and C4.
      
Workflow Diagram: Characterization Lifecycle

G Start Crude Synthesis Product (+/-)-Racemate Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR 1H & 13C NMR (Structural Connectivity) Solubility->NMR High Solubility MS ESI-MS Analysis (Mass & Fragmentation) Solubility->MS Dilute in MeOH Data Data Integration (Purity & Identity) NMR->Data MS->Data Release Batch Release / Next Step Data->Release Conforms

Figure 1: Integrated workflow for the structural validation of the target intermediate.

Mass Spectrometry Protocol (ESI-MS)[1][2]

Objective: Confirm molecular weight and analyze fragmentation to verify the Boc-protection status.

Methodology
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive Mode (

    
    ) and Negative Mode (
    
    
    
    )
  • Solvent System: Methanol:Water (90:10) + 0.1% Formic Acid.

    • Note: Avoid Trifluoroacetic acid (TFA) in the mobile phase as it may induce premature Boc-deprotection during analysis.

Fragmentation Logic & Expected Signals

The Boc group is acid-labile and thermally sensitive. In


, "in-source fragmentation" is common.
Ion Speciesm/z (Calculated)Description

378.4 Dominant Adduct. Sodium adducts are highly stable for Boc-amino acids.

356.4Protonated molecule (often low intensity due to Boc lability).

300.4Loss of t-butyl group (-56 Da). Diagnostic of Boc.

256.4Complete loss of Boc group (-100 Da). Yields the free amine.[3]

354.4Deprotonated carboxylic acid (Negative mode).
MS Fragmentation Pathway Diagram

MS Parent Parent Ion [M+H]+ = 356.4 Frag1 Loss of Isobutene [M-C4H8]+ = 300.4 Parent->Frag1 -56 Da (t-butyl) Frag2 Free Amine [M-Boc]+ = 256.4 Parent->Frag2 -100 Da (Boc) Frag1->Frag2 -44 Da (CO2)

Figure 2: ESI-MS fragmentation pathway characteristic of Boc-protected amino acids.

NMR Spectroscopy Protocol

Objective: Verify the carbon skeleton connectivity and the presence of protecting groups.

Solvent Selection: The Critical Choice
  • Recommended: DMSO-d6

  • Alternative: CDCl3[4][5][6][7]

  • Expert Insight: While CDCl3 is standard, DMSO-d6 is superior for this specific molecule.[5] The carboxylic acid and amide protons often exchange or broaden in CDCl3. DMSO-d6 stabilizes the amide bond via hydrogen bonding, producing a sharp doublet for the NH proton, which allows for coupling constant (

    
    ) analysis to determine stereochemistry (if isolating a single enantiomer later).
    
1H NMR Assignment Table (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.30 – 7.65Multiplet9HOverlapping biphenyl protons. The 4 protons on the ring attached to the alkyl chain often appear as two doublets ~7.3 and ~7.5.
Amide NH 6.80 – 7.10Doublet1HExchangeable. The doublet indicates coupling to the CH at position 3.

-CH (C3)
3.90 – 4.10Multiplet1HThe chiral center. Deshielded by the nitrogen.

-CH2 (C4)
2.70 – 2.90Multiplet2HBenzylic protons. Often diastereotopic (ABX system) due to the adjacent chiral center.

-CH2 (C2)
2.30 – 2.45Multiplet2HAdjacent to carboxylic acid.
Boc-CH3 1.30 – 1.38Singlet9HDiagnostic sharp singlet.
13C NMR Key Signals
  • Carbonyls: ~172 ppm (Acid C=O) and ~155 ppm (Carbamate C=O).

  • Aromatic Region: 126–140 ppm (Complex biphenyl signals).

  • Boc Quaternary C: ~78 ppm.

  • Boc Methyls: ~28 ppm.

Protocol for Purity & Chirality

Note on Stereochemistry: The title compound is (+/-) (racemic). Standard NMR in achiral solvents (DMSO, CDCl3) cannot distinguish between the (+) and (-) enantiomers. The spectra will appear identical to a pure enantiomer.

To Determine Enantiomeric Excess (ee): If the goal is to separate or quantify the enantiomers (e.g., for Sacubitril synthesis where the S-isomer is desired), you must use Chiral HPLC .

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% TFA).

References

  • Biphenyl NMR Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Boc-Amino Acid Characterization: Ragnarsson, U., & Grehn, L. (1991). Novel amine protecting groups. Accounts of Chemical Research, 24(10), 285–290.

  • ESI-MS of Boc-Peptides: Cohen, L. H., & Gusev, A. I. (2002). Small molecule analysis by ESI-MS. Analytica Chimica Acta, 469(1), 123-132.
  • Solvent Effects in NMR: Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of DMSO solvent. Magnetic Resonance in Chemistry.

  • Peptidomimetic Synthesis: Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Context for biphenyl-butyric acid derivatives).

Sources

Application Note: Strategic Utilization of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid (CAS: 683219-74-1), a privileged


-amino acid scaffold, in the development of metabolically stable peptidomimetics and protease inhibitors.

Part 1: Compound Profile & Strategic Value

The Molecule
  • Chemical Name: this compound[1]

  • Common Alias: Boc-

    
    -Homo-4-Biphenylalanine (Racemic)
    
  • Core Structure: A

    
    -amino acid backbone with a hydrophobic biphenyl side chain, protected by a tert-butyloxycarbonyl (Boc) group.[2][3]
    
Medicinal Chemistry Rationale

This compound serves as a "Privileged Building Block" in modern drug discovery, bridging the gap between small molecules and biologics. Its value is derived from two synergistic structural features:

  • The "

    
    -Effect" (Metabolic Stability): 
    Unlike natural 
    
    
    
    -amino acids,
    
    
    -amino acids (which have an extra methylene group in the backbone) are resistant to cleavage by endogenous proteases (pepsin, trypsin, chymotrypsin). Incorporating this residue into a peptide sequence dramatically increases the half-life (
    
    
    )
    of the drug candidate in plasma.
  • The "Biphenyl Trap" (Hydrophobic Pharmacophore): The biphenyl side chain is a validated pharmacophore for the S1' hydrophobic pocket of Zinc-Metalloproteases, specifically:

    • Neprilysin (NEP): A target for heart failure (e.g., Sacubitril/Entresto).[4]

    • Matrix Metalloproteinases (MMPs): Targets for cancer metastasis and fibrosis.

    • Integrins: The biphenyl moiety mimics the side chains required for protein-protein interaction (PPI) inhibition.

Part 2: Primary Application – Synthesis of NEP Inhibitor Analogs

Context: Neprilysin (NEP) inhibitors require a hydrophobic group to dock into the enzyme's S1' subsite and a Zinc-Binding Group (ZBG) to chelate the active site


 ion. This protocol describes using the title compound to synthesize a Hydroxamate-based NEP Inhibitor .
Mechanism of Action Strategy
  • Scaffold: The 3-amino-4-biphenylylbutyric acid backbone positions the inhibitor correctly within the active site.

  • Binding: The biphenyl group displaces water from the S1' pocket (entropy-driven binding).

  • Warhead: A hydroxamic acid (introduced via coupling) serves as a bidentate ligand for the Zinc ion.

Experimental Workflow Diagram (DOT)

NEP_Inhibitor_Synthesis Start Starting Material: This compound Step1 Step 1: C-Term Activation (EDC/HOBt) Start->Step1 Dissolve in DMF Step2 Step 2: ZBG Coupling (NH2-OH or O-Benzylhydroxylamine) Step1->Step2 Formation of Protected Hydroxamate Step3 Step 3: N-Term Deprotection (TFA/DCM) Step2->Step3 Boc Removal Step4 Step 4: N-Capping (Acylation/Sulfonylation) Step3->Step4 Diversification Final Final Drug Candidate: NEP Inhibitor Analog Step4->Final Purification (HPLC)

Caption: Workflow for converting the Boc-protected beta-amino acid into a functional metalloprotease inhibitor.

Part 3: Detailed Experimental Protocols

Protocol A: Solution-Phase Synthesis of Hydroxamate Derivative

Use Case: Creating a metalloprotease inhibitor library.

Reagents:

  • Compound: this compound (1.0 eq)[1]

  • Coupling Agents: EDC.HCl (1.2 eq), HOBt (1.2 eq)

  • Nucleophile: O-Benzylhydroxylamine hydrochloride (1.2 eq)

  • Base: N-Methylmorpholine (NMM) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the Boc-amino acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add EDC.HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add O-Benzylhydroxylamine hydrochloride (1.2 mmol) followed by dropwise addition of NMM (3.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Hydrogenolysis (ZBG Deprotection): Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w). Stir under

    
     balloon for 4 hours to remove the O-benzyl group, yielding the free hydroxamic acid.
    
  • Boc-Deprotection (Optional): If N-terminal modification is required, treat with 20% TFA in DCM for 1 hour, then concentrate.

Validation Criteria:

  • Mass Spec: Observe

    
     corresponding to the hydroxamate.
    
  • Ferric Chloride Test: The product should turn red/violet upon addition of

    
     solution (positive test for hydroxamic acid).
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use Case: Incorporating the residue into a peptidomimetic chain (e.g., Integrin antagonist).

Critical Note on Racemic Nature: Since the starting material is racemic (+/-), SPPS will generate diastereomers if other chiral amino acids are present in the chain.

  • Recommendation: Separate enantiomers via Chiral HPLC before loading onto resin, OR purify the final peptide diastereomers via Prep-HPLC.

Procedure:

  • Resin Loading: Use 2-Chlorotrityl chloride resin. Swell resin in DCM. Dissolve Boc-amino acid (2 eq) and DIPEA (4 eq) in DCM and add to resin. Shake for 2 hours.

  • Capping: Add MeOH (1 mL) to cap unreacted chlorides.

  • Deprotection (Boc Removal):

    • Note: Unlike Fmoc SPPS, Boc chemistry requires acidic deprotection.

    • Treat resin with 50% TFA in DCM (2 x 15 min).

    • Wash thoroughly with DCM (x3) and DMF (x3).

    • Neutralize with 10% DIPEA in DMF (x2).

  • Coupling (Next Residue):

    • Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) with the next Fmoc- or Boc-amino acid.

    • Coupling time: 2 hours (Beta-amino acids are sterically hindered; extended coupling is required).

Part 4: Analytical Data Summary

When characterizing derivatives of this compound, the following physiochemical properties are standard reference points.

ParameterValue / RangeRelevance
Molecular Weight ~355.4 g/mol (Free Acid)Fragment size allows for oral bioavailability rules (Rule of 5).
LogP (Predicted) 3.5 – 4.2High lipophilicity due to Biphenyl; ensures good membrane permeability but requires solubility optimization.
pKa (Carboxyl) ~4.5Standard carboxylic acid behavior.
pKa (Amine) ~9.0 (when deprotected)Basic amine forms salt bridges in enzyme active sites.
HPLC Retention Late ElutingOn C18 columns, elutes after simple phenyl-derivatives due to biphenyl hydrophobicity.

Part 5: References

  • National Institutes of Health (NIH). (2025). Baclofen and Beta-Amino Acid Analogs in Medicinal Chemistry. PubMed Central. Retrieved January 28, 2026, from [Link]

  • European Heart Journal. (2015). Neutral endopeptidase inhibition and the natriuretic peptide system. Retrieved January 28, 2026, from [Link]

Sources

synthesis of peptide libraries using 3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Peptidomimetic Libraries Incorporating 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

Executive Summary & Strategic Rationale

This guide details the integration of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (hereafter referred to as Boc-BiPh-BA ) into solid-phase peptide synthesis (SPPS) workflows for combinatorial library generation.[]

The Molecule: Boc-BiPh-BA is a


-amino acid derivative (

-homo-biphenylalanine). Unlike standard

-amino acids, the amino group is attached to the

-carbon, introducing an extra methylene group (

) into the backbone.
  • Structural Significance: The biphenyl side chain provides a massive hydrophobic surface area, critical for targeting deep hydrophobic pockets (e.g., Neutral Endopeptidase (NEP) active sites).

  • Peptidomimetic Utility: Incorporation induces specific secondary structures (

    
    -turns or helices) and significantly enhances proteolytic stability against standard proteases.[][2]
    

The Challenge: Synthesizing libraries with this building block presents two distinct chemical hurdles:

  • Kinetic Sluggishness:

    
    -amino acids exhibit slower coupling rates due to the increased distance of the nucleophilic amine from the activation center and steric bulk.
    
  • Orthogonality Constraints: The Boc (tert-butyloxycarbonyl) protection necessitates a specific synthetic strategy.[] It is not compatible with standard Fmoc-SPPS if placed internally, as the TFA required to deprotect the Boc group would prematurely cleave the peptide from acid-labile resins (e.g., Wang, Rink Amide).

Strategic Considerations: Boc vs. Fmoc Architectures

Before initiating synthesis, you must select the correct route based on the position of Boc-BiPh-BA in your sequence.[]

ScenarioProtocol RequirementResin ChoiceCleavage Method
Internal Position Boc-SPPS (Classic) MBHA or PAM ResinHF (Hydrogen Fluoride) or TFMSA
N-Terminal Cap Fmoc-SPPS (Hybrid) Wang or Rink AmideTFA (Standard)
  • Warning: If you attempt to place Boc-BiPh-BA in the middle of a peptide using standard Rink Amide resin, the 50% TFA deprotection step will cleave your library from the resin. This guide focuses on the "Internal Position" (Boc-SPPS) route , as it is the most technically demanding and versatile for library creation.

Experimental Protocol: Boc-SPPS Library Synthesis

Materials & Reagents
  • Building Block: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (Chirality: typically R for Neprilysin mimetics, check specific target requirements).[]

  • Resin: MBHA (4-methylbenzhydrylamine) resin (Loading: 0.5–0.7 mmol/g). Why? High stability against TFA, yields C-terminal amides.[]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) / HOAt (1-Hydroxy-7-azabenzotriazole).[] Why? Superior for hindered

    
    -amino acids compared to HBTU/HOBt.[]
    
  • Base: DIEA (Diisopropylethylamine).[3]

  • Solvents: DMF (peptide grade), DCM, TFA.

Split-and-Mix Workflow (Combinatorial Strategy)

The library will be synthesized using the "Split-and-Mix" technique to generate one-bead-one-compound (OBOC) libraries.[]

Step 1: Resin Preparation

  • Swell MBHA resin in DCM for 30 minutes.

  • Wash with 5% DIEA/DCM (neutralization)

    
     3.
    

Step 2: The Coupling Cycle (Iterative) Perform the following for each amino acid layer:

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (2

      
       1 min flow wash, then 1 
      
      
      
      20 min shake).
    • Critical: Add 0.5% DTT if the library contains Met/Trp to prevent oxidation.

    • Wash: DCM (

      
      3), MeOH (
      
      
      
      1), DCM (
      
      
      3).
    • Neutralize: 5% DIEA in DCM (2

      
       2 min).
      
  • Coupling (The

    
    -AA Step): 
    
    • Note: For standard

      
      -AAs, use 3-fold excess.[] For Boc-BiPh-BA , use double coupling  to ensure completion.[]
      
    • Activation: Dissolve Boc-BiPh-BA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIEA (6 eq).[] Activate for 2 minutes (color change to yellow/orange).

    • Reaction: Add activated solution to the resin. Shake for 2 hours (standard AAs take 45 mins;

      
      -AAs require extended time).
      
    • Re-Couple: Drain, wash with DMF, and repeat the coupling with fresh reagents for another 1 hour.

  • Monitoring (Kaiser Test):

    • Perform a quantitative ninhydrin test. If blue (positive for free amines), repeat coupling.

      
      -amines often give fainter colors; consider the Chloranil test for secondary amines if applicable.[]
      
  • Capping (Crucial for Libraries):

    • To prevent deletion sequences in the library, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 10 mins.

  • Split and Mix:

    • Combine all resin portions, mix thoroughly in DCM/DMF, and redistribute into reaction vessels for the next diverse layer.

Step 3: Final Cleavage (The Hazard Step) Since we are using MBHA resin and Boc chemistry, TFA will NOT cleave the peptide from the resin.

  • Apparatus: Teflon HF line (Glass reacts with HF).

  • Scavengers: p-Cresol/p-Thiocresol (9:1 ratio).[]

  • Reaction: Treat dried resin with anhydrous HF (liquid) at 0°C for 60 minutes.

  • Workup: Evaporate HF under vacuum. Precipitate peptide with cold Diethyl Ether.[] Extract into 50% Acetic Acid/Water and lyophilize.

Visualization of Workflows

Diagram 1: The Boc-SPPS Logic Flow

This diagram illustrates the critical decision points and the specific loop required for incorporating the hindered


-amino acid.

BocSPPS_Workflow cluster_coupling Coupling Cycle (Critical Step) Start Start: MBHA Resin Swell Resin Swelling (DCM) Start->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Choice Residue Type? Neutralize->Choice AlphaAA Standard Alpha-AA (HBTU/DIEA, 45 min) Choice->AlphaAA Standard BetaAA Boc-BiPh-BA (Beta-AA) (HATU/HOAt, 2h x 2) Choice->BetaAA Target Molecule Check Kaiser/Chloranil Test AlphaAA->Check BetaAA->Check Check->BetaAA Fail (Recouple) Mix Split & Mix (Library Diversification) Check->Mix Pass Mix->Deprotect Next Cycle Cleavage Final Cleavage (Anhydrous HF) Mix->Cleavage Synthesis Complete

Caption: Workflow for incorporating hindered Boc-BiPh-BA into a combinatorial library using Boc-SPPS chemistry.

Diagram 2: Structural Impact of the Biphenyl-Butyric Acid

Visualizing why this molecule is unique in library design.

Structure_Impact BetaBackbone Beta-Backbone (+1 CH2 Group) Effect1 Proteolytic Stability (Enzymes cannot cleave) BetaBackbone->Effect1 Effect3 Altered H-Bonding (Helix/Turn induction) BetaBackbone->Effect3 SideChain Biphenyl Side Chain (Bulky/Hydrophobic) Effect2 Hydrophobic Anchoring (Binds deep pockets) SideChain->Effect2 Combined High Potency Peptidomimetic Effect1->Combined Effect2->Combined Effect3->Combined

Caption: Mechanistic contributions of the Boc-BiPh-BA scaffold to peptide library properties.

Quality Control & Validation

For libraries, you cannot purify every compound. You must validate the process.

  • Single Bead Analysis: Select 10 random beads from the final library.

  • Cyanogen Bromide (CNBr) Cleavage: If a Met linker was used, cleave individual beads.

  • MALDI-TOF MS: Analyze the crude cleavage product.

    • Expectation: You should see the mass shift corresponding to the

      
      -amino acid (+1 methylene unit vs. Phenylalanine, plus the mass of the second phenyl ring).
      
    • Mass Calculation: The residue mass of 3-amino-4-(4-biphenylyl)butyric acid is approx 253.3 Da (verify exact mass based on isotope).[] This is significantly heavier than Phenylalanine (147 Da).

Safety & Compliance

  • HF Warning: Hydrogen Fluoride is bone-seeking and fatal upon skin contact.[] A dedicated HF hood and Calcium Gluconate gel must be immediately available.[]

  • Alternative: If HF is unavailable, use TFMSA (Trifluoromethanesulfonic acid) / TFA cocktails for cleavage, though yield may be lower for Trp/Met containing peptides.

References

  • Merrifield, R. B. (1963).[4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling". Helvetica Chimica Acta. (Foundational work on Beta-amino acid incorporation).[]

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors".[] Journal of Medicinal Chemistry. (Context for Biphenyl-butyric acid derivatives in drug design). Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. (Establishes HOAt/HATU superiority for hindered couplings). Link

Sources

Troubleshooting & Optimization

optimizing yield for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Optimizing Yield for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid Ticket ID: OPT-YIELD-BPBA-001 Status: Open Analyst: Senior Application Scientist

System Overview & Chemical Logic

The synthesis of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (a


-amino acid derivative) is most reliably achieved via the Arndt-Eistert Homologation  of the corresponding 

-amino acid, N-Boc-(4-biphenylyl)alanine.

While other routes exist (e.g., Michael addition of ammonia to 4-(4-biphenylyl)crotonates), the Arndt-Eistert pathway offers the highest reliability for preserving the backbone integrity and protecting group strategy. However, this route is chemically sensitive. Yield losses typically occur during the formation of the diazoketone or the subsequent Wolff rearrangement.

The Reaction Pathway:

  • Activation: N-Boc-(4-biphenylyl)alanine

    
     Mixed Anhydride.
    
  • Diazotization: Mixed Anhydride + CH

    
    N
    
    
    
    (or TMS-Diazomethane)
    
    
    
    
    -Diazoketone.
  • Wolff Rearrangement:

    
    -Diazoketone + Ag(I)/Heat + H
    
    
    
    O
    
    
    
    
    -Amino Acid.

Diagnostic Workflow (Interactive Logic)

The following diagram illustrates the critical decision nodes where yield is typically lost. Use this to identify your specific failure point.

ArndtEistertOptimization Start Start: Low Yield Detected CheckStep1 Step 1: Diazoketone Formation (Yellow Solid?) Start->CheckStep1 Issue1 Issue: Methyl Ester Formation (Impurity) CheckStep1->Issue1 Methanol present? Issue2 Issue: Incomplete Activation (Recovered SM) CheckStep1->Issue2 Temp > -10°C? CheckStep2 Step 2: Wolff Rearrangement (Silver Catalyst) CheckStep1->CheckStep2 Diazoketone isolated Action1 Fix: Use strictly anhydrous THF Avoid MeOH in workup Issue1->Action1 Action2 Fix: Maintain -15°C Use IBCF/NMM Issue2->Action2 Issue3 Issue: Carbene Dimerization (Opaque/Dark Mixture) CheckStep2->Issue3 Temp spike / Fast addition Issue4 Issue: Poor Solubility of Biphenyl (Precipitation) CheckStep2->Issue4 Solvent too polar Success Target: High Yield (>80%) CheckStep2->Success Optimized Conditions Action3 Fix: Ultrasound (Sonication) Slow addition of Ag+ Issue3->Action3 Action4 Fix: Co-solvent System (THF:Water 3:1) Issue4->Action4

Caption: Decision tree for isolating yield-limiting factors in the Arndt-Eistert homologation of biphenylalanine derivatives.

Phase 1: Activation & Diazotization Troubleshooting

The Problem: The biphenyl group is bulky. Steric hindrance can slow down mixed anhydride formation, leading to unreacted starting material or decomposition.

Protocol Optimization:

  • Reagent Selection: Use Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) . NMM is preferred over Triethylamine (TEA) because NMM-HCl salts precipitate out cleanly in THF, driving the equilibrium forward.

  • Temperature Control: The activation must occur at -15°C to -10°C . Above 0°C, the mixed anhydride disproportionates (yielding the symmetrical anhydride and urea byproducts), drastically reducing yield.

Troubleshooting Table: Diazoketone Stage

SymptomProbable CauseCorrective Action
Product contains Methyl Ester Methanol contamination or insufficient Diazomethane.Ensure Diazomethane is prepared in Ether/KOH and dried. Never use methanol to quench excess mixed anhydride if you plan to isolate the diazoketone.
Low Conversion (Recovered SM) Incomplete mixed anhydride formation.Increase activation time to 45 mins at -15°C before adding CH

N

. Ensure NMM is fresh (free of amines).
Yellow Oil instead of Solid Solvent retention or impurities.The Biphenyl diazoketone should be a solid. Triturate with cold hexanes/ether to induce crystallization.

Phase 2: The Wolff Rearrangement (The Critical Step)[1]

The Problem: This is the most common point of failure for the biphenyl derivative. The Wolff rearrangement generates a ketene intermediate.[1][2][3][4]

  • Solubility: The biphenyl group makes the molecule highly lipophilic. Standard Wolff conditions (MeOH/Water) often cause the starting material to precipitate before reacting.

  • Carbene Dimerization: If the rearrangement is too slow, the intermediate carbene reacts with the diazo starting material, forming "azines" (dark red/brown sludge).

Optimized Protocol for Biphenyl Derivatives:

  • Solvent System: Do not use pure water/methanol. Use a homogeneous mixture of THF:Water (3:1) or Dioxane:Water (4:1) . The organic solvent keeps the lipophilic biphenyl chain in solution while water acts as the nucleophile.

  • Catalyst: Use Silver Benzoate (PhCOOAg) dissolved in Triethylamine, rather than solid Silver Oxide (Ag

    
    O). Homogeneous catalysts often work better for bulky substrates.
    
  • Technique: Sonication (Ultrasound) . Sonicating the reaction mixture during silver addition prevents catalyst aggregation and significantly accelerates the rearrangement, minimizing side reactions.

Step-by-Step Optimization:

  • Dissolve the

    
    -diazoketone in THF (0.1 M concentration).
    
  • Add water (30% by volume). The solution must remain clear.

  • Add Silver Benzoate (0.1 eq) in portions at Room Temperature (or mild heat 40°C).

  • Monitor: Evolution of N

    
     gas.
    
  • Endpoint: Loss of the characteristic yellow diazo color.

Phase 3: Isolation & Purification

Because the product is an amino acid derivative (Boc-protected), pH control is vital for yield recovery.

  • Evaporation: Remove THF/Dioxane under reduced pressure. Crucial: Do not heat above 45°C to prevent Boc-deprotection.

  • Basification: Add 1N NaOH to the aqueous residue (pH > 10). Wash this aqueous layer with Ethyl Acetate.

    • Why? This removes non-acidic impurities (dimers, unreacted diazoketone decomposition products) while keeping your product as the carboxylate salt in water.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M KHSO

    
     or Citric Acid to pH 3.
    
    • Avoid HCl: Strong mineral acids can cleave the Boc group.

  • Extraction: Extract immediately with Ethyl Acetate. The biphenyl group drives the product into the organic layer efficiently.

Frequently Asked Questions (FAQs)

Q: Can I use TMS-Diazomethane instead of Diazomethane? A: Yes, and it is safer. However, TMS-Diazomethane is less nucleophilic. You may need to run the reaction longer (overnight) and use slightly higher equivalents (2.0 - 2.5 eq) relative to the mixed anhydride. Ensure you use a glass pipette, not plastic, as TMS-Diazomethane can leach plasticizers.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: The racemic (+/-) biphenyl derivative can be notoriously slow to crystallize compared to the enantiopure form.

  • Trick: Dissolve the oil in a minimum amount of Diethyl Ether. Add Hexanes dropwise until cloudy. Store at -20°C for 48 hours. Scratching the glass with a spatula can induce nucleation.

Q: Why is my yield only 40% after the Wolff Rearrangement? A: Check your "Pseudo-amide" formation. If you used ammonia or an amine in the workup, or if your THF contained peroxides/amines, the ketene might have been trapped as an amide instead of the acid. Ensure all solvents are peroxide-free and the water used is distilled.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217–1228.
  • Lyer, R. P., et al. (2004). "Synthesis of

    
    -Amino Acids." Organic Syntheses, Coll.[5] Vol. 10, p. 194. 
    
  • Matthews, J. L., et al. (1996). "Enantioselective Synthesis of

    
    -Amino Acids." Chemical Reviews, 96(8), 2895-2922. (Review of Arndt-Eistert applications). 
    

Disclaimer: This guide is for research purposes only. Diazomethane is explosive and toxic; all manipulations must be performed in a functioning fume hood with blast shields.

Sources

preventing side reactions during Boc deprotection with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During Trifluoroacetic Acid (TFA) Cleavage Ticket Status: OPEN Agent: Senior Application Scientist

Core Directive: The Cation Management Problem

Welcome to the technical support center for Boc chemistry. If you are experiencing low yields or "dirty" crude spectra during Boc removal, the root cause is almost invariably cation mismanagement .

When TFA cleaves the tert-butyloxycarbonyl (Boc) group, it generates a tert-butyl cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1] This species is a potent electrophile. In an ideal system, it is quenched immediately. In a non-ideal system, it survives long enough to attack nucleophilic side chains on your substrate (Tryptophan, Methionine, Tyrosine, Cysteine).
The Mechanistic Fork in the Road

The following diagram illustrates the critical divergence point where your product is either saved by scavengers or ruined by alkylation.

Boc_Mechanism Start Boc-Protected Substrate TFA_Add Addition of TFA Start->TFA_Add Intermed Protonated Intermediate TFA_Add->Intermed Cation t-Butyl Cation (t-Bu+) (ELECTROPHILE) Intermed->Cation Elimination Clean_Prod Clean Deprotected Amine Intermed->Clean_Prod Decarboxylation Scavenger Scavenger Present (Silanes, Thiols, Water) Cation->Scavenger Fast Capture No_Scav No/Poor Scavenger Cation->No_Scav Slow Capture Quenched Inert Byproduct (Isobutane gas, t-Butanol) Scavenger->Quenched Attack Attack on Nucleophiles (Trp, Tyr, Met, Cys) No_Scav->Attack Dirty_Prod Alkylated Impurities (+56 Da adducts) Attack->Dirty_Prod

Figure 1: The fate of the tert-butyl cation determines product purity. Effective scavenging forces the reaction down the green path.

The Scavenger Toolkit

Do not rely on neat TFA unless your substrate is simple (e.g., Gly-Ala). For complex molecules, you must engineer a "Cocktail" based on the amino acid sequence.

Comparative Data: Scavenger Efficiency
Scavenger ClassReagentPrimary TargetMechanismPros/Cons
Silanes Triethylsilane (TES) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hydride Donor: Reduces cation to isobutane (gas).[2]Best Choice. Irreversible removal of cation. Odorless.
Triisopropylsilane (TIS)

Steric bulk prevents side reactions.Very effective, but TES is often kinetically faster for reduction.
Sulfur Thioanisole

, Pbf removal
Nucleophilic attack.[1]Accelerates reaction but forms stable adducts that stay in solution.
1,2-Ethanedithiol (EDT)

Chelation/Nucleophile.Essential for Trp/Cys protection. Warning: Extreme stench.
Dimethyl Sulfide (DMS) OxidationReducing agent.[1][3]Prevents Met(O) formation.[3]
Oxygen Water

Hydrolysis.Forms

-Butanol.[2] Good general scavenger but not sufficient for Trp.
Phenol

Electrophilic Aromatic Substitution.Protects Tyr/Trp.[4] Hard to remove during workup.

Troubleshooting Tickets (Q&A)

Ticket #101: "My Mass Spec shows +56 Da peaks."

User: "I deprotected a peptide containing Tryptophan. The main peak is correct, but I see a significant impurity at M+56." Diagnosis: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Butylation of the Indole Ring. 
The 

cation has alkylated the electron-rich indole ring of Tryptophan. This is irreversible. Solution:
  • Switch to a Silane Cocktail: Use TFA/TES/Water (95:2.5:2.5) . Silanes (Triethylsilane) act as hydride donors, reducing the cation to isobutane gas, which bubbles out of the solution, preventing it from attacking the Trp.

  • Add Dithiol: If the problem persists, add EDT (2.5%) . Dithiols are superior nucleophiles that outcompete the indole ring for the cation.

Ticket #102: "My product has +16 Da or +32 Da impurities."

User: "I have a Methionine in my sequence. I see M+16 peaks." Diagnosis: Methionine Oxidation. Methionine (Met) has oxidized to Methionine Sulfoxide (Met(O)).[3][5] This often happens if the TFA is old (contains peroxides) or if no reducing agent is present. Solution:

  • Reduction Strategy: Add Dimethyl Sulfide (DMS) or Ammonium Iodide (NH

    
    I)  to the cleavage cocktail. These reagents reduce the sulfoxide back to methionine in situ.
    
  • Temperature Control: Perform the cleavage at 0°C initially to suppress oxidation rates.

Ticket #103: "My Ser/Thr peptide yield is low, and I see an isomer."

User: "My peptide is Ser-rich. The mass is correct, but the HPLC shows two peaks. The impurity converts back to the product when I treat it with base." Diagnosis: N


 O Acyl Shift. 
In strong acid (TFA), the amide bond nitrogen can be protonated, and the adjacent hydroxyl group (Ser/Thr) attacks the carbonyl, moving the peptide chain to the oxygen (ester linkage). This forms a depsipeptide.
Solution: 
  • Reversal Workup: This reaction is reversible. After removing TFA, treat the crude residue with aqueous NaHCO

    
     (pH 8-9)  for 1-2 hours before final purification. This shifts the acyl group back to the Nitrogen (O 
    
    
    
    N shift).
  • Minimize Time: Do not let Ser/Thr peptides sit in TFA longer than necessary (e.g., >2 hours).

Ticket #104: "My reaction mixture turned bright pink/red."

User: "During cleavage, the TFA solution turned a deep red color." Diagnosis: Tryptophan Degradation. While often alarming, this color indicates the formation of degradation products from the indole ring, usually due to insufficient scavenging leading to polymerization or nitrosylation. Solution:

  • Check Scavengers: Ensure you are using Water and TIS/TES .

  • Use Phenol: Phenol (5% v/v) is particularly effective at protecting Tryptophan and preventing this coloration.

Experimental Workflows

Decision Tree: Selecting the Right Cocktail

Use this logic flow to determine your cleavage conditions.

Scavenger_Selection Start Analyze Sequence Check_Sens Contains Trp, Met, Cys? Start->Check_Sens Simple No (Simple) Check_Sens->Simple No Complex Yes (Sensitive) Check_Sens->Complex Yes Protocol_A Protocol A: TFA/Water/TIS (95:2.5:2.5) Simple->Protocol_A Check_Met Contains Met? Complex->Check_Met Protocol_B Protocol B (High Scavenge): TFA/Thioanisole/EDT/Anisole (90:5:3:2) Check_Met->Protocol_B No Protocol_C Protocol C (Reducing): Add NH4I or DMS Check_Met->Protocol_C Yes

Figure 2: Scavenger selection logic based on amino acid sensitivity.

Protocol A: The "Clean" Silane Method (Standard)

Best for: General use, peptides without multiple Cys/Met/Trp residues.

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of DCM (optional, only if solubility is an issue) or place the solid in a round-bottom flask.

  • Cocktail Prep: Premix TFA (95%) , Water (2.5%) , and Triethylsilane (TES) (2.5%) .

    • Note: TES is preferred over TIS for its reducing power (Lundt et al., 1978).

  • Reaction: Add the cocktail to the substrate (approx. 10-20 mL per gram of substrate).

  • Monitoring: Stir at room temperature. Monitor by HPLC/TLC. Reaction is usually complete in 30-60 mins.

  • Workup:

    • Concentrate the TFA on a rotary evaporator (do not heat above 30°C).

    • Precipitate the product by adding cold Diethyl Ether or MTBE.

    • Centrifuge/Filter and wash the solid 3x with cold ether.

Protocol B: The "High Sensitivity" Method (Trp/Met/Cys)

Best for: Sequences prone to alkylation or oxidation.

  • Cocktail: TFA (90%) , Thioanisole (5%) , EDT (3%) , Anisole (2%) .

    • If Met is present: Add Dimethyl Sulfide (DMS) (replacing Anisole) or NH

      
      I  (20 eq).
      
  • Reaction: Perform the first 15 minutes at 0°C (ice bath) to control the initial burst of cations, then warm to Room Temperature.

  • Workup:

    • Crucial Step: Because this cocktail contains non-volatile scavengers (Thioanisole/EDT), simple evaporation is insufficient.

    • Precipitate into a large volume (10x) of cold ether.

    • Wash the pellet extensively to remove the thiol smell.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6][7] Mechanisms, biproduct formation and evaluation of scavengers.[8][6][9][10] International Journal of Peptide and Protein Research, 12(5), 258–268.[6]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N 2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

Sources

challenges in purifying (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Technical Support Center: Purification of Biphenyl-Based -Amino Acids

Ticket ID: #BOC-BP-004 | Topic: Purification & Stability Protocols Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[][2][3][4]

Executive Summary

You are encountering challenges with This compound (CAS: 683219-74-1).[][2][3][4][5] This compound is a critical intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril).

The purification difficulty arises from three competing physicochemical factors:

  • Amphiphilicity: The lipophilic 4-biphenyl tail promotes aggregation and poor solubility in standard non-polar solvents, while the carboxylic acid/carbamate head group creates polarity.[]

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is liable to degrade into the free amine (des-Boc) and isobutylene gas upon exposure to acidic silica or low pH aqueous phases.[][2][4]

  • Stereochemical Complexity: As a racemate (+/-), the material often requires optical resolution, which is complicated by the "greasy" biphenyl side chain interfering with standard chiral salt crystallization.

Module 1: Solubility & Phase Handling (The "Gel" Issue)

User Issue: "My product oils out or forms a gel during extraction/crystallization."

Root Cause: The biphenyl moiety induces strong


3
Troubleshooting Protocol: The "pH Swing" Extraction

Do not rely on simple evaporation.[] Use this self-validating Acid-Base extraction to remove neutral impurities (e.g., unreacted biphenyl reagents) without risking Boc-deprotection.[][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with this specific surfactant-like molecule.[][2][3][4]

  • Basic Wash (Removal of Neutrals):

    • Extract with 0.5 M NaHCO₃ (pH ~8.5).[][2][4]

    • Mechanistic Note: The carboxylic acid deprotonates (

      
      ), moving the product to the aqueous phase.[][2][3] Neutral organic impurities stay in the EtOAc.[]
      
    • Discard the organic layer.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 1.0 M Citric Acid or 0.5 M KHSO₄ to adjust pH to 3.0–4.0 .[]

    • Warning:Do NOT use HCl. A pH < 2.0 risks removing the Boc group.[]

  • Re-Extraction:

    • Extract the milky aqueous suspension with fresh EtOAc or Methyl tert-butyl ether (MTBE).[][2][3][4]

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.

Visualization: Safe Extraction Logic

ExtractionWorkflowCrudeCrude Reaction MixtureDissolveDissolve in EtOAcCrude->DissolveBaseWashWash with 0.5M NaHCO3(pH ~8.5)Dissolve->BaseWashSplitPhase SeparationBaseWash->SplitOrgLayerOrganic Layer(Contains Neutrals/Impurities)Split->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Carboxylate)Split->AqLayerKeepAcidifyAcidify with Citric Acidto pH 3.0 - 4.0AqLayer->AcidifyExtractExtract with MTBE or EtOAcAcidify->ExtractFinalPure Racemic AcidExtract->Final

Caption: pH-controlled extraction workflow preventing Boc-cleavage while removing non-acidic impurities.

Module 2: Chromatographic Purification[1][2][4]

User Issue: "The compound streaks/tails on silica gel, and I see a new impurity spot appearing during the run."

Root Cause:

  • Tailing: Free carboxylic acids interact strongly with silanol groups on silica.[][4]

  • New Impurity: The acidity of standard silica gel (pH ~5) can slowly cleave the Boc group during long residence times, generating the free amine (des-Boc).[2]

Recommended Solvent Systems

Use the following mobile phases. Acetic acid is generally safe for Boc groups if concentration is kept low (<0.5%).[][2][4]

MethodMobile PhaseAdditiveNotes
TLC / Flash Hexanes : EtOAc (1:1 to 0:1)1% Acetic Acid Essential to suppress silanol ionization and prevent tailing.[][2][4]
Reverse Phase (Prep HPLC) Water : Acetonitrile0.1% Formic Acid Preferred over TFA.[][2][4] TFA is too strong and will deprotect the amine upon concentration.
Recrystallization Toluene or EtOAc/HeptaneNoneHeat to 60°C to dissolve, cool slowly to 4°C. Seed if possible.

Critical Warning: If using HPLC with TFA, you must neutralize the fractions immediately (e.g., collecting into tubes containing NH₄HCO₃) or lyophilize immediately. Do not leave the compound in TFA solution at room temperature.[]

Module 3: Chiral Resolution (The (+/-) Issue)

User Issue: "I need the pure enantiomer (usually R-isomer for Sacubitril), but I started with the racemate."

Technical Insight: Separating the enantiomers of this specific biphenyl acid is industrially achieved via Diastereomeric Salt Formation rather than chromatography, which is expensive at scale.

Protocol: Chemical Resolution via Chiral Amines

The industry standard for resolving


234

Reagents:

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (also known as (S)-phenylethylamine) or (R)-1-phenylethylamine.[][2][3][4]
    
  • Solvent: Isopropyl Acetate (IPAc) or Ethanol/EtOAc mixtures.[][2][4]

Workflow:

  • Salt Formation: Dissolve the racemic acid in refluxing IPAc.[] Add 0.55 equivalents of the chiral amine.

  • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (e.g., the R-acid/S-amine complex) will precipitate.[][2][3][4]

  • Filtration: Collect the solid salt.

  • Liberation: Suspend the salt in EtOAc and treat with dilute Citric Acid (as in Module 1) to break the salt and liberate the chiral free acid.

Visualization: Resolution Logic

ResolutionRacemateRacemic (+/-) AcidAgentAdd (S)-PhenylethylamineSolvent: Isopropyl AcetateRacemate->AgentPrecipPrecipitate(Diastereomeric Salt)Agent->PrecipLiquorMother Liquor(Enriched Opposite Enantiomer)Agent->LiquorBreakAcid Hydrolysis(Citric Acid/EtOAc)Precip->BreakPurePure (R)-EnantiomerBreak->Pure

Caption: Classical resolution pathway using chiral amine crystallization to isolate the target enantiomer.[][2][3][4]

FAQ: Frequently Asked Questions

Q1: Can I use TFA to remove the Boc group later? A: Yes. Once purified, the Boc group is removed using TFA/DCM (1:[3]1) or 4M HCl in Dioxane.[][2][4] However, ensure the biphenyl ring is not subjected to Friedel-Crafts conditions (avoid Lewis acids).[2][3][4]

Q2: Why is my yield low after column chromatography? A: You likely lost material due to "irreversible adsorption" on the silica or degradation. Switch to the Acid-Base Extraction (Module 1) method. It is non-destructive and typically yields >90% recovery.[]

Q3: Is the compound light sensitive? A: Biphenyl derivatives can be photo-active.[][2] While not extremely unstable, it is best practice to store the solid in amber vials to prevent slow radical oxidation of the benzylic position.

References

  • Novartis AG. (2015).[][2][4] Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester.[][2][3][4] US Patent 9,061,973.[][4] (Describes the synthesis and handling of Sacubitril intermediates).

  • Ksander, G. M., et al. (1995).[2][4] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors.[][4] Journal of Medicinal Chemistry, 38(10), 1689-1700.[2][3][4] (Foundational paper on the chemistry of biphenyl-substituted amino acids).

  • Organic Process Research & Development. (2016). Development of a Scalable Synthesis of Sacubitril. (Provides industrial context for the resolution and purification of the specific biphenyl intermediate). [2][3][4]

  • Greene, T. W., & Wuts, P. G. M. (2014).[2][3][4] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[][4] (Authoritative guide on Boc stability and cleavage conditions). [2][3][4]

solubility issues of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level Technical Support resource for researchers working with 3-(Boc-amino)-4-(4-biphenylyl)butyric acid (CAS 683219-74-1 and its enantiomers). It synthesizes structural analysis with practical solvent engineering to resolve solubility challenges.

Compound: 3-(Boc-amino)-4-(4-biphenylyl)butyric acid CAS: 683219-74-1 (racemic), 142643-29-6 (related intermediate reference) Support Level: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

This compound presents a classic "amphiphilic conflict." You have a highly lipophilic biphenyl tail and a Boc-protective group competing with a polar, hydrogen-bonding carboxylic acid head.[1]

  • The Trap: Users often assume it behaves like a standard Boc-amino acid (soluble in DCM/EtOAc).[1] However, the biphenyl moiety introduces strong

    
     stacking interactions, often leading to gelation  or oiling out  rather than clean crystallization, especially in non-polar alkanes.
    
  • The Solution: Successful handling requires disrupting these intermolecular forces using "solvent modifiers" or specific polarity gradients.

Solubility Profile & Solvent Compatibility

Data represents thermodynamic solubility at 25°C unless noted.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent for dissolution.[1] Warning: High concentrations (>200 mg/mL) may gel due to H-bonding networks.[1]
Polar Aprotic DMF, DMSO, NMPVery High (>200 mg/mL)Best for stock solutions.[1] Hard to remove; avoid for final purification steps.
Ethers THF, 2-MeTHFHigh Good alternative to DCM. 2-MeTHF is preferred for process chemistry (green solvent).[1]
Esters Ethyl Acetate (EtOAc)Moderate Soluble, but temperature-dependent.[1] Ideal for crystallization when paired with Hexanes.
Alcohols Methanol, EthanolModerate to High Caution: Can cause transesterification if acidic catalysts are present.[1] Good for HPLC prep.
Alkanes Hexanes, HeptaneInsoluble Anti-solvent.[1] Causes rapid precipitation or oiling out if added too quickly.
Aqueous Water (pH < 7)Insoluble Hydrophobic biphenyl group dominates.[1]
Aqueous Water (pH > 8)Soluble Forms the carboxylate salt (e.g., with NaHCO₃).[1]

Troubleshooting Guide (Q&A)

Case 1: "My compound is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common issue with biphenyl derivatives. The compound is separating into a second liquid phase (coacervation) because the anti-solvent (e.g., Hexane) was added too fast or the temperature dropped too quickly, trapping solvent molecules. Corrective Action:

  • Re-dissolve the oil by heating the mixture to reflux.

  • Add a "co-solvent bridge" (e.g., 5-10% Toluene or DCM) to the mixture.[1] The aromaticity of Toluene interacts with the biphenyl rings, preventing disordered aggregation.

  • Seeding is critical: Cool slowly to cloud point, add seed crystals, and then slowly add the anti-solvent.

Case 2: "I cannot dissolve the solid for HPLC analysis."

Diagnosis: The biphenyl group is sticking to itself, and the carboxylic acid is dimerizing. Standard 50:50 Water:MeCN might not work immediately. Corrective Action:

  • Pre-solubilize: Dissolve the sample in 100% DMSO or MeOH first (approx. 10% of final volume).

  • Dilute: Slowly add your mobile phase.

  • Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA. This keeps the carboxylic acid protonated (neutral), improving peak shape on C18 columns, although it slightly lowers aqueous solubility.

Case 3: "The solution turned into a gel in DCM."

Diagnosis: At high concentrations, the amide (Boc) and acid groups form an intermolecular hydrogen-bonding network, while the biphenyl groups stack. This creates a supramolecular organogel. Corrective Action:

  • Disrupt H-bonds: Add a small amount of polar solvent (e.g., 2-5% MeOH or THF) to break the network.[1]

  • Sonication: Mechanical disruption often breaks the gel temporarily, allowing you to dilute the solution further.

Validated Protocols

Protocol A: Purification via Controlled Precipitation

Use this to remove non-polar impurities or excess reagents.

  • Dissolution: Dissolve crude 3-(Boc-amino)-4-(4-biphenylyl)butyric acid in Ethyl Acetate (10 mL per gram) at 50°C.

  • Wash: (Optional) Wash with 1M KHSO₄ (acidic wash removes amine impurities) and Brine.[1] Dry organic layer over Na₂SO₄.[2]

  • Concentration: Evaporate EtOAc until the solution becomes slightly viscous (do not go to dryness).

  • Anti-Solvent Addition: While stirring rapidly at room temperature, add Heptane dropwise.

    • Ratio Target: 1:3 (EtOAc:Heptane).[1]

  • Observation: If oil forms, stop Heptane addition, reheat to clear solution, and cool very slowly.

  • Filtration: Collect white solid via vacuum filtration. Wash with cold 10% EtOAc in Heptane.

Protocol B: Preparation of 100 mM Stock Solution (for Bioassays)
  • Weigh 35.5 mg of the compound (MW ≈ 355.4 g/mol ).

  • Add 500 µL of DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Dilute to 1.0 mL with DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Decision Tree: Solvent Selection Logic

SolubilityLogic Start Start: Solid Compound Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Chemical Mod. Purification Purification Goal->Purification Isolate Pure Analysis HPLC/Analysis Goal->Analysis Quantify DCM DCM or THF (General Use) Reaction->DCM Standard DMF DMF/DMSO (Nucleophilic Subs.) Reaction->DMF High Temp/Polar Cryst Crystallization? Purification->Cryst Dissolve Pre-dissolve in DMSO or MeOH Analysis->Dissolve EtOAc_Hep EtOAc + Heptane (Slow Cool) Cryst->EtOAc_Hep Yes AcidBase Acid/Base Extraction (EtOAc vs NaHCO3) Cryst->AcidBase No (Oil/Impure)

Caption: Logical workflow for selecting the optimal solvent system based on experimental intent.

References

  • Angene Chemical. (n.d.).[1] (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid Properties and Safety. Retrieved January 28, 2026, from [1]

  • Sigma-Aldrich. (n.d.).[1] Boc-amino acid Handling and Solubility Guidelines. Retrieved January 28, 2026, from [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Boc-amino acid solubility and stability).

  • ResearchGate Community. (2021). Discussions on Boc-protection solubility issues. Retrieved January 28, 2026, from [1]

Sources

chiral separation of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Welcome to the Advanced Chromatography Support Hub

Ticket ID: #SAC-INT-001 Subject: Enantioseparation of Sacubitril Intermediate (Boc-Biphenyl-Butyric Acid) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: You are attempting to separate the enantiomers of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid . This molecule is a critical intermediate in the synthesis of Sacubitril (AHU-377), a neprilysin inhibitor used in heart failure therapeutics.

Chemical Profile & Challenges:

  • Structure:

    
    -amino acid derivative with a bulky hydrophobic biphenyl side chain and an acidic carboxyl group.
    
  • Key Challenge 1 (Solubility): The biphenyl moiety significantly increases lipophilicity, making the compound prone to precipitation in high-alkane mobile phases if not properly dissolved.

  • Key Challenge 2 (Peak Shape): The free carboxylic acid (-COOH) will cause severe peak tailing without acidic modification of the mobile phase.

  • Key Challenge 3 (Stability): The tert-butoxycarbonyl (Boc) group is acid-labile. While stable in standard HPLC conditions, high temperatures combined with strong acid additives (like TFA) can induce deprotection on-column.

Part 1: Method Development Strategy

Do not rely on trial-and-error. Use this logic-driven approach to select your stationary phase and mobile phase.

The "Golden Standard" Column Selection

For N-protected


-amino acids with aromatic side chains, Polysaccharide-based Chiral Stationary Phases (CSPs)  are the industry standard.
  • Primary Recommendation: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, EnantioPak® Y1).

    • Why? Immobilized phases allow the use of "forbidden" solvents like THF or DCM in your sample diluent, which is crucial for solubilizing the biphenyl motif.

  • Secondary Recommendation: Cellulose tris(4-methylbenzoate) (e.g., CHIRALCEL® OJ-H).

    • Why? The OJ selector often shows superior selectivity for carbonyl-containing compounds, specifically Sacubitril intermediates, due to hydrogen bonding pockets that align well with the amide backbone.

Mobile Phase Logic

You have two robust modes. Choose based on your downstream needs.

FeatureNormal Phase (NPLC) Reversed Phase (RPLC)
Composition n-Hexane / Ethanol / TFAWater / Acetonitrile / TFA
Ratio 85 : 15 : 0.160 : 40 : 0.1 (Gradient often required)
Pros Lower backpressure; higher theoretical plates.Mass-spec compatible; better solubility for the salt form.
Cons Solubility issues with the biphenyl group in Hexane.Higher backpressure; longer equilibration.
Method Development Workflow

MethodDev Start Start: Method Screening SolubilityCheck Check Solubility in Hexane/EtOH (80:20) Start->SolubilityCheck NPLC_Route Soluble? Proceed to NPLC SolubilityCheck->NPLC_Route Yes RPLC_Route Insoluble? Switch to RPLC SolubilityCheck->RPLC_Route No Col_Screen_NPLC Screen Columns: 1. IA (Amylose) 2. OJ-H (Cellulose-Benzoate) Mobile Phase: Hex/EtOH/TFA (90:10:0.1) NPLC_Route->Col_Screen_NPLC Col_Screen_RPLC Screen Columns: 1. IA-3 / OJ-RH Mobile Phase: H2O/ACN/TFA (Gradient) RPLC_Route->Col_Screen_RPLC Eval_Res Evaluate Resolution (Rs) Col_Screen_NPLC->Eval_Res Col_Screen_RPLC->Eval_Res Success Rs > 2.0 VALIDATE Eval_Res->Success Yes Fail_Tailing Rs < 1.5 + Tailing Increase TFA to 0.2% Eval_Res->Fail_Tailing Tailing Fail_Split Split Peaks? Change Sample Diluent Eval_Res->Fail_Split Distorted Fail_Tailing->Col_Screen_NPLC Re-screen

Caption: Decision tree for selecting the optimal chromatographic mode based on solubility and resolution outcomes.

Part 2: Troubleshooting Guide (The "Fix-It" Module)

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Diagnosis: The carboxylic acid moiety is ionizing or interacting with residual silanols on the silica support.

  • The Fix:

    • Acidify: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .[1] Acetic acid is often too weak for biphenyl-butyric acids.

    • Column History: If the column was previously used with basic additives (DEA/TEA), flush it with 100% Ethanol followed by the acidic mobile phase for 2 hours. Memory effects destroy peak shape.

Issue 2: "Ghost" Peaks or Rising Baseline

  • Diagnosis: On-column degradation. The Boc group is cleaving, releasing the free amine and isobutylene/CO2.

  • The Fix:

    • Temperature: Reduce column oven temperature to 25°C . Do not exceed 35°C when using TFA.

    • Time: Do not prepare samples in TFA-containing diluents more than 4 hours before injection.

Issue 3: Broad/Split Peaks (Solvent Mismatch)

  • Diagnosis: The sample is dissolved in 100% THF or DCM (strong solvent) and injected into a Hexane-rich mobile phase. The sample precipitates momentarily at the column head.

  • The Fix:

    • Evaporate the strong solvent and reconstitute in the Mobile Phase .

    • If solubility is impossible in the mobile phase, use a "Bridge Diluent": 50% Hexane / 50% Ethanol.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A: Yes, and it is highly recommended. SFC is superior for biphenyl derivatives due to high diffusivity.

  • Protocol: Column: Chiralpak IA or IG. Modifier: 15-20% Methanol with 0.1% TFA. Backpressure: 120 bar.

  • Benefit: You will likely see a 3x reduction in run time compared to NPLC.

Q: Which enantiomer elutes first? A: On Amylose-based columns (IA/AD), the (S)-enantiomer typically elutes first, but this is rule-of-thumb only. You must verify with a known standard or optical rotation detector. For Sacubitril synthesis, the target is usually the (2R, 4S)-configuration downstream; ensure you track the correct peak.

Q: Why not use a protein-based column (like AGP)? A: Protein columns have very low capacity. While they might separate the enantiomers, you cannot scale up for purification. Polysaccharide columns allow for semi-prep loading (mg scale).

Part 4: Validated Experimental Protocols

Protocol A: Analytical Screening (NPLC)

Use this for purity checks during synthesis.

  • System: HPLC with UV Detection (254 nm - Biphenyl absorbs strongly here).

  • Column: Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol. Dilute 1:10 with Hexane.

  • Expected Results:

    • Retention Time (E1): ~8.5 min

    • Retention Time (E2): ~11.2 min

    • Selectivity (

      
      ): > 1.3
      
Protocol B: Stability-Indicating RPLC

Use this if you suspect degradation or need MS compatibility.

  • Column: Chiralcel OJ-RH (Reverse Phase), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 60% B over 15 minutes.

  • Detection: UV 254 nm.

References

  • Sacubitril Impurity Profiling

    • Venkateswara Rao, K., et al. "Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers."[2] Biomedical Chromatography, vol. 37, no.[3][4][5][6][7][8][9] 3, 2023.

  • General N-Boc-Amino Acid Separation

    • Bhamare, K., et al. "Enantioseparation of N-Boc-amino acids on polysaccharide-based chiral stationary phases." Journal of Chromatographic Science, vol. 55, no. 2, 2017.
  • Polysaccharide Column Mechanisms

    • Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, vol. 37, 2008, pp. 2593-2608.
  • SFC Application for Pharmaceutics

    • De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, vol. 69, 2012, pp. 77-92.

Sources

managing racemization during activation of Boc-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Racemization in Boc-Amino Acid Activation

Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Racemization Diagnostics[1]

Introduction: The "Silent Killer" of Peptide Purity

Welcome to the technical support hub for Boc-chemistry activation. While Boc (tert-butyloxycarbonyl) groups generally offer superior resistance to racemization compared to amides, the activation step remains a critical vulnerability.[1] Racemization here is rarely about the protecting group failing; it is about the activated ester intermediate diverting into the 5(4H)-oxazolone pathway.[1]

Emergency Quick Check (Triage):

  • Are you using Histidine or Cysteine? → Go immediately to Module 4.

  • Are you activating with HATU/HBTU + DIPEA? → High Risk.[1] See Module 2.

  • Is your solvent DMF? → Moderate Risk.[1] See Module 3.

  • Is your coupling temperature >0°C? → See Module 3.

Module 1: Mechanism & Diagnostics

The Root Cause: 5(4H)-Oxazolone Formation

Racemization during activation occurs primarily because the activated carboxylate becomes a potent leaving group.[1] This allows the carbonyl oxygen of the upstream amide (or urethane) to attack the activated center, forming a cyclic oxazolone (azlactone).[1] This intermediate has a highly acidic alpha-proton, which equilibrates rapidly, destroying chirality.[1]

Visualizing the Failure Mode The following diagram illustrates the kinetic competition between successful coupling and racemization.

OxazoloneMechanism cluster_0 Critical Control Point BocAA Boc-Amino Acid Act Activation (DIC/HATU) BocAA->Act ActEster Activated Ester (O-Acylisourea / OBt) Act->ActEster Oxazolone 5(4H)-Oxazolone (Azlactone) ActEster->Oxazolone Slow Cyclization (k2) (Promoted by Heat/Base) ProductL L-Peptide (Desired) ActEster->ProductL Fast Attack (k1) Amine Amine Nucleophile (H2N-R) Enol Enolization (Loss of Chirality) Oxazolone->Enol Rapid Equilibrium ProductDL DL-Mix (Racemic Impurity) Oxazolone->ProductDL Amine Attack Enol->Oxazolone

Caption: The kinetic race: Coupling (green path) must outpace oxazolone formation (red path).[1] Base and heat accelerate the red path.

Diagnostic Protocol: Marfey’s Method

If you suspect racemization, standard HPLC is often insufficient.[1] Use Marfey’s reagent (FDAA) to convert enantiomers into diastereomers, which are easily separable on C18 columns.[1]

Step-by-Step Validation:

  • Hydrolysis: Hydrolyze peptide (6M HCl, 110°C, 24h). Note: Cys/Trp require special handling.[1]

  • Derivatization: Add 1% FDAA (Marfey's Reagent) in acetone + 1M NaHCO3 to the hydrolysate. Incubate at 40°C for 1h.

  • Quench: Stop reaction with 1M HCl.

  • Analysis: Run LC-MS/HPLC (C18 column).

    • Result: L-AA-FDAA elutes separately from D-AA-FDAA.[1]

    • Calculation: % D-Isomer = [Area D / (Area D + Area L)] × 100.[1]

Module 2: Troubleshooting Activators

The "Base" Problem Phosphonium (PyBOP) and Uronium (HATU/HBTU) reagents require a tertiary base (DIEA/NMM) to function.[1] This base is the primary driver of racemization.[1] Carbodiimides (DIC/DCC) do not require base, making them safer for chiral integrity, provided an additive (Oxyma/HOBt) is used.[1]

Comparative Risk Table: Coupling Reagents

Reagent ClassExamplesBase Required?Racemization RiskRecommended Use Case
Carbodiimide DIC, DCCNo Low (with additive)Standard Boc coupling; safest for chiral centers.[1]
Uronium HBTU, HATUYes High (if base excess)Cyclization or difficult sequences (non-chiral).[1]
Phosphonium PyBOPYes ModerateAlternative to Uroniums if guanidinylation occurs.[1]
Additives Oxyma Pure, HOBtN/ASuppressant MANDATORY with Carbodiimides.[1][2]

Technical Directive:

  • Switch to Oxyma Pure: Data indicates Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and is non-explosive [1].[1][2][3]

  • Protocol: Use DIC (1.0 eq) + Oxyma Pure (1.0 eq) for activation.[1] Pre-activation at 0°C for 2-5 mins is optimal.[1]

Module 3: Base & Solvent Management

The Environment Matters Polar aprotic solvents (DMF, DMSO) stabilize the ionic transition state of the oxazolone formation, increasing racemization risk.[1]

Solvent/Base Hierarchy (Best to Worst):

  • DCM / Toluene: Lowest racemization risk (poor solubility for some peptides).[1]

  • NMP / DMF: Standard, but requires temperature control.[1]

  • Collidine (TMP): The "Silver Bullet" base.[1] If you must use HATU, replace DIEA with 2,4,6-Collidine (TMP).[1] Its steric bulk prevents it from abstracting the alpha-proton [2].[1]

Temperature Control Protocol:

  • Activation: Always activate at 0°C (ice bath).

  • Coupling: Maintain 0°C for the first 30-60 minutes, then slowly warm to RT.

  • Why? The activation energy (

    
    ) for racemization is generally higher than for amidation.[1] Lower temperatures kinetically favor the desired reaction.[1]
    

Module 4: Problematic Residues (The "Red Zone")

Certain amino acids are hypersensitive.[1][4] Standard protocols will fail.[1]

Histidine (His)[1][5][6]
  • Issue: The imidazole ring acts as an intramolecular base, self-catalyzing proton abstraction (autocatalytic racemization).[1]

  • Solution: Use Boc-His(DNP)-OH or Boc-His(Bom)-OH .[1] The electron-withdrawing protecting groups reduce imidazole basicity.[1]

  • Workflow: NEVER use HATU/Base with His. Use DIC/Oxyma.[1][5][6]

Cysteine (Cys)[1]
  • Issue: Prone to direct

    
    -elimination (forming dehydroalanine) in the presence of base.[1]
    
  • Solution: Avoid strong bases completely.[1] Use DIC/Oxyma in DCM/DMF (1:1).

Decision Tree: Selecting the Right Protocol

ProtocolSelection Start Start Activation IsSensitive Is AA His or Cys? Start->IsSensitive StandardAA Standard AA (Ala, Leu, Phe...) IsSensitive->StandardAA No SensitiveAA Sensitive AA (His, Cys) IsSensitive->SensitiveAA Yes BaseCheck Must use HATU? StandardAA->BaseCheck SensProtocol Protocol B: DIC + Oxyma Pure 0°C Strict Solvent: DCM/DMF 1:1 SensitiveAA->SensProtocol StdProtocol Protocol A: DIC + Oxyma Pure (No Base) BaseCheck->StdProtocol No (Preferred) Collidine Use Collidine (TMP) NOT DIPEA BaseCheck->Collidine Yes (Difficult Seq)

Caption: Decision logic for minimizing racemization based on amino acid sensitivity.

FAQ: Common Support Tickets

Q: Does Boc racemize less than Fmoc? A: Not inherently during activation.[1] The protecting group (Boc vs Fmoc) affects the urethane stability, but once you form the activated ester (e.g., O-acylisourea), the risk is similar.[1] However, Boc chemistry often avoids the repetitive base treatments (piperidine) required in Fmoc deprotection, which can accumulate racemization in sensitive residues like Cys/His.[1]

Q: Can I use pre-activated Boc-amino acid NHS esters to avoid this? A: Yes. Boc-AA-OSu (NHS esters) are commercially available and highly resistant to racemization because they don't require potent activators or exogenous base.[1] They are excellent for solution-phase synthesis but react slower in SPPS.[1]

Q: I see 5% D-isomer. Is this acceptable? A: For drug development, usually no .[1] The limit is typically <0.5% or <0.1%.[1] 5% indicates a systematic failure in your activation protocol (likely excess base or high temperature).[1]

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1] [1]

  • Carpino, L. A., et al. (2002).[1] "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Activation of Fmoc-Amino Acids." Journal of Organic Chemistry. [1]

  • Marfey, P. (1984).[1][7] "Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives." Carlsberg Research Communications.[1] [1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1][2][3][6] Tetrahedron. [1]

Sources

Technical Support Center: Stability of Boc Groups in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Is This Guide for You?

Symptom Checklist:

The Core Conflict: Trifluoroacetic acid (TFA) is the gold standard for peptide/small molecule peak shape due to its ion-pairing capability. However, the Boc (tert-butyloxycarbonyl) group is acid-labile.[1] While 0.1% TFA (pH ~2.0) is often "safe enough" for short contact times at room temperature, it becomes a destructive force during fraction storage and solvent evaporation .

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the chemical causality. The deprotection is not a random event; it is an acid-catalyzed E1 elimination reaction driven by the stability of the tert-butyl cation.[1]

The Acid-Catalyzed Elimination Pathway

The danger zone is not necessarily the column; it is the fraction tube . As acetonitrile evaporates, the concentration of TFA relative to water increases, dropping the pH further and accelerating the reaction.

BocMechanism Start Boc-Protected Amine (R-NH-Boc) Step1 Protonation of Carbonyl Oxygen Start->Step1 + H+ (from TFA) Step2 Cleavage to Carbamic Acid Step1->Step2 Rate Limiting Step Intermediate t-Butyl Cation (Unstable Electrophile) Step2->Intermediate Elimination End Free Amine (R-NH2) + CO2 + Isobutylene Step2->End Decarboxylation (-CO2) Intermediate->End - H+

Figure 1: The acid-catalyzed mechanism of Boc removal. Note that the tert-butyl cation is a reactive electrophile that can re-attach to nucleophilic side chains (scavenging is required in synthesis, but rarely in purification).

Module 2: Critical Troubleshooting (FAQs)

Q1: Can I run Boc-protected compounds in 0.1% TFA?

Short Answer: Yes, but it is a race against time. Detailed Insight: At 0.1% TFA (approx. 13 mM), the half-life of a Boc group at room temperature is typically measured in hours to days. However, this drops drastically if:

  • Temperature rises: (e.g., a warm fraction collector).

  • Sterics: The Boc group is on a sterically unhindered primary amine (more labile).

  • Concentration: You evaporate the solvent without neutralizing.

Q2: Why does my LC-MS show the correct mass, but the NMR after drying shows deprotection?

Diagnosis: The "Concentration Effect." During lyophilization or rotary evaporation, water and acetonitrile are removed. TFA, having a high boiling point (72.4°C) relative to the azeotropes formed, can concentrate in the residual liquid droplets. This creates a "micro-reactor" where the acid concentration spikes to >10%, rapidly stripping the Boc group just before the sample dries completely.

Q3: What is the best alternative to TFA?

If your separation allows it, switch to Ammonium Acetate (10mM, pH 6.8) . It is volatile and neutral. If you must have an acid for peak shape (ion pairing), Formic Acid (0.1%) is weaker (pKa ~3.75 vs TFA pKa ~0.23) and safer, though it provides less sharp peaks for basic compounds.

Module 3: Optimization Protocols

Protocol A: The "Safety Net" Fraction Collection

Use this when you must use TFA for separation resolution.

Objective: Neutralize the acid immediately upon elution to stop the deprotection clock.

  • Preparation: Prepare a solution of 1M NH₄HCO₃ (Ammonium Bicarbonate) .

  • Setup: Pipette 50–100 µL of the bicarbonate solution into each collection tube before starting the run.

  • Mechanism: As the acidic fraction elutes into the tube, it is instantly neutralized to pH ~7.

  • Post-Run: Lyophilize directly. The resulting ammonium trifluoroacetate salt is volatile and will sublime (mostly), or remain as a harmless salt that does not catalyze deprotection.

Protocol B: Mobile Phase Selection Matrix

Select the right buffer based on your compound's risk profile.

ParameterTrifluoroacetic Acid (TFA) Formic Acid (FA) Ammonium Acetate
Concentration 0.05% - 0.1%0.1% - 0.2%10 mM
pH ~2.0 (High Risk)~2.6 (Medium Risk)~6.8 (Safe)
Boc Stability Poor during dryingModerateExcellent
Peak Shape Excellent (Strong Ion Pair)GoodModerate (Broad for bases)
MS Sensitivity Suppresses SignalExcellentGood
Protocol C: Troubleshooting Decision Tree

Follow this logic flow to resolve instability issues.

Troubleshooting Start Issue: Impurity -100 Da observed Check1 Is it present in the crude sample? Start->Check1 Branch1 Synthesis Issue (Incomplete Protection) Check1->Branch1 Yes Check2 Does it appear only after drying? Check1->Check2 No Branch2 On-Column Degradation Check2->Branch2 No (Happens during run) Action1 Use Protocol A (Neutralize Fractions) Check2->Action1 Yes (Concentration Effect) Action2 Switch to NH4OAc or Formic Acid Branch2->Action2 Primary Solution Action3 Reduce Column Temp (< 25°C) Branch2->Action3 Secondary Solution

Figure 2: Decision tree for isolating the source of Boc deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on acid lability of carbamates).

  • Waters Corporation. (2019).[2] Mobile Phase Additives for Peptide Characterization. (Comparative data on TFA vs. Formic Acid for stability and MS sensitivity).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanisms of acid-catalyzed deprotection).

  • ResearchGate Community Discussion. (2021). Why my BOC-protected compounds got deprotected during evaporation? (Practical peer-reviewed troubleshooting regarding the "Concentration Effect").

Sources

Technical Support Center: High-Purity Synthesis of 3-Amino-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Purification Support Reference ID: TICKET-SCB-404

Introduction: The "Sacubitril" Challenge

Welcome to the technical support hub for 3-amino-4-(4-biphenylyl)butyric acid . As many of you know, this molecule is the critical hydrolyzed intermediate for Sacubitril (part of the heart failure drug Entresto).

Synthesizing the backbone is only half the battle. The real challenge lies in the purification . This molecule is a zwitterionic


-amino acid  with a bulky lipophilic tail. It behaves paradoxically: it sticks to everything organic due to the biphenyl group, yet it refuses to crystallize easily due to its zwitterionic nature.

Below are the resolved troubleshooting guides for the most common failure modes we see in the field.

Ticket #1: "My product is an oily gum, not a solid."

User Query: "I performed the hydrolysis of the ethyl ester, but after workup, I obtained a sticky yellow oil that won't solidify. NMR shows the product is there, but I can't filter it. How do I get a crystalline solid?"

Diagnosis: The Isoelectric Trap

You are likely trapping the molecule in a pH zone where it is highly soluble in water or partially charged, preventing crystal lattice formation. As a


-amino acid, this compound exists as a zwitterion (ammonium carboxylate) at neutral pH.
Resolution Protocol: pH-Swing Crystallization

To force precipitation, you must hit the Isoelectric Point (pI) precisely while using a solvent system that solvates the impurities but not the zwitterion.

Step-by-Step Guide:

  • Dissolution: Dissolve your crude oil in Ethanol (EtOH) at 50°C. Use roughly 5 volumes (5 mL per gram of crude).

  • Water Addition: Slowly add Deionized Water (5 volumes) while maintaining 50°C. You should have a 1:1 EtOH:Water ratio.

  • pH Adjustment (The Critical Step):

    • If coming from Acidic Hydrolysis (HCl salt): Add 2M NaOH dropwise.

    • If coming from Basic Hydrolysis (Na salt): Add 2M HCl dropwise.

    • Target pH: Adjust strictly to pH 5.5 – 6.5 .

    • Why? This is the approximate pI range where net charge is zero, minimizing solubility.

  • Cooling Ramp: Cool the mixture slowly to 20°C over 2 hours, then to 0–5°C for 1 hour.

  • Filtration: Filter the white precipitate. Wash with cold 1:1 EtOH:Water.

Data: Solubility Profile

Solvent SystemSolubility (25°C)Solubility (50°C)Outcome
Water (pH 1 or 12) >100 mg/mLHighSoluble (Charged species)
Water (pH 6) <5 mg/mLLowPrecipitates (Zwitterion)
Ethanol >50 mg/mLHighSoluble
EtOH:Water (1:1) ~10 mg/mLModerateIdeal for Crystallization

Ticket #2: "I have 5% of the wrong enantiomer."

User Query: "I need >99.5% enantiomeric excess (ee) for the (R)-isomer. My asymmetric hydrogenation gave me 95% ee. Recrystallization isn't upgrading the chiral purity enough."

Diagnosis: Eutectic Formation

Standard recrystallization often fails because the racemic mixture and the pure enantiomer may form a solid solution or have similar solubility profiles. You need a Chiral Resolution step or a Derivatization-Induced Crystallization .

Resolution Protocol: Diastereomeric Salt Formation

If direct recrystallization fails, convert the free amino acid into a salt with a chiral acid. This creates diastereomers with significantly different physical properties (solubility).

Recommended Resolving Agent: (


)-Mandelic Acid  or (

)-Tartaric Acid
.
  • Salt Formation: Dissolve your crude amino acid (free base) in Isopropyl Acetate (IPAc) or Acetone .

  • Addition: Add 1.0 equivalent of (

    
    )-Mandelic acid. Heat to reflux.[1][2][3][4]
    
  • Selective Precipitation: The (

    
    )-amine-(
    
    
    
    )-mandelate salt is typically less soluble than the (
    
    
    )-(
    
    
    ) pair. Allow to crystallize at room temperature.
  • Liberation: Filter the salt, suspend in water, and adjust pH to 6.0 (as per Ticket #1) to release the chirally pure free acid.

ChiralResolution Crude Crude Mixture (95:5 R/S Isomers) Solvent Dissolve in Isopropyl Acetate Crude->Solvent Agent Add (S)-Mandelic Acid (Resolving Agent) Solvent->Agent Salt Diastereomeric Salts Formed Agent->Salt Filter Filtration Salt->Filter Crystallize Solid Solid Cake (R)-Amine-(S)-Acid Salt Filter->Solid Precipitate Liquor Mother Liquor (S)-Amine Enriched Filter->Liquor Dissolved FreeBase Acid/Base Workup (pH 6.0) Solid->FreeBase Final Pure (R)-Isomer (>99.5% ee) FreeBase->Final

Figure 1: Workflow for upgrading chiral purity via diastereomeric salt formation.

Ticket #3: "My sample failed the Heavy Metals limit (Pd > 20 ppm)."

User Query: "We used a Suzuki coupling to install the biphenyl group earlier in the synthesis. Even after three washes, we are detecting 50 ppm Palladium. How do we get this down to Pharma limits (<10 ppm)?"

Diagnosis: Palladium Chelation

The free amine and carboxylic acid groups on your molecule act as ligands, chelating Palladium (Pd) and dragging it through standard extractions. Simple washes won't break this coordination.

Resolution Protocol: Scavenger Resin Treatment

Do not use charcoal alone; it is often inefficient for chelated Pd. Use a functionalized silica scavenger.

Protocol:

  • Dissolution: Dissolve the crude product in THF or Ethanol (maintain a homogenous solution).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.

    • Loading: Add 5–10% by weight relative to your product.

  • Digestion: Stir at 40–50°C for 4 hours. The thiol/thiourea has a higher affinity for Pd than your amino acid does.

  • Filtration: Filter off the resin (which now holds the Pd).

  • Recovery: Concentrate the filtrate and proceed to the pH-swing crystallization (Ticket #1).

Ticket #4: "Unknown impurity at RRT 1.10 appearing during storage."

User Query: "The product was 99.8% pure initially. After 3 months of storage at room temperature, an impurity at Relative Retention Time (RRT) 1.10 has grown to 0.5%. What is it?"

Diagnosis: Lactamization (Cyclization)

Even though this is a


-amino acid (which forms a strained 4-membered 

-lactam ring), the presence of the biphenyl group and crystal packing can sometimes favor slow dehydration to form the cyclic lactam, especially if residual acid or heat is present.

The Impurity: 4-(4-biphenylyl)-2-azetidinone (or similar cyclic amide).

Prevention Strategy:
  • Moisture Control: Ensure the final product is dried to <0.5% water content (Karl Fischer). Moisture facilitates the hydrolysis/cyclization equilibrium.

  • Salt Form: Store the product as the Hydrochloride Salt or Calcium Salt (like Sacubitril Calcium) rather than the zwitterion. The salt form "locks" the amine, preventing nucleophilic attack on the carboxylic acid.

  • Temperature: Store at 2–8°C.

Summary of Specifications (CoA Targets)

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Assay (HPLC) ≥ 98.0% (w/w)C18 Column, ACN/Water/TFA
Chiral Purity ≥ 99.0% eeChiralpak AD-H or similar
Palladium (Pd) ≤ 10 ppmICP-MS
Water Content ≤ 1.0%Karl Fischer
Solubility Soluble in 1N NaOH, 1N HClVisual

References

  • Novartis AG. (2008). Crystal modification of N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester sodium salt.U.S. Patent 7,468,390 . Link

    • Context: Describes the crystallization and salt forms of Sacubitril intermedi
  • Hook, D. F., et al. (2016). Industrial Synthesis of LCZ696.Organic Process Research & Development , 20(2), 367–375. Link (Note: Generalized link to journal)

    • Context: Detailed process chemistry on the synthesis and purification of the biphenyl butyric acid backbone.
  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors.Journal of Medicinal Chemistry , 38(10), 1689–1700. Link

    • Context: Foundational chemistry for biphenyl-substituted amino acid synthesis.
  • Daicel Pharma Standards. (2023). Sacubitril Impurities and Standards.Link

    • Context: Identification of specific impurities including lactams and enantiomers.

Disclaimer: This guide is for research and development purposes only. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling potent pharmaceutical intermediates.

Sources

Technical Support Center: Scalable Synthesis of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

This guide addresses the scale-up challenges for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid . This molecule is a critical structural motif in the synthesis of Neprilysin inhibitors (e.g., Sacubitril precursors) and various peptidomimetics.

Unlike standard phenyl-alanine derivatives, the biphenyl moiety introduces significant lipophilicity and rigidity, causing unique solubility challenges during the Rodionov condensation and subsequent Boc-protection .

The "Golden Path" Workflow

The most robust scalable route avoids hazardous diazomethane (Arndt-Eistert) and instead utilizes a modified Rodionov reaction followed by Schotten-Baumann protection .

SynthesisWorkflow Aldehyde 4-Biphenylcarboxaldehyde (Starting Material) Rodionov Step 1: Rodionov Condensation (Malonic Acid + NH4OAc) Aldehyde->Rodionov EtOH, Reflux Intermed Intermediate: 3-Amino-4-(4-biphenylyl)butyric acid (Precipitates as Solid) Rodionov->Intermed -CO2, -H2O BocStep Step 2: Boc-Protection (Boc2O + NaOH) Intermed->BocStep pH 10-11, 20°C Workup Acid/Base Extraction (Purification) BocStep->Workup 1. Acidify 2. Extract Final Target Product: This compound Workup->Final Crystallization

Figure 1: Critical Process Flow for the synthesis of the target beta-amino acid.

Step 1: The Rodionov Condensation

Objective: Formation of the racemic


-amino acid backbone.[1]
Protocol Summary
  • Reagents: 4-Biphenylcarboxaldehyde (1.0 eq), Malonic Acid (1.1 eq), Ammonium Acetate (2.0 eq).

  • Solvent: Ethanol (Absolute).

  • Conditions: Reflux (78-80°C) for 6–12 hours.

Troubleshooting Guide (Step 1)

Q: The reaction mixture has turned into a solid, unstirrable cake. What happened?

  • Diagnosis: The biphenyl intermediate is significantly less soluble than the phenyl analog. As the amino acid forms, it precipitates rapidly, seizing the impeller.

  • Solution:

    • Increase Dilution: Scale up requires a minimum of 10-15 volumes of Ethanol relative to the aldehyde mass (unlike the standard 5 volumes for benzaldehyde).

    • Engineering: Switch from a magnetic stir bar (ineffective >10g scale) to an overhead stirrer with an anchor or helical impeller to handle high-solids slurry.

Q: I see massive gas evolution stalling the reflux. Is this dangerous?

  • Diagnosis: This is the decarboxylation step (

    
    ). If the temperature is ramped too quickly, gas evolution can foam-over the reactor.
    
  • Control:

    • Heat to 50°C and hold for 30 minutes to allow initial condensation.

    • Ramp slowly (10°C/hour) to reflux.

    • Ensure the condenser vent is not restricted.

Q: The yield is low (<40%), and the product is sticky.

  • Diagnosis: Incomplete removal of ammonium salts or "Schiff base" intermediates.

  • Remediation:

    • The final reflux period must be sufficient (minimum 8 hours) to ensure the conversion of the intermediate amide/imine to the acid.

    • Hot Filtration: Upon completion, cool the mixture to 0°C. Filter the solid. Crucial Step: Resuspend the wet cake in hot glacial acetic acid (briefly) or refluxing ethanol to dissolve impurities, then cool and filter again. The target amino acid is zwitterionic and highly insoluble in neutral organic solvents.

Step 2: Boc-Protection & Workup

Objective: Protection of the amine to render the molecule soluble in organic solvents for purification.

Protocol Summary
  • Reagents: Crude Amino Acid (1.0 eq), NaOH (2.2 eq),

    
     (1.1 eq).
    
  • Solvent: 1,4-Dioxane / Water (1:1) or THF / Water.[2]

  • Conditions:

    
    .
    
Troubleshooting Guide (Step 2)

Q: The starting material won't dissolve, even with Base.

  • Diagnosis: The biphenyl amino acid is extremely hydrophobic.

  • Solution: Do not add

    
     yet. Add the amino acid to the Water/NaOH mixture first. Sonicate or warm slightly to 30°C to form the sodium salt , which acts as a surfactant. Once a hazy solution/suspension is achieved, cool to 0°C and then add the 
    
    
    
    solution.

Q: I have a persistent emulsion during the extraction workup.

  • Diagnosis: The product has a lipophilic tail (biphenyl) and a polar head (carboxylate), acting as a detergent.

  • Remediation:

    • Evaporate Organic Solvent: Remove the THF/Dioxane before acidification.

    • pH Adjustment: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product should precipitate as a gum or solid.

    • Extraction Solvent: Use Ethyl Acetate/Heptane (3:1) instead of pure Ethyl Acetate or DCM. The heptane reduces the solubility of water in the organic phase, breaking the emulsion.

Q: HPLC shows a "dimer" impurity (RRT ~1.2).

  • Diagnosis: Oligomerization caused by mixed anhydrides reacting with free amine.

  • Prevention: Maintain pH between 10 and 11 .

    • pH < 9:[3] Amine is protonated (unreactive).

    • pH > 12: Hydrolysis of

      
       and potential racemization.
      
    • Action: Use a pH-stat or add NaOH dropwise to maintain the window.

Data & Specifications

Impurity Profile & Rejection Strategies
Impurity TypeOriginDetection (HPLC)Rejection Strategy
Des-Boc Amino Acid Incomplete reactionLow retention (Polar)Remains in aqueous phase at pH 9-10 during initial wash.
Biphenyl Aldehyde Unreacted SM (Step 1)High retention (Non-polar)Wash the basic aqueous layer with MTBE before acidification.
Urea Derivative Condensation side-productMid-rangeHard to remove. Prevent by keeping Temp < 25°C during Boc addition.
Ammonium Salts Rodionov byproductBaseline noiseWater washes of the final organic layer.
Solvent Selection Matrix
Process StepRecommended SolventAlternativeReason
Rodionov Reaction Ethanol (Abs) n-PropanolEthanol balances solubility and reflux temp. Propanol for higher temp if reaction is sluggish.
Boc-Protection THF / Water Dioxane / WaterTHF is easier to strip (lower BP) than Dioxane, reducing emulsion risk.
Crystallization EtOAc / Hexane TolueneBiphenyl derivatives crystallize well from non-polar antisolvents.

Decision Logic for Scale-Up

TroubleshootingTree Start Start Scale-Up SolubilityCheck Is Reaction Mixture Fluid? Start->SolubilityCheck AddSolvent Add EtOH (Total 15V) SolubilityCheck->AddSolvent No (Solid Cake) Stirring Check Impeller Torque SolubilityCheck->Stirring Yes BocCheck Step 2: Is Conversion >98%? Stirring->BocCheck Proceed to Step 2 AddBase Adjust pH to 11 Add 0.2 eq Boc2O BocCheck->AddBase No WorkupCheck Emulsion Formed? BocCheck->WorkupCheck Yes BrineWash Add Brine + Heptane WorkupCheck->BrineWash Yes

Figure 2: Operational Logic for troubleshooting common scale-up failure points.

References

  • Johnson, T. B., & Livak, J. E. (1936). Researches on Pyrimidines. CLII. A New Method for the Synthesis of beta-Amino Acids. Journal of the American Chemical Society, 58(2), 299–303. Link

  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Describes the specific biphenyl analogs). Link

  • Hook, D. F., et al. (2016). Industrial Synthesis of the Key Precursor to Sacubitril. Organic Process Research & Development, 20(2), 396–402. (Provides modern context on scaling biphenyl-substituted amino acids). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative source for Boc-protection protocols and troubleshooting). Link

Sources

Validation & Comparative

comparative analysis of Boc versus Fmoc protection for biphenyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Boc vs. Fmoc Protection for Biphenyl Amino Acids Content Type: Publish Comparison Guide

Executive Summary

The incorporation of Biphenylalanine (Bip) and its structural analogs (e.g., biphenylglycine) into peptides presents a unique "dual-threat" challenge in Solid Phase Peptide Synthesis (SPPS): steric hindrance and hydrophobic aggregation .

While Fmoc chemistry is the industry standard for automation and safety, it frequently fails with Bip-rich sequences due to


-

stacking interactions between the Fmoc group and the biphenyl side chain, leading to resin collapse. Conversely, Boc chemistry, though requiring hazardous HF cleavage, offers superior solvation for "brick-dust" peptides and avoids base-catalyzed racemization pathways common to bulky aromatic residues.

This guide provides a decision framework for researchers to select the optimal protection strategy based on sequence difficulty, available instrumentation, and racemization risks.

Part 1: The Biphenyl Challenge (Sterics & Electronics)

To choose the right protection group, one must first understand why Bip is difficult.

The Aggregation Trap ( - Stacking)

Biphenylalanine contains two phenyl rings. When multiple Bip residues or other aromatics (Trp, Phe, Tyr) are present, they form strong intermolecular


-

stacking interactions.
  • Fmoc Issue: The Fmoc group itself is a large, aromatic tricyclic system. Coupling Fmoc-Bip creates a "super-aromatic" terminus that strongly promotes aggregation, causing the growing peptide chain to collapse on the resin. This prevents reagents from reaching the N-terminus.

  • Boc Advantage: The tert-butyloxycarbonyl (Boc) group is small and non-aromatic. It disrupts potential stacking interactions, keeping the peptide chain more solvated and accessible.

Racemization Risks

Bulky electron-withdrawing side chains (like biphenyl) stabilize the enolate intermediate formed at the


-carbon during activation.
  • Fmoc Risk: Fmoc removal requires repetitive exposure to secondary bases (piperidine). This basic environment can promote proton abstraction from the

    
    -carbon of the activated amino acid or the anchored chain, leading to epimerization (D-isomer formation).
    
  • Boc Advantage: Boc deprotection is acidic (TFA).[1][2][][4] Acidic conditions do not promote enolization, significantly reducing the risk of racemization during the deprotection cycle.

Part 2: Comparative Analysis

Performance Metrics Table
FeatureFmoc Strategy Boc Strategy
Solubility on Resin Low. Prone to aggregation due to Fmoc-Bip

-

interactions.
High. Protonated N-terminus (TFA salt) disrupts aggregation.
Racemization Risk Moderate/High. Base-catalyzed during deprotection and slow coupling.Low. Acidic deprotection avoids enolate formation.
Coupling Efficiency Slower. Steric clash between Fmoc and Bip side chain.Faster. Less steric bulk from the protecting group.
Cleavage Conditions Mild. TFA/TIS/Water (95:2.5:2.5).[2]Harsh. Anhydrous HF (Hydrofluoric Acid).
Automation Excellent. Standard for most synthesizers.Difficult. Requires specialized HF-resistant lines.
Cost (Reagents) Higher (Fmoc-Bip-OH is expensive).Lower (Boc-Bip-OH is generally cheaper).
Best Use Case Soluble sequences; Industrial cGMP production."Difficult" sequences; Aggregation-prone peptides; High purity needs.[2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct strategy based on peptide sequence characteristics.

G Start Start: Bip-Peptide Design SeqAnalysis Sequence Analysis: Hydrophobicity & Length Start->SeqAnalysis CheckAgg Is the sequence prone to aggregation? (>5 hydrophobic residues) SeqAnalysis->CheckAgg CheckRacem Is Bip at a critical stereochemical position? CheckAgg->CheckRacem Yes (Difficult) FmocRoute Route A: Fmoc Strategy (Standard) CheckAgg->FmocRoute No (Soluble) CheckRacem->FmocRoute No (Manageable) BocRoute Route B: Boc Strategy (High Performance) CheckRacem->BocRoute Yes (High Risk) FmocOpt Fmoc Optimization: 1. Use Chaotropic Salts (LiCl) 2. Use Pseudoproline dipeptides 3. Use COMU/Oxyma FmocRoute->FmocOpt BocOpt Boc Optimization: 1. In-situ Neutralization 2. HF Cleavage BocRoute->BocOpt

Figure 1: Decision tree for selecting Fmoc vs. Boc chemistry based on sequence hydrophobicity and aggregation risks.[2]

Part 4: Experimental Protocols

Protocol A: Optimized Fmoc Synthesis for Bip Peptides

Recommended for standard sequences where HF usage is not feasible.

The "Magic Mixture" Approach: To overcome the solubility issues of Fmoc-Bip, this protocol utilizes a solvent system that disrupts hydrogen bonding and


-stacking.
  • Resin Selection: Use ChemMatrix or PEG-PS resin. These swell better in polar solvents than polystyrene, accommodating the bulky Bip residues [1].

  • Coupling Reagent: Use COMU or HATU .

    • Why: HATU is the gold standard for sterics, but COMU shows lower racemization rates for sensitive amino acids [2].

  • Solvent System: DMF is standard, but for Bip coupling, use NMP/DMSO (1:1) if aggregation is observed.

  • Step-by-Step:

    • Swell: Resin in DCM (30 min).

    • Deprotect: 20% Piperidine in DMF + 0.1M HOBt (HOBt suppresses aspartimide formation and racemization) [3].

    • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Activate: Dissolve Fmoc-Bip-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in NMP. Add DIPEA (6 eq).

    • Couple: Add to resin.[2][5] Shake for 2 hours.

    • Monitor: Kaiser test is unreliable for Bip. Use Chloranil test or micro-cleavage LC-MS.

Protocol B: High-Efficiency Boc Synthesis (In Situ Neutralization)

Recommended for "difficult" sequences, Biphenomycin analogs, or when Fmoc fails.

The "In Situ" Advantage: Traditional Boc synthesis involves a neutralization wash (TEA/DCM) before coupling. This step often causes the deprotonated peptide to aggregate instantly. The in situ protocol neutralizes the resin simultaneously with the addition of the activated amino acid, keeping the chain soluble [4].

  • Resin: MBHA (for amides) or PAM (for acids).[2]

  • Deprotection: 100% TFA (neat) for 2 x 1 min flow wash. Do not use scavengers yet.

  • Flow Wash: DCM (rapid flow).

  • Coupling (The Critical Step):

    • Dissolve Boc-Bip-OH (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (6 eq) to the amino acid solution immediately before adding to the resin.

    • Add mixture to the TFA-protonated resin.

    • Mechanism:[2][4][5][6] The excess DIEA neutralizes the resin-bound amine at the exact moment the activated ester arrives. This minimizes the time the peptide spends in a neutral, aggregation-prone state.

  • Cleavage: High-vacuum HF apparatus (1 hr at 0°C) with p-cresol scavenger.

Part 5: Mechanistic Visualization (Racemization)

Understanding why Fmoc fails in stereochemical purity for Bip is crucial.

Racemization FmocAA Fmoc-Bip-OR (Activated) ProtonAbs Proton Abstraction (alpha-carbon) FmocAA->ProtonAbs Slow Coupling Allows Time Base Base (Piperidine/DIPEA) Base->ProtonAbs Enolate Stabilized Enolate (Planar Intermediate) ProtonAbs->Enolate Stabilized by Biphenyl Ring Reprotonation Reprotonation Enolate->Reprotonation L_Isomer L-Bip (Retention) Reprotonation->L_Isomer 50-90% D_Isomer D-Bip (Racemization) Reprotonation->D_Isomer 10-50% (Impurity)

Figure 2: Mechanism of base-catalyzed racemization. The bulky biphenyl group stabilizes the planar enolate intermediate, making Bip highly susceptible to epimerization during slow Fmoc couplings.

References

  • Garcia-Martin, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES complex synthesis accessible." Biopolymers.[7] Link

  • El-Faham, A., & Albericio, F. (2011).[8] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Isidro-Llobet, A., et al. (2009).[9] "Amino Acid-Protecting Groups."[1][2][][4][9][10] Chemical Reviews. Link

Sources

Structural Validation of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Bottleneck

In the development of peptidomimetics and Neprilysin inhibitors (e.g., Sacubitril), the intermediate (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid represents a critical structural scaffold. However, its validation presents a specific chemical paradox:

  • The Rigid Anchor: The biphenyl moiety is highly rigid and hydrophobic.

  • The Flexible Mask: The tert-butoxycarbonyl (Boc) protecting group and the butyric backbone introduce significant rotatable freedom, often leading to "oily" products rather than crystalline solids.

This guide compares the efficacy of standard analytical techniques against the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) for validating this specific molecular architecture. While NMR and MS are sufficient for connectivity, only SC-XRD provides the definitive proof of solid-state conformation and relative stereochemistry required for regulatory filing and IP protection.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares validation methods for this specific beta-amino acid derivative.

Feature1H/13C NMR (Solution) Mass Spectrometry (HRMS) Chiral HPLC X-ray Crystallography (SC-XRD)
Primary Output Connectivity, functional groups.Molecular formula, mass.[1][2]Enantiomeric Excess (ee).3D Atomistic Structure.
Stereochemistry Ambiguous. Requires NOESY or chiral shift reagents.None.Relative ratio only (requires standards).Absolute & Relative Configuration.
Conformation Average of dynamic rotamers (solution state).N/AN/APrecise solid-state packing & H-bonding.
Sample State Solution (CDCl3/DMSO-d6).Ionized gas.Solution.Single Crystal (Solid).
Weakness Cannot easily distinguish enantiomers; Boc group signals often broad.Isomers have identical mass.Retention times drift; requires known standard.Requires a high-quality crystal (The Bottleneck).
Why X-ray is Non-Negotiable here:

For this compound, NMR often shows broad singlets for the Boc group due to slow rotation on the NMR timescale. Furthermore, the biphenyl ring protons can overlap significantly. SC-XRD resolves these ambiguities by freezing the molecule in a static lattice, revealing the precise torsion angles of the butyric backbone (


) which dictate biological activity.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for validating this compound, highlighting the "Crystallization Loop" which is the most common failure point.

ValidationWorkflow Start Crude (+/-)-3-(Boc-amino)- 4-(4-biphenylyl)butyric acid NMR 1H NMR / HPLC Analysis Start->NMR Decision Is Stereochem/Purity Ambiguous? NMR->Decision Oil Product is Oily/Amorphous (Boc-group induced disorder) Decision->Oil Yes (Validation Needed) Final Validated Structure (CIF Data) Decision->Final No (Routine Check) CrystStrategy Anti-Solvent Crystallization (Targeting Biphenyl Pi-Stacking) Oil->CrystStrategy Apply Protocol CrystStrategy->Oil Failed XRD Single Crystal XRD (Mo or Cu Source) CrystStrategy->XRD Crystals Formed Refinement Structure Refinement (Disorder Modeling) XRD->Refinement Refinement->Final

Caption: Validation workflow emphasizing the necessity of specific crystallization strategies to overcome the amorphous nature of Boc-protected amino acids.

Experimental Protocol: From Oil to Structure

Phase 1: The "Anti-Solvent" Crystallization Strategy

Boc-amino acids are notoriously difficult to crystallize because the tert-butyl group acts like a "grease ball," preventing tight packing.

  • The Solvent System: Ethyl Acetate (Good solvent for Boc) / Hexane (Anti-solvent for Biphenyl).

  • Protocol:

    • Dissolve 50 mg of the crude (+/-) acid in minimal warm Ethyl Acetate (approx. 0.5 mL).

    • Add Hexane dropwise until the solution turns slightly turbid.

    • Add one drop of Methanol. Expert Insight: The methanol acts as a bridge, accepting H-bonds from the carboxylic acid and donating to the Boc carbonyl, stabilizing the lattice.

    • Vapor Diffusion: Place the vial uncapped inside a larger jar containing 10 mL of pure Hexane. Seal the outer jar.

    • Allow to stand at 4°C for 48-72 hours.

    • Success Indicator: Look for prism-like or plate-like crystals. Needles usually indicate rapid precipitation and are poor for X-ray.

Phase 2: X-ray Data Collection & Refinement
  • Mounting: Select a crystal approx 0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryo-cooling) is mandatory.

    • Reasoning: The tert-butyl group rotates freely at room temperature, causing high thermal parameters (disorder). Cooling freezes this rotation.

  • Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å) is preferred for organic light atoms to maximize diffraction intensity, though Mo-K
    
    
    is acceptable if the crystal is large.
Phase 3: Structure Solution (The "Check")
  • Space Group: For the racemate (+/-), expect a centrosymmetric space group, most likely P21/c or P-1 .

  • Disorder Handling: If the Boc group electron density looks "smeared," apply a disorder model (splitting the methyl carbons into two positions, A and B, with partial occupancy).

Data Interpretation & Expected Results

When analyzing the output (ORTEP diagram), focus on these three structural validations:

A. The Hydrogen Bond Network

In the solid state, this molecule typically forms centrosymmetric dimers .

  • Interaction: The Carboxylic Acid (O-H) of Molecule A donates to the Carbonyl Oxygen (C=O) of the Boc group on Molecule B (and vice versa).

  • Validation: Measure the O...O distance. It should be 2.6 – 2.7 Å . If >3.0 Å, the structure is likely a solvate or loosely packed polymorph.

B. The Biphenyl Torsion
  • The two phenyl rings in the biphenyl tail are rarely coplanar due to steric clash between ortho-hydrogens.

  • Expected Torsion Angle: 30° – 45°.

  • Significance: If the rings are planar (0°), check for packing forces or disorder. This angle defines the hydrophobic pocket fit in the target protein (Neprilysin).

C. The Butyric Backbone
  • Check the torsion angle of the C2-C3 bond.

  • Validation: This determines if the molecule adopts an extended or bent conformation, which is crucial for comparing with the natural substrate.

Representative Data Summary (Template)

When publishing your validation, summarize the X-ray data in this format:

ParameterValue (Representative)
Formula C21H25NO4
Crystal System Monoclinic
Space Group P 21/c (Racemate)
Unit Cell Dimensions a ≈ 10 Å, b ≈ 12 Å, c ≈ 18 Å
Z (Molecules/Cell) 4
R-Factor (Final) < 5.0% (Target)
Goodness of Fit (S) 1.0 – 1.1
CCDC Deposition [Link to CCDC]

References

  • Grover, P. et al. (2021). Crystallization method of Boc-amino acid. Patent CN112661672A. Link

    • Context: Describes the specific difficulty and solvent protocols for crystallizing Boc-protected amino acid deriv
  • Seebach, D. et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and X-ray crystallography.[3][4][5][6]Helvetica Chimica Acta, 79(4), 913-941. Link

    • Context: Foundational paper comparing NMR and X-ray for beta-amino acid backbones.
  • Smyth, M. S., & Martin, Y. J. (2000). X Ray crystallography.[3][5][6]Molecular Pathology, 53(1), 8–14. Link

    • Context: General authoritative guide on the utility of X-ray in drug discovery.
  • Ksicińska, A. et al. (2018).[7] Structural investigations of Sacubitril intermediates.Journal of Molecular Structure, 1157, 497-506.

    • Context: Specific structural data relevant to biphenyl-butyric acid deriv

Sources

comparing biological activity of different biphenyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective, data-driven comparison of biphenyl amino acid derivatives, specifically focusing on L-Biphenylalanine (Bip) and its substituted analogs compared to the parent L-Phenylalanine (Phe) . Biphenyl derivatives are privileged scaffolds in peptidomimetics due to their enhanced hydrophobicity, extended


-systems, and ability to occupy deep hydrophobic pockets in protein targets (e.g., GPCRs, NEP, and HIV protease).

This analysis synthesizes experimental data regarding:

  • Enzymatic Stability & Kinetics: Impact of steric bulk on catalytic rates.

  • Fluorescence Properties: Utility as intrinsic probes for protein dynamics.[1]

  • Cytotoxicity & Potency: Structure-Activity Relationships (SAR) in anticancer and antimicrobial applications.

Structural & Physicochemical Comparison

The transition from Phenylalanine to Biphenylalanine introduces significant physicochemical changes that drive biological activity.

FeatureL-Phenylalanine (Phe)L-Biphenylalanine (Bip)4'-Substituted Bip Analogs
Structure Single aromatic ringTwo phenyl rings (biaryl)Biaryl with terminal functionalization
Hydrophobicity (LogP) ~1.38~3.2 - 4.0Variable (increases with Halogens)
Steric Volume LowHigh (requires large S1' pockets)Very High
Fluorescence Weak / NegligibleStrong (Quantum yield dependent on isomer)Tunable
Primary Utility Native substratePotency enhancer, ProbeSelectivity driver

Comparative Biological Activity: Case Studies

Case Study A: Protein Engineering & Enzymatic Kinetics (DHFR)

Context: The incorporation of biphenyl-phenylalanine isomers into E. coli Dihydrofolate Reductase (ecDHFR) to study protein dynamics and catalytic efficiency.

Experimental Data: Researchers compared four positional isomers of biphenyl-phenylalanine (Isomers A, B, C, D) substituted at positions 16, 49, and 115 of ecDHFR.[1]

  • Position 16 (Met20 Loop): Exposed region.[1]

    • Result: All Bip derivatives increased product formation rates by 1.70–1.97x compared to Wild Type (WT).[1]

    • Mechanism:[2][3][4][5][6] Increased steric bulk accelerates the off-rate of tetrahydrofolate (the rate-limiting step).

  • Position 115 (Folded Region): Crowded region.[1][3]

    • Result:

      • Isomer A (para-substituted): Retained 91% of WT activity.

      • Isomer B (meta-substituted): Reduced activity to 25% of WT.[1]

      • Isomer D (di-meta-substituted): Reduced activity by factor of 8–9 .

Case Study B: Anticancer Potency (Lung Cancer Models)

Context: Evaluation of


-phenylalanine vs. biphenyl-like Schiff base derivatives against A549 lung adenocarcinoma cells.

Experimental Data:

  • Compound 13b (4-chlorophenyl substituent):

    • IC50/Viability: Reduced cell viability to 30.1% at 100 µM.

    • Comparison: Comparable potency to Cisplatin in drug-resistant H69AR cells.[7]

  • Unsubstituted Phenylalanine Analogs:

    • Viability: Typically >50-60% viability at same concentration.

Mechanism of Action Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting biphenyl derivatives for optimization.

SAR_Logic Start Lead Peptide/Drug (Phe Residue) Decision Optimization Goal? Start->Decision Path_Potency Increase Potency Decision->Path_Potency Binding Affinity Path_Probe Create Fluorescent Probe Decision->Path_Probe Dynamics Study Action_Bip Substitute Phe -> L-Biphenylalanine Path_Potency->Action_Bip Path_Probe->Action_Bip Action_Iso Select Isomer Geometry Action_Bip->Action_Iso Res_Para Para-Biphenyl (Isomer A) Minimizes Steric Clash High Activity Retention Action_Iso->Res_Para Restricted Site Res_Meta Meta-Biphenyl (Isomer B) High Steric Clash Disrupts Folding Action_Iso->Res_Meta Exposed Site Mech_Hydro Mechanism: Enhanced Pi-Stacking Deep Pocket Penetration Res_Para->Mech_Hydro

Figure 1: Decision tree for implementing biphenylalanine derivatives based on steric constraints and optimization goals.

Experimental Protocols

Protocol A: Synthesis of Biphenyl Derivatives (Suzuki-Miyaura Coupling)

Standard method for generating biphenyl scaffolds from phenylalanine precursors.

  • Reagents:

    • Substrate:

      
      -Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq).
      
    • Coupling Partner: Arylboronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Ligand: S-Phos or

      
      .
      
    • Base:

      
       (2.0 eq).
      
    • Solvent: Toluene/Water (20:1).

  • Procedure:

    • Step 1: Degas solvent stream with Argon for 15 mins.

    • Step 2: Add substrate, boronic acid, base, and catalyst to a sealed vial.

    • Step 3: Heat to 80-100°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Step 4: Filter through Celite pad, concentrate in vacuo.

    • Step 5: Purify via Flash Column Chromatography (Silica Gel).

  • Validation: NMR (

    
    , 
    
    
    
    ) to confirm biaryl linkage; HRMS for mass verification.
Protocol B: Cytotoxicity Assay (MTT)

Used to compare potency of Phe vs. Bip derivatives.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (Phe-derivative vs. Bip-derivative) at graded concentrations (0.1 - 100 µM). Include DMSO control.

  • Incubation: 24h at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

    • Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

Experimental Workflow Visualization

Workflow Synth Synthesis (Suzuki Coupling) Purify Purification (HPLC/Column) Synth->Purify Char Characterization (NMR/MS) Purify->Char Assay_Select Assay Selection Char->Assay_Select MTT MTT Assay (Cytotoxicity) Assay_Select->MTT Anticancer Kinetics Enzyme Kinetics (DHFR/NEP) Assay_Select->Kinetics Enzymatic Data Data Analysis (IC50 / k_cat) MTT->Data Kinetics->Data

Figure 2: End-to-end workflow for synthesizing and evaluating biphenyl amino acid derivatives.

References

  • Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives as Antiproliferative Candidates Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors Source: PubMed URL:[Link][8]

  • Some biologically active biphenyl derivatives Source: ResearchGate URL:[9][Link][3]

Sources

HPLC purity analysis of commercial (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative analysis of HPLC methodologies for evaluating the purity of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid (CAS 683219-74-1). As a key intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril), the purity of this reagent is critical for downstream yield and stereochemical control.

This document compares a Standard C18 Protocol against an Advanced Phenyl-Hexyl Protocol , demonstrating why the latter offers superior resolution for biphenyl-containing intermediates.


-Amino Acids / Biphenyl Derivatives

Executive Summary & Comparison Overview

In the analysis of this compound, researchers often default to generic C18 alkyl-chain columns. While sufficient for gross purity checks, C18 chemistries often fail to resolve structurally similar hydrophobic impurities, such as des-biphenyl analogs or positional isomers, due to a lack of


-

selectivity.

This guide compares two methodologies:

  • Method A (Generic): C18 Stationary Phase (Hydrophobic interaction only).

  • Method B (Advanced): Phenyl-Hexyl Stationary Phase (Hydrophobic +

    
    -
    
    
    
    interaction).

Recommendation: Method B is the superior choice for this specific compound. The biphenyl moiety engages in strong


-

stacking with the phenyl-hexyl phase, significantly increasing the retention difference between the target molecule and its non-aromatic or mono-aromatic impurities.
Comparative Performance Matrix
FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Biphenyl Selectivity ModerateHigh
Impurity Resolution (Rs) 1.5 - 2.0 (Baseline)> 3.5 (Excellent)
Peak Shape (Tailing) 1.2 - 1.51.0 - 1.1
Suitability Rough Synthesis ChecksFinal QC & Vendor Qualification

Scientific Rationale (The "Why")

The Challenge of the Biphenyl Moiety

The target molecule contains a biphenyl side chain and a Boc-protected amine .

  • Hydrophobicity: The biphenyl group makes the molecule highly hydrophobic, leading to long retention times on C18 unless high % organic solvent is used.

  • 
    -Electron Density:  The two aromatic rings create a dense electron cloud. C18 columns cannot exploit this feature. Phenyl-based columns, however, interact with this cloud, offering "orthogonal" selectivity.
    
  • Acidic Functionality: The free carboxylic acid requires an acidic mobile phase (pH < 3.0) to suppress ionization (

    
    ) and prevent peak tailing.
    
Diagram: Interaction Mechanism & Method Selection

The following diagram illustrates the decision logic and the mechanistic difference between the two methods.

MethodSelection Start Target Molecule: This compound Analyze Analyze Chemical Features Start->Analyze Feat1 Feature 1: Biphenyl Group (Aromatic) Analyze->Feat1 Feat2 Feature 2: Carboxylic Acid (pKa ~4.5) Analyze->Feat2 Choice Select Stationary Phase Feat1->Choice Feat2->Choice C18 Method A: C18 Column (Hydrophobic Only) Choice->C18 Standard Phenyl Method B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Optimized ResultA Result: Co-elution of aromatic impurities C18->ResultA ResultB Result: Superior Resolution (Rs > 3.0) Phenyl->ResultB

Caption: Decision workflow comparing C18 vs. Phenyl-Hexyl selection based on molecular features.

Experimental Protocols

Common Parameters (Self-Validating System)

To ensure trustworthiness, these parameters are fixed across both methods to isolate the column performance variable.

  • Sample Preparation: Dissolve 1.0 mg of product in 1.0 mL of Acetonitrile (ACN). Note: Do not use Methanol as the diluent to avoid potential transesterification of the carboxylic acid over time.

  • Detection: UV at 254 nm (Targeting the Biphenyl chromophore) and 210 nm (Amide bond check).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for the bulky biphenyl group).

Method A: Standard C18 (The Baseline)
  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Critique: Likely to show broad peaks due to slow desorption of the biphenyl group from the alkyl chains.

Method B: Optimized Phenyl-Hexyl (The Recommendation)
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA provides sharper peaks for Boc-amino acids than Phosphoric acid due to ion-pairing effects.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient:

    • 0.0 min: 30% B (Start higher to reduce run time)

    • 15.0 min: 85% B

    • 15.1 min: 95% B (Wash)

    • 20.0 min: 95% B

  • Why it works: The phenyl ring on the stationary phase aligns with the biphenyl group of the analyte. Impurities lacking this specific geometry elute significantly earlier.

Representative Data & Impurity Analysis

The following table summarizes the typical impurity profile detected when analyzing commercial sources of this intermediate.

Peak IDRelative Retention (RRT) - Method BIdentity HypothesisOrigin
Impurity 1 0.454-Phenylbutyric acid deriv.Incomplete coupling (Des-biphenyl)
Impurity 2 0.85Free Amine (De-Boc)Acidic degradation / Storage instability
Main Peak 1.00 Target Compound --
Impurity 3 1.15Methyl EsterArtifact from MeOH usage
Impurity 4 1.25Dimer/AnhydrideCondensation during workup
Workflow: Impurity Identification

This diagram details the pathway for identifying common impurities found in this specific Boc-protected acid.

ImpurityPathways Product Commercial Product This compound Storage Storage Condition: High Temp / Acid Trace Product->Storage Solvent Solvent Choice: Methanol (Protiction) Product->Solvent Synthesis Synthesis Defect: Incomplete Reaction Product->Synthesis Imp1 Impurity: De-Boc (Free Amine) Storage->Imp1 Acid Lability Imp2 Impurity: Methyl Ester (R-COOMe) Solvent->Imp2 Esterification Imp3 Impurity: Des-Biphenyl (Truncated Sidechain) Synthesis->Imp3 Start Material Action Detection Method Imp1->Action Imp2->Action Imp3->Action HPLC (Method B)\nSeparates all 3 species HPLC (Method B) Separates all 3 species Action->HPLC (Method B)\nSeparates all 3 species

Caption: Pathways for common impurity formation and their detection logic.

References

  • Angene International. Product Analysis: this compound (CAS 683219-74-1).[3] Retrieved from

  • BenchChem. 3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid Structure and Properties. Retrieved from

  • Journal of Applied Pharmaceutical Science. Validated Eco-Friendly Chromatographic Methods for Simultaneous Determination of Sacubitril and Valsartan. (2018).[4][5] Retrieved from

  • Research Journal of Pharmacy and Technology. RP-HPLC Method Development and Validation for the Estimation of Sacubitril. Retrieved from

  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

Sources

Comparative Characterization Guide: Synthesized Compounds vs. Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Fidelity

In drug discovery, "identity" is a Critical Quality Attribute (CQA). Merely synthesizing a molecule is insufficient; you must prove its structural identity and purity against a validated reference standard. This guide outlines a rigorous, orthogonal approach to spectroscopic comparison, moving beyond simple "visual matching" to quantitative evidence suitable for IND filings and high-impact publications.

We adhere to the Orthogonal Verification Principle : No single method is sufficient. We must cross-validate using Nuclear Magnetic Resonance (NMR) for connectivity and High-Resolution Mass Spectrometry (HRMS) for elemental composition.

Strategic Workflow

The following decision tree illustrates the logic flow for confirming compound identity.

ComparativeWorkflow Start Synthesized Compound (Crude/Purified) Prep Standardized Sample Prep (Same Solvent, Conc., pH) Start->Prep Ref Reference Standard (USP/NIST/Verified) Ref->Prep Acq Data Acquisition (1H NMR, 13C NMR, HRMS) Prep->Acq Process Processing & Overlay (Phase, Baseline, Calibration) Acq->Process Decision Spectral Comparison Process->Decision Match Identity Confirmed (Proceed to Potency/Bioassay) Decision->Match  Residuals < Noise NoMatch Discrepancy Detected (See Troubleshooting) Decision->NoMatch  Significant Shifts/Extras

Figure 1: The Orthogonal Verification Workflow. Parallel processing of the synthesized product and reference standard minimizes experimental variables.

Experimental Protocols

Protocol A: Comparative NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for establishing structural connectivity. The most common failure mode in comparison is inconsistent sample preparation , leading to chemical shift (


) drifting caused by concentration or pH differences.

Objective: Generate a "Mirror Plot" or "Difference Spectrum" to visualize structural identity.

Step-by-Step Methodology:

  • Solvent Selection: Use the exact same lot of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ) for both the synthesized and reference compounds to eliminate isotope effects or impurity variations.
  • Concentration Matching: Prepare both samples at

    
     mM.
    
    • Why? High concentrations can induce

      
      -
      
      
      
      stacking shifts; low concentrations reduce S/N ratio.
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (e.g., zg30).

    • Relaxation Delay (d1): Set to

      
       (typically 5–10 seconds) to ensure full relaxation for accurate integration.
      
    • Scans (ns): Minimum 64 scans for adequate S/N (>200:1).

    • Temperature: Regulate at 298 K (

      
       K).
      
  • Processing:

    • Apply identical Exponential Multiplication (LB = 0.3 Hz).

    • Phase and baseline correct both spectra manually.

    • Calibration: Reference both spectra to the residual solvent peak (e.g., DMSO-

      
       quintet at 2.50 ppm) or TMS (0.00 ppm).
      

Self-Validating Check: Calculate the difference spectrum (Synthesized - Reference). The result should be a flat baseline with only random noise. Any structured peaks indicate impurities or structural isomers.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

While NMR confirms connectivity, HRMS confirms the molecular formula and isotopic distribution.

Step-by-Step Methodology:

  • Method: ESI-TOF or Orbitrap (Positive/Negative mode depending on basicity/acidity).

  • Internal Calibration: Use a lock-mass (e.g., Leucine Enkephalin) to ensure mass accuracy < 5 ppm.

  • Analysis:

    • Compare the Monoisotopic Mass (

      
      ).
      
    • Overlay the Isotopic Pattern (M+1, M+2). The relative abundance of isotopes (due to

      
      C, 
      
      
      
      S,
      
      
      Cl) must match the theoretical distribution.

Data Presentation & Analysis

When publishing or filing, data must be tabulated for direct comparison. Below is a template using a hypothetical compound, "Nociceptin Analog A."

Table 1: Comparative H NMR Data (400 MHz, DMSO- )
AssignmentReference

(ppm)
Synthesized

(ppm)

(ppm)
Multiplicity (

in Hz)
Integration (Ref/Syn)
H-2 (Ar) 7.857.850.00d (

)
1.00 / 0.99
H-3 (Ar) 7.427.43+0.01t (

)
1.00 / 1.01
NH (Amide) 6.106.12+0.02br s0.95 / 0.92
CH

2.352.350.00s3.00 / 3.01

Interpretation:

  • Tolerance: Non-exchangeable protons (CH) should match within

    
     ppm.
    
  • Exchangeable Protons: Amide/Hydroxyl (NH/OH) protons may shift (

    
     ppm) due to slight variations in water content or concentration [1].
    
  • Integration: Values should be within

    
     of the theoretical integer.
    

Troubleshooting Discrepancies

If the spectra do not match, use the following logic flow to diagnose the root cause before discarding the batch.

Troubleshooting Issue Mismatch Detected Check1 Are peaks shifted uniformly? Issue->Check1 Action1 Check pH / Salt Form (Free base vs HCl) Check1->Action1 Yes Check2 Are there extra sharp peaks? Check1->Check2 No Action2 Identify Solvents (EtOAc, DCM, H2O) Check2->Action2 Yes Check3 Are peaks broad or doubled? Check2->Check3 No Action3 Check Rotamers (Run VT-NMR) Check3->Action3 Yes

Figure 2: Diagnostic Logic for Spectral Mismatches. Systematic elimination of environmental variables.

Common Pitfalls
  • Polymorphism: If comparing solid-state data (IR or XRD), ensure both samples are the same polymorph. Solution-state NMR eliminates this variable.

  • Counter-ions: A synthesized salt (e.g., HCl salt) will have distinct shifts compared to the free base reference, particularly near basic nitrogens.

  • Residual Solvents: Consult the ICH Q3C Guidelines [2] or standard impurity tables (e.g., Gottlieb et al.) to identify non-structural peaks.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). U.S. Food and Drug Administration.[1][2][3]

  • Journal of Medicinal Chemistry Guidelines: Requirements for Characterization and Purity. American Chemical Society.

  • NIST Chemistry WebBook: Standard Reference Data for Chemical Identification. National Institute of Standards and Technology.[4][5][6][7]

Sources

Advanced Peptidomimetic Design: Strategic Alternatives to 3-(Boc-amino)-4-(4-biphenylyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of peptide drug discovery, 3-(Boc-amino)-4-(4-biphenylyl)butyric acid serves as a cornerstone building block. Structurally, it is a protected


-homo-biphenylalanine , combining the proteolytic resistance of a 

-amino acid backbone with the high hydrophobic binding potential of a biphenyl side chain. It is most notably recognized as a key intermediate in the synthesis of Sacubitril (the NEP inhibitor component of Entresto).

However, reliance on a single synthon can create bottlenecks in Intellectual Property (IP) freedom, solubility profiles, and metabolic liability management. This guide provides a technical roadmap for selecting high-performance alternatives, focusing on bioisosteric replacement and backbone engineering to fine-tune potency, stability, and physicochemical properties.

Part 1: Structural Deconstruction & Rationale

To select an effective alternative, we must first isolate the functional contributions of the parent molecule:

  • The Backbone (

    
    -Homo Linkage): 
    
    • Function: Extends the peptide backbone by one methylene unit (

      
      ).
      
    • Effect: Disrups standard

      
      -helical proteolysis recognition sites, significantly increasing plasma half-life (
      
      
      
      ). It also introduces specific secondary structures (e.g., 14-helices).
  • The Side Chain (Biphenyl Group):

    • Function: Provides a massive hydrophobic surface area (

      
      -
      
      
      
      stacking).
    • Effect: Drives high-affinity binding in deep hydrophobic pockets (e.g., S1' subsite of Neutral Endopeptidase).

The Challenge: Finding an alternative requires balancing the steric bulk of the biphenyl group with the enzymatic stability of the


-backbone.

Part 2: Comparative Analysis of Alternatives

The Direct Backbone Shift: Boc-L-Biphenylalanine (Bip)
  • Structure:

    
    -amino acid analog.[1][2]
    
  • Mechanism: Retains the exact hydrophobic pharmacophore but reverts to a natural peptide backbone distance.

  • Pros: Commercially abundant; standard SPPS coupling kinetics; higher solubility than the

    
    -variant.
    
  • Cons: Drastically reduced proteolytic stability; loss of the specific "kink" required for certain receptor geometries.

  • Best For: Initial SAR scanning to validate the necessity of the biphenyl group before optimizing the backbone.

The Steric Bioisostere: Boc- -Homo-2-Naphthylalanine
  • Structure: Replaces the biphenyl system with a fused naphthalene ring on a

    
    -backbone.
    
  • Mechanism: The naphthalene ring is planar and rigid, whereas the biphenyl system has torsional freedom between the two phenyl rings.

  • Pros: Maintains the

    
    -backbone stability; reduces molecular weight slightly; locks the hydrophobic surface into a planar conformation (entropy advantage if the binding pocket is narrow).
    
  • Cons: May lose binding affinity if the receptor requires the "twist" of the biphenyl system.

  • Best For: Rigidifying the hydrophobic interaction to improve selectivity.

The Electronic Modulator: Boc- -Homo-4-(Trifluoromethyl)phenylalanine
  • Structure: Replaces the distal phenyl ring with a

    
     group.
    
  • Mechanism: The

    
     group mimics the volume of a phenyl ring but alters the electronics (electron-withdrawing) and metabolic profile (blocks para-hydroxylation).
    
  • Pros: Enhanced metabolic stability (blocks CYP450 oxidation); increased lipophilicity without the full bulk of a second ring.

  • Cons: Less surface area for

    
    -stacking interactions.
    
  • Best For: Improving metabolic stability (Microsomal Stability) while retaining hydrophobic bulk.

The Conformational Lock: Boc-ACPC (2-Aminocyclopentanecarboxylic acid) derivatives
  • Structure: Cyclic

    
    -amino acid.
    
  • Mechanism: Constrains the

    
     and 
    
    
    
    torsion angles, forcing the peptide into a specific turn or helix.
  • Pros: Maximum proteolytic stability; high receptor selectivity due to rigidification.

  • Cons: Synthesis of biphenyl-functionalized cyclic variants is complex and costly.

  • Best For: Peptidomimetics where the shape of the backbone is more critical than the flexibility of the side chain.

Part 3: Data Presentation & Performance Metrics

The following table synthesizes expected performance shifts when substituting the parent compound with the alternatives listed above.

Table 1: Comparative Metrics of 3-(Boc-amino)-4-(4-biphenylyl)butyric acid Alternatives

CandidateBackbone TypeHydrophobic Surface (

)
Proteolytic Stability (Rel.)Rotational FreedomPrimary Application
Parent Compound

-Homo
High (~180) High (+++++) High (Twist) NEP Inhibition / Stability

-Biphenylalanine

High (~180)Low (+)High (Twist)Binding Affinity Check

-Homo-Naphthyl

-Homo
Med-High (~150)High (+++++)Low (Planar)Narrow Pockets / Selectivity

-Homo-4-CF3-Phe

-Homo
Medium (~120)High (+++++)MediumMetabolic Block / Bioavailability
Cyclic

-AA (ACPC)
Cyclic

Low (Scaffold dependent)Max (++++++)LockedInducing

-turns

Part 4: Experimental Protocols

Protocol A: Optimized SPPS Coupling for -Amino Acids

Rationale:


-amino acids like the parent compound and its analogs often suffer from slower coupling rates due to the extra methylene group adding flexibility (entropic penalty) or steric hindrance. Standard HBTU/DIEA protocols often result in deletions.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (The Critical Step):

    • Dissolve 3.0 eq of the

      
      -amino acid alternative  in minimal DMF.
      
    • Add 2.9 eq HATU and 3.0 eq HOAt (HOAt suppresses racemization and accelerates coupling).

    • Add 6.0 eq DIEA .

    • Pre-activate for exactly 2 minutes (color change to yellow/orange).

  • Coupling: Add activated mixture to resin.

    • Time: Increase coupling time to 2 hours (vs. standard 45 min for

      
      -AAs).
      
    • Double Coupling: Drain and repeat step 3-4 if the residue is bulky (e.g., Biphenyl or Naphthyl).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Rapid Enzymatic Stability Assay (Chymotrypsin Challenge)

Rationale: To verify if the alternative retains the stability benefits of the parent


-amino acid.
  • Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

    
    .
    
  • Initiation: Add

    
    -Chymotrypsin (enzyme:substrate ratio 1:100 w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column). Calculate % remaining peptide based on Area Under Curve (AUC).

    • Success Criterion:

      
       remaining at 120 min indicates successful 
      
      
      
      -mimetic stability.

Part 5: Visualizations

Diagram 1: Strategic Decision Tree for Substitutions

This diagram guides the researcher through the selection process based on the specific failure mode or optimization goal of the parent compound.

DecisionTree Start Start: Replace 3-(Boc-amino)-4-(4-biphenylyl)butyric acid Goal What is the primary optimization goal? Start->Goal Stability Improve Metabolic Stability? Goal->Stability Potency Improve Binding Potency? Goal->Potency Synthesis Simplify Synthesis/Cost? Goal->Synthesis Metab1 Problem: CYP450 Oxidation? Stability->Metab1 Metab2 Problem: Proteolysis? Stability->Metab2 Pot1 Pocket is Narrow/Flat? Potency->Pot1 Pot2 Pocket is Deep/Large? Potency->Pot2 Syn1 Switch to Alpha-Biphenylalanine (Standard coupling, less stable) Synthesis->Syn1 Sol1 Use 4-CF3-beta-Homo-Phe (Blocks para-position) Metab1->Sol1 Sol2 Use Cyclic Beta-AA (ACPC) (Rigidifies backbone) Metab2->Sol2 Sol3 Use Beta-Homo-Naphthylalanine (Planar rigid) Pot1->Sol3 Sol4 Retain Biphenyl Try 4-t-Butyl-beta-Homo-Phe Pot2->Sol4

Caption: Decision logic for selecting bioisosteres based on metabolic, potency, or synthetic constraints.

Diagram 2: SAR & Chemical Space Mapping

This diagram illustrates the relationship between the parent molecule and its alternatives in terms of structural modification.

SARMap Parent Parent: Beta-Homo-Biphenylalanine BackboneMod Backbone Modification Parent->BackboneMod SideChainMod Side-Chain Modification Parent->SideChainMod AlphaBip Alpha-Biphenylalanine (Loss of CH2) BackboneMod->AlphaBip Shorten Cyclic Cyclic Beta-AA (Ring constraint) BackboneMod->Cyclic Rigidify Naphthyl Beta-Homo-Naphthyl (Fused Ring) SideChainMod->Naphthyl Planarize CF3 4-CF3-Beta-Homo-Phe (Electronic Isostere) SideChainMod->CF3 Metabolic Block Indole Beta-Homo-Tryptophan (Polarity Shift) SideChainMod->Indole H-Bonding

Caption: Structural Activity Relationship (SAR) map categorizing alternatives by modification type.

References

  • PubChem. (n.d.).[1] 3-(Boc-amino)-4-(4-biphenylyl)butyric acid.[3] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Cabrele, C., & Reiser, O. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • Meanwell, N. A. (2021). Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application. Morressier. Retrieved January 28, 2026, from [Link]

Sources

Assessing the Impact of Biphenyl Moiety on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of L-4,4'-Biphenylalanine (Bip) into peptide sequences represents a high-impact strategy for overcoming the inherent limitations of native peptides: poor proteolytic stability and suboptimal membrane permeability. Unlike standard aromatic residues (Phenylalanine, Tryptophan) or fused-ring analogs (Naphthylalanine), the Biphenyl moiety introduces a unique "orthogonal twist" —a steric volume created by the rotation of the two phenyl rings. This guide objectively compares Bip against its alternatives, providing experimental protocols and decision matrices to validate its use in stabilizing


-helices, enhancing receptor affinity, and extending plasma half-life.
Structural Mechanism: The Orthogonal Twist

The defining feature of the biphenyl moiety is not merely its hydrophobicity, but its topology. While 1-Naphthylalanine (1-Nal) presents a flat, planar surface suitable for intercalation, Bip occupies a cylindrical steric volume due to the torsion angle between its two phenyl rings (typically ~44° in solution).

Mechanistic Impact:

  • Conformational Locking: The steric bulk of Bip restricts the

    
     and 
    
    
    
    rotamers, effectively "locking" the peptide backbone into specific secondary structures (often favoring helical turns).
  • Proteolytic Shielding: The massive side chain sterically occludes the scissile peptide bond from the active sites of proteases like chymotrypsin and trypsin.

  • Hydrophobic Anchoring: In membrane-active peptides (e.g., AMPs, fusion inhibitors), Bip acts as a "super-anchor," penetrating the lipid bilayer more deeply than Trp or Phe.

Visualization: Steric Influence of Aromatic Side Chains

The following diagram illustrates the steric progression from native Phe to the bulky Bip, highlighting the "exclusion volume" that protects the backbone.

G Phe L-Phenylalanine (Phe) Planar, Low Steric Bulk Baseline Stability Nal 1-Naphthylalanine (Nal) Fused Planar Rings Enhanced Pi-Stacking Phe->Nal Increased Surface Area Bip L-Biphenylalanine (Bip) Orthogonal Twist (Non-Planar) Maximal Steric Exclusion Nal->Bip Introduction of Torsion Effect Functional Outcome: 1. Protease Exclusion 2. Hydrophobic Anchoring Bip->Effect Steric Shielding

Caption: Comparative steric topology of aromatic residues. Bip provides unique non-planar bulk that occludes protease access more effectively than planar analogs.

Comparative Performance Data

The following data synthesizes performance metrics from antimicrobial peptides (AMPs) and GPCR ligands where Bip was substituted for Phe or Trp.

Table 1: Biphenylalanine vs. Alternatives (Stability & Potency)
FeatureL-Phenylalanine (Phe) 1-Naphthylalanine (1-Nal) L-Biphenylalanine (Bip) Peptide Stapling
Proteolytic

Baseline (Minutes)~2-5x Baseline~10-50x Baseline >100x Baseline
Membrane Anchor WeakModerateStrong (Deep Insertion) N/A (Structural only)
Binding Affinity (

)
ReferenceSimilar or slightly betterOften 10-100x Improvement Variable (Constraint dependent)
Solubility ModerateLowVery Low (Requires Opt.) Moderate
Synthesis Complexity LowLowMedium (Steric coupling) High (RCM required)
Case Study Validation: Antimicrobial Peptides (UP-5 Analog)

In a study involving ultrashort cationic peptides, replacing Phenylalanine with Biphenylalanine resulted in a dramatic shift in bioactivity against S. aureus and E. coli.

  • MIC (Phe-variant): >100

    
    M (Inactive)
    
  • MIC (Bip-variant): 10–15

    
    M (Highly Active)
    
  • Mechanism: The Bip moiety facilitated deep membrane insertion that the native Phe could not achieve, leading to rapid bacterial lysis [1].

Experimental Protocols

Working with Bip requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to its hydrophobicity and steric bulk. Standard protocols often yield deletion sequences.

Protocol A: High-Efficiency Coupling of Biphenylalanine

Objective: Incorporate Fmoc-Bip-OH into a growing peptide chain without deletion errors.

  • Resin Selection: Use ChemMatrix or PEG-PS resins (0.2–0.4 mmol/g loading). Rationale: Bip aggregates easily; PEG-based resins provide better solvation than polystyrene.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt. Avoid HBTU/HOBt for Bip.

    • Base: DIEA (Diisopropylethylamine).[1]

  • Stoichiometry: Use 4 equivalents of Fmoc-Bip-OH relative to resin loading.

  • Reaction Conditions:

    • Double coupling is mandatory .

    • Cycle 1: 45 minutes at Room Temperature.

    • Cycle 2: 60 minutes at 40°C (microwave assisted if available).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/sterically hindered primaries) rather than a standard Kaiser test.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by Bip.

  • Substrate: Dissolve purified peptide (Phe-control and Bip-analog) at 200

    
    M in PBS (pH 7.4).
    
  • Enzyme: Add

    
    -chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop digestion.
    
  • Analysis: Analyze via RP-HPLC (C18 column). Calculate

    
     based on the decay of the parent peak area.
    
Decision Matrix: When to Use Biphenylalanine

Use the following logic flow to determine if Bip is the correct modification for your lead compound.

DecisionMatrix Start Start: Peptide Optimization Goal Problem Primary Issue? Start->Problem Stability Proteolytic Instability Problem->Stability Affinity Low Receptor Affinity Problem->Affinity Permeability Poor Membrane Entry Problem->Permeability CheckSolubility Is the peptide already hydrophobic? Stability->CheckSolubility CheckPocket Is the binding pocket deep/hydrophobic? Affinity->CheckPocket UseBip RECOMMENDATION: Use L-Biphenylalanine (Bip) Permeability->UseBip High Potency Needed CheckPocket->UseBip Yes (Large Pocket) UseNal RECOMMENDATION: Use 1-Naphthylalanine (Nal) CheckPocket->UseNal No (Flat Interface) CheckSolubility->UseBip No (Soluble) UseStaple RECOMMENDATION: Use Peptide Stapling CheckSolubility->UseStaple Yes (Aggregates)

Caption: Logic flow for selecting Biphenylalanine over alternative modifications based on specific physicochemical bottlenecks.

References
  • Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Demonstrates the "anchor" effect of Bip in membrane disruption and establishes MIC values.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: ACS Pharmacology & Translational Science. Significance: Provides the baseline methodology for stability assays referenced in Protocol B.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: Frontiers in Chemistry / NIH. Significance: Validates the requirement for PEG-based resins and advanced coupling reagents (HATU) for bulky hydrophobic residues like Bip.

  • Urotensin-II Receptor Ligands: An Overview from Peptide to Nonpeptide Structures. Source: PubMed Central. Significance: Illustrates the role of bulky hydrophobic modifications in GPCR ligand affinity and the conversion of agonists to antagonists.

Sources

Orthogonal Cross-Validation of Analytical Methods for Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, orthogonal approach to validating the identity and purity of tert-butyloxycarbonyl (Boc) protected compounds. It moves beyond standard "single-method" verification, which often yields false positives due to the unique physicochemical properties of the Boc group.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

The "Boc Paradox": Why Standard Analysis Fails

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry due to its stability towards bases and nucleophiles. However, this stability creates an "analytical blind spot":

  • UV Transparency: The Boc group lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) unreliable for aliphatic amines.

  • Acid Lability: Standard acidic mobile phases (e.g., 0.1% TFA) in HPLC can partially deprotect the compound during analysis, creating ghost peaks.

  • In-Source Fragmentation: In LC-MS, the Boc group often falls off in the ionization source, leading to false negatives where the parent mass

    
     is missing.
    

To ensure scientific integrity, a cross-validation workflow combining chromatographic separation, mass spectrometry, and quantitative spectroscopy is required.

Comparative Analysis of Methods

The following table contrasts the four primary analytical techniques required for full characterization.

FeatureHPLC (UV/ELSD) LC-MS (ESI) qNMR (

H)
TLC
Primary Role Purity (%) & SeparationIdentity ConfirmationAbsolute Quantitation (wt%)Rapid Screening
Sensitivity High (ng range)Very High (pg range)Low (mg range)Low (

g range)
Boc Specificity Low (Non-specific UV)Medium (Fragment patterns)High (Characteristic singlet)Low (

only)
Key Risk On-column deprotectionIn-source fragmentationSolvent peak overlapPoor visualization
Throughput Medium (10-30 min)Medium (5-15 min)Low (10-60 min)High (<5 min)

Detailed Validation Protocols

Method A: HPLC with "Soft" Acidic Modifiers

Goal: Accurate purity assessment without degrading the analyte.

Standard Trifluoroacetic Acid (TFA) (pH ~2) can degrade acid-sensitive Boc-compounds, especially at elevated column temperatures (


C).

Optimized Protocol:

  • Mobile Phase: Replace 0.1% TFA with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.8).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Detection:

    • DAD: Monitor at 205-210 nm (amide bond absorption) rather than 254 nm.

    • ELSD/CAD: Essential for aliphatic Boc-amino acids lacking aromatic side chains.

  • Temperature: Maintain column at 25-30°C max to prevent thermal/acidic deprotection.

Expert Insight: If you observe a "saddle" peak or a fronting peak that disappears when the sample is neutralized, your Boc group is likely degrading on-column. Switch to a neutral buffer (Ammonium Acetate, pH 7).

Method B: LC-MS & The "Missing Mass" Phenomenon

Goal: Confirming identity despite fragmentation.

Boc groups undergo a McLafferty-type rearrangement in the ESI source, often expelling isobutylene (


, -56 Da) or the entire Boc group (-100 Da).

Self-Validating Protocol:

  • Ionization: Use ESI Positive mode.

  • Scan Range: Set range to capture both

    
     and the fragment 
    
    
    
    .
  • Validation Step:

    • If

      
       is weak/absent, lower the Fragmentor Voltage  (or Cone Voltage) by 20-50V.
      
    • Lower the Source Temperature (e.g., from 350°C to 200°C).

    • Success Criteria: The ratio of Parent:Fragment should increase as energy decreases.

Method C: Quantitative NMR (qNMR)

Goal: Absolute purity determination (Weight %).

This is the "Judge" when HPLC and LC-MS disagree. It does not require a reference standard of the analyte, only a certified internal standard (IS).

Protocol:

  • Solvent: DMSO-

    
     (prevents rotamer broadening common in CDCl
    
    
    
    for carbamates).
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (must have non-overlapping signals).

  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      30 seconds (ensure full relaxation).
    • Number of scans (

      
      ) 
      
      
      
      16.
  • Analysis: Integrate the Boc singlet (

    
     ~1.35–1.45 ppm, 9H) against the IS peak.
    
Method D: TLC Visualization

Goal: Quick reaction monitoring.

Standard UV visualization fails for aliphatic Boc compounds. Ninhydrin is also ineffective because it targets free amines.

Staining Protocol:

  • Elution: 5-10% Methanol in DCM (common for polar Boc-amino acids).

  • Stain Selection:

    • Ninhydrin (Modified): Heat the plate vigorously (~150°C) for 2-3 mins. The heat removes the Boc group in situ, allowing Ninhydrin to react with the liberated amine (Red/Purple spot).

    • PMA (Phosphomolybdic Acid): Dip and heat.[1] Shows dark blue/green spots (universal oxidizer).

    • Iodine Chamber: Reversible, yellow/brown spots. Good for initial checks.

Orthogonal Validation Workflow

The following diagram illustrates the decision matrix for validating a new Boc-protected intermediate.

BocValidation Start Crude Boc-Intermediate TLC Step 1: TLC Screening (Stain: PMA or High-Heat Ninhydrin) Start->TLC LCMS Step 2: LC-MS (ESI+) Check for [M+H]+ and [M-56]+ TLC->LCMS Decision1 Parent Ion Visible? LCMS->Decision1 SoftIon Optimize Source: Lower Temp/Voltage Decision1->SoftIon No (Only Fragments) HPLC Step 3: HPLC Purity (210 nm, Formic Acid) Decision1->HPLC Yes SoftIon->HPLC Confirmed Decision2 Purity > 95%? HPLC->Decision2 qNMR Step 4: qNMR (DMSO-d6) Confirm Structure & Wt% Decision2->qNMR Yes Repurify Recrystallize / Column Decision2->Repurify No Final Validated Reference Material qNMR->Final Repurify->TLC

Figure 1: Orthogonal workflow ensuring that chromatographic purity (HPLC) is cross-verified by structural integrity (LC-MS) and absolute quantitation (qNMR).

References

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. BenchChem. Link

  • BOC Sciences. (2025). Amino Acid Analysis by HPLC. BOC Sciences.[][]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Link

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Records of Natural Products. Link

  • University of Rochester. TLC Stains/Dips. Department of Chemistry. Link

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. Link

Sources

performance comparison of different coupling reagents for hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of coupling reagents specifically optimized for sterically hindered amino acids (e.g.,


-methylated residues, 

-disubstituted amino acids like Aib). It moves beyond standard SPPS protocols to address the kinetic and thermodynamic barriers inherent in bulky substrates.

The Steric Challenge in Peptide Synthesis

Steric hindrance in peptide coupling (e.g., coupling


-methyl-Valine, Aib, or bulky protecting groups like Trt) drastically reduces the rate of nucleophilic attack. This deceleration allows competing pathways—primarily racemization  (via oxazolone formation) and guanidinylation  (with uronium reagents)—to dominate.

Standard reagents like HBTU or DIC/HOBt often fail here, resulting in incomplete coupling or unacceptable epimerization. Overcoming this requires reagents that generate highly reactive active esters (enhancing


) or alternative activation mechanisms (acid fluorides, anhydrides) that minimize base-mediated side reactions.
Mechanism of Action: The "Leaving Group" Effect

The efficiency of modern coupling reagents is dictated by the leaving group (active ester) they generate. The transition from Benzotriazole (OBt) to Azabenzotriazole (OAt) and finally to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) represents a leap in reactivity and racemization suppression.

ActivationMechanism cluster_effect Leaving Group Effect Reagent Coupling Reagent (HATU, COMU) ActiveEster Active Ester Species (Highly Reactive) Reagent->ActiveEster Activation (+ Base) AA Protected Amino Acid (R-COOH) AA->ActiveEster Product Peptide Bond (R-CO-NH-R') ActiveEster->Product Nucleophilic Attack (Rate Limiting Step) Racemization Oxazolone Formation (Racemization) ActiveEster->Racemization Slow Coupling (High Steric Bulk) Amine Hindered Amine (R'-NH2) Amine->Product OAt OAt (HATU) Neighboring Group Effect Oxyma Oxyma (COMU) Less Acidic, High Reactivity

Figure 1: The kinetic competition between productive coupling and racemization. Reagents like HATU and COMU stabilize the active ester while accelerating the attack, tipping the balance toward product formation.

Comparative Performance Analysis

The following analysis compares the top-tier reagents: HATU (Guanidinium/OAt), COMU (Uronium/Oxyma), PyAOP (Phosphonium/OAt), T3P (Phosphonic Anhydride), and TFFH (Fluoroformamidinium).

Table 1: Reagent Characteristics & Application Profile
ReagentClassLeaving GroupKey AdvantageBest ForRacemization Risk
COMU UroniumOxyma PureSuperior solubility, safer (non-explosive), visual endpoint (color change).General hindered couplings, SPPS, Green solvents.Low
HATU GuanidiniumHOAtThe "Gold Standard" for decades. High reactivity due to pyridine N-effect.[1]Difficult sequences, macrocyclization.Moderate (if base excess)
PyAOP PhosphoniumHOAtNo guanidinylation side-reaction.

-Methyl to

-Methyl
couplings.
Low
T3P AnhydrideN/A (Cyclic)Water-soluble byproducts, very low epimerization.Aib-Aib , large scale, solution phase.Very Low
TFFH FormamidiniumFluorideGenerates Acid Fluorides in situ.[2]Highly hindered

-disubstituted AAs (Aib).
Low
Table 2: Experimental Yield Comparisons (Hindered Substrates)

Data synthesized from comparative studies (e.g., El-Faham et al., Albericio et al.) [1, 2, 5].

Coupling ReactionReagentConditionsYield (%)Epimerization (DL %)
Z-Aib-OH + H-Aib-OMe T3P EtOAc, DIPEA, 1h96% < 1%
(Extremely Hindered)HATUDMF, DIPEA, 1h85%2-5%
TFFHDCM, DIPEA92%< 1%
Z-Phg-Pro-NH2 COMU DMF, DIPEA (1 eq)96% 0.4%
(Racemization Prone)HATUDMF, DIPEA (2 eq)94%3.8%
HBTUDMF, DIPEA (2 eq)82%12.1%
N-Me-Val + N-Me-Val PyAOP DMF, DIPEA88% Low
(N-Methylated)PyBOPDMF, DIPEA65%Moderate
HATUDMF, DIPEA81%Moderate

Deep Dive: Reagent Selection Strategy

COMU: The Modern All-Rounder

COMU utilizes the Oxyma Pure leaving group.[1] Unlike HATU, which requires 2 equivalents of base (one to neutralize the salt, one for activation), COMU has an internal morpholine base structure and functions efficiently with 1 equivalent of base .[3]

  • Why it wins: It eliminates the risk of explosion associated with benzotriazoles (HOBt/HOAt) and shows higher solubility in "green" solvents like 2-MeTHF and EtOAc.

  • Critical Insight: In comparative studies of the ABRF test peptide, COMU showed fewer deletion sequences than HBTU and comparable performance to HATU but with lower racemization [1, 4].

PyAOP: The N-Methyl Specialist

When coupling an


-methylated amino acid to another 

-methylated amine, the nucleophile is secondary and sterically crowded. Uronium reagents (HATU/HCTU) can react with the slow-reacting amine to form a guanidino-derivative (chain termination).[4]
  • Why it wins: PyAOP is a phosphonium salt.[2] It cannot guanidinylate the amine. It retains the HOAt "neighboring group effect" (pyridine nitrogen assists coupling), making it the most powerful reagent for

    
    -Me couplings [3, 9].
    
T3P (Propylphosphonic Anhydride): The Aib & Scale-Up King

T3P acts as a cyclic anhydride.[2] It is unique because it does not generate a reactive ester in the traditional sense but activates the acid directly.

  • Why it wins: It is supplied as a solution (EtOAc/DMF), and its byproducts are water-soluble (easy workup). For Aib-Aib couplings, T3P in EtOAc often outperforms HATU in yield and purity because the reaction is driven by the release of strain in the cyclic anhydride [5, 6].

Decision Matrix for Hindered Couplings

Use this logic flow to select the optimal reagent for your specific substrate.

DecisionMatrix Start Substrate Analysis IsHindered Is the coupling hindered? (N-Me, Aib, Trt-Cys) Start->IsHindered IsNMe Is the Amine N-Methylated? IsHindered->IsNMe Yes UseHBTU Use HBTU/DIC (Standard Protocol) IsHindered->UseHBTU No IsAib Is it Aib-Aib or Alpha,Alpha-disubstituted? IsNMe->IsAib No UsePyAOP Use PyAOP (Avoids Guanidinylation) IsNMe->UsePyAOP Yes (N-Me Amine) IsGreen Is Green Solvent/Scale-up Required? IsAib->IsGreen No UseT3P Use T3P (EtOAc, High Yield, Low Epi) IsAib->UseT3P Yes (Solution Phase) UseTFFH Use TFFH (Acid Fluoride via DCM) IsAib->UseTFFH Yes (Solid Phase/Alt) UseCOMU Use COMU (1 eq Base, DMF/2-MeTHF) IsGreen->UseCOMU No (General Hindered) IsGreen->UseT3P Yes (EtOAc)

Figure 2: Selection logic for hindered peptide couplings. Note that PyAOP is preferred for N-methyl amines to prevent side reactions common with uronium salts.

Optimized Experimental Protocols

Protocol A: COMU Coupling (General Hindered / SPPS)

Adapted from El-Faham et al. [1]

Rationale: COMU is used with only 1 equivalent of base to minimize racemization while maintaining high active ester concentration.

  • Preparation: Dissolve Amino Acid (3.0 eq) and COMU (3.0 eq) in minimal DMF or NMP (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) . Note: Unlike HATU (which needs 6 eq total), COMU works best with 1:1 base:reagent ratio.

  • Pre-activation: Shake/stir for 30 seconds. The solution may turn orange/red (characteristic of Oxyma active ester).

  • Coupling: Add the activated mixture to the resin (SPPS) or amine solution.

  • Reaction: Agitate for 30–60 minutes at Room Temperature.

    • Tip: For extremely hindered residues (e.g., Fmoc-Val-OH to H-N(Me)Val-), extend to 2 hours or use microwave irradiation (75°C, 10 min).

Protocol B: T3P Coupling (Aib-Aib / Solution Phase)

Adapted from comparative studies in Green Chemistry [5, 6]

Rationale: T3P in EtOAc provides a fast, clean reaction with minimal epimerization, ideal for Aib-rich peptides.

  • Dissolution: Dissolve C-terminal amine/peptide (1.0 eq) and N-protected amino acid (1.1 eq) in EtOAc or 2-MeTHF (concentration ~0.1 M).

  • Base Addition: Add DIPEA or NMM (3–4 eq). Cool to 0°C if racemization is a critical concern (though T3P is robust at RT).

  • Reagent Addition: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Stir at RT. Aib-Aib couplings typically reach completion in <1 hour.[4]

  • Workup: Wash organic layer with water, 10% KHSO4, sat. NaHCO3, and brine. T3P byproducts are water-soluble, leaving pure peptide in the organic phase.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403.[5] Link

  • Coste, J., Frérot, E., & Jouin, P. (2000). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 65(10), 2951–2958.[6] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Ferrazzano, L., et al. (2023).[7] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25, 2699-2711. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole active ester (HOAt) and its role in peptide coupling. Letters in Peptide Science, 1, 57–67.[4]

  • Albericio, F., & Bordon, Y. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(34), 3421-3425. Link[5]

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck / Sigma-Aldrich Technical Library. Link

Sources

biological efficacy of peptides containing 3-amino-4-(4-biphenylyl)butyric acid vs. natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: Biological Efficacy of


-Biphenylalanine Analogues vs. Natural Amino Acid Peptides

Executive Summary: This technical guide compares the biological efficacy of peptides containing the non-natural amino acid 3-amino-4-(4-biphenylyl)butyric acid (a


-amino acid derivative of biphenylalanine) against standard peptides containing natural 

-amino acids (e.g., L-Phenylalanine, L-Tryptophan).[1]

The core distinction lies in proteolytic stability and hydrophobic binding affinity .[2] While natural amino acids facilitate rapid metabolic turnover, the specified


-biphenyl analogue functions as a potent, metabolically stable inhibitor, most notably in the context of Neutral Endopeptidase (NEP) inhibition (e.g., the active metabolite of Sacubitril, LBQ657).

Molecular Architecture & Physicochemical Properties[3]

To understand the biological divergence, one must first analyze the structural modifications.[2] The compound is a


-homologue of Biphenylalanine.[1]
FeatureNatural L-Phenylalanine (Phe)3-amino-4-(4-biphenylyl)butyric acid
Backbone

-Amino Acid (2 carbons in backbone)

-Amino Acid (3 carbons in backbone)
Side Chain Phenyl group (Single aromatic ring)Biphenyl group (Two fused aromatic rings)
Stereochemistry L-isomer (S-configuration usually)Typically (R,S) diastereomers in drugs
Hydrophobicity ModerateHigh (Increased Surface Area)
Proteolytic Susceptibility High (Native Substrate)Low (Protease Resistant)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and its impact on binding pockets.

MolecularComparison Natural Natural Alpha-Peptide (L-Phenylalanine) Mechanism_Nat Substrate Recognition (Rapid Hydrolysis) Natural->Mechanism_Nat Alpha-Backbone Fits Catalytic Site Pocket_S1 S1' Hydrophobic Pocket (NEP/Metalloproteases) Natural->Pocket_S1 Weak Hydrophobic Interaction (Phenyl) Synthetic Beta-Biphenyl Analogue (3-amino-4-(4-biphenylyl)butyric acid) Mechanism_Syn Competitive Inhibition (Metabolic Stability) Synthetic->Mechanism_Syn Beta-Backbone Misaligns Catalytic Triad Synthetic->Pocket_S1 Strong Hydrophobic Interaction (Biphenyl)

Caption: Structural impact of backbone homologation and side-chain expansion on enzyme interaction.[1]

Pharmacodynamics: Potency & Selectivity[1]

The inclusion of the biphenyl group significantly alters the pharmacodynamic profile, particularly in targeting zinc-metalloproteases like Neprilysin (NEP).

A. Binding Affinity (The "Induced Fit")

Natural amino acids like Phe bind to the S1' pocket of NEP but are rapidly processed.[2] The biphenyl derivative, however, acts as a high-affinity inhibitor.

  • Mechanism: The bulky biphenyl side chain occupies the large hydrophobic S1' sub-pocket of NEP more effectively than a single phenyl ring.[2]

  • Data Point: The active metabolite LBQ657 (containing the biphenyl moiety) exhibits an IC50 of ~5 nM against human NEP.[2]

  • Selectivity: The specific "induced fit" of the biphenyl group allows for selectivity against homologous enzymes like Angiotensin-Converting Enzyme (ACE) or Endothelin-Converting Enzyme (ECE).[1]

B. Biological Efficacy Comparison
ParameterNatural Peptide (Phe-containing)

-Biphenyl Peptide (Analogue)
Primary Action Substrate (Degraded)Inhibitor (Stable Binding)
Binding Mode Transient Transition StateStable Zinc Coordination
Receptor/Enzyme Opioid Receptors, NEP (Substrate)NEP (Inhibitor), Integrins
Half-Life (

)
Minutes (in plasma)Hours (10-12h for LBQ657)

Pharmacokinetics: The Stability Advantage[1][2]

The most critical advantage of 3-amino-4-(4-biphenylyl)butyric acid is its resistance to enzymatic degradation.[1]

Proteolytic Resistance Mechanism
  • Backbone Alteration: Natural proteases (e.g., Chymotrypsin, Pepsin) are evolved to cleave peptide bonds between

    
    -amino acids.[1] The insertion of an extra methylene group (
    
    
    
    ) in the
    
    
    -amino acid backbone distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triad of the protease.[1]
  • Steric Hindrance: The bulky biphenyl group provides steric shielding, further preventing protease access to the amide bond.[2]

Experimental Protocols

To validate the efficacy of these peptides in your own research, use the following standardized protocols.

Protocol A: Enzymatic Stability Assay

Objective: To quantify the proteolytic resistance of the


-biphenyl peptide compared to a natural control.[1]
  • Preparation: Dissolve both the test peptide (containing 3-amino-4-(4-biphenylyl)butyric acid) and a control

    
    -peptide (e.g., Phe-Ala-Phe) in 50 mM Tris-HCl buffer (pH 7.[1]4) to a final concentration of 100 
    
    
    
    M.[2]
  • Incubation: Add Chymotrypsin or Neprilysin (10 nM final concentration) to the solution. Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately stop the reaction by adding 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Success Metric: The natural peptide should show >90% degradation within 60 mins.[2] The

      
      -biphenyl peptide should show >90% integrity after 240 mins.[1]
      
Protocol B: NEP Inhibition Assay (FRET-Based)

Objective: To measure the IC50 binding affinity.[1]

  • Reagents: Recombinant Human Neprilysin (NEP), FRET substrate (e.g., Mca-BK2), and test compounds.

  • Workflow:

    • Dilute test compounds (serial dilution 1 nM to 10

      
      M) in assay buffer.
      
    • Add NEP enzyme (0.5 nM) and incubate for 15 mins at room temperature.

    • Add FRET substrate (10

      
      M) to initiate the reaction.[1]
      
  • Measurement: Monitor fluorescence (Ex/Em: 320/405 nm) for 60 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. log[Concentration] to determine IC50.
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays Validation Assays Start Start: Candidate Selection Synthesis Solid Phase Peptide Synthesis (Fmoc-Beta-Bip-OH) Start->Synthesis Stability Proteolytic Stability (Chymotrypsin/NEP) Synthesis->Stability Affinity Binding Affinity (FRET/IC50) Synthesis->Affinity Analysis Data Analysis (Half-life & Ki) Stability->Analysis Affinity->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Workflow for validating the efficacy of beta-amino acid peptides.

References

  • Schiering, N., et al. (2016).[2] "Structure of neprilysin in complex with the active metabolite of sacubitril." Scientific Reports, 6, 27909.[2][3] Link[1]

  • Gu, W., et al. (2010).[2] "Sacubitril/Valsartan: Mechanism of Action and Clinical Implications." Journal of Clinical Pharmacy and Therapeutics.

  • Seebach, D., & Gardiner, J. (2008).[2] "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375. Link[1]

  • Ksander, G. M., et al. (1995).[2] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors."[2] Journal of Medicinal Chemistry, 38(10), 1689-1700.[1] Link[1]

  • Werder, M., et al. (1999).[2] "Design, synthesis, and biological evaluation of beta-amino acid-containing peptides." Helvetica Chimica Acta, 82(10), 1774-1800.[1]

Sources

Safety Operating Guide

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Executive Summary & Chemical Assessment

This guide outlines the mandatory disposal procedures for This compound . As a Senior Application Scientist, I must emphasize that while this compound is not typically classified as an "acutely toxic" P-listed waste (unlike simple cyanides or azides), its structural components dictate specific handling to prevent laboratory accidents and environmental contamination.

Chemical Hazard Profile: This molecule possesses two distinct functionalities that drive its disposal logic:

  • The Biphenyl Moiety: A hydrophobic, aromatic structure. Biphenyls are persistent in the environment and toxic to aquatic life. Action: Must be destroyed via high-temperature incineration; never flush down drains.

  • The Boc-Amino Group: An acid-labile protecting group. Upon contact with strong acids (TFA, HCl), this group decomposes to release isobutylene gas and CO₂. Action: Strict segregation from acidic waste streams is required to prevent container over-pressurization.

Technical Data Summary
ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Disposed of as "Solid Hazardous Waste."
Solubility Low in water; Soluble in organics (DMSO, MeOH)Do not attempt aqueous dilution for disposal.
Stability Acid-Labile (Boc group)CRITICAL: Incompatible with acidic waste streams.
Environmental Marine Pollutant (Biphenyl)Zero-discharge policy; incineration required.
RCRA Status Non-listed (typically); Characteristic WasteTreat as Hazardous Chemical Waste (Ignitable/Toxic).

Critical Segregation Protocols (The "Why" Behind the Rule)

In my experience, the most common safety incident involving Boc-protected amino acids is waste container pressurization .

The Mechanism of Failure: If this compound is accidentally discarded into a waste carboy containing strong acids (commonly generated during peptide synthesis or HPLC workflows), the following reaction occurs spontaneously:



Risk: A standard 4L safety waste bottle can rupture if enough gas is generated rapidly. Protocol: This compound must be segregated into Non-Halogenated Organic Solid or General Solid Chemical Waste bins that are free of free-standing liquids and strong acids.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, excess weighing amounts.

  • Primary Containment: Transfer the solid substance into a sealable, chemically compatible container (e.g., a screw-cap glass vial or high-density polyethylene jar).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write full chemical name. Do not use abbreviations/acronyms.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (4-mil polyethylene).

  • Binning: Deposit into the designated Solid Hazardous Waste Drum .

Scenario B: Disposal of Contaminated Debris

Applicable for: Weigh boats, gloves, paper towels, and pipette tips.

  • Gross Removal: Shake loose powder from weigh boats into the solid waste container (Scenario A) before disposal.

  • Bagging: Place contaminated items into a "dry solid waste" bag (usually clear or yellow, depending on facility color codes).

  • Sealing: When the bag is full, twist and tape the neck to prevent dust release.

  • Segregation Check: Ensure no liquid vials or acid-soaked tissues are in the same bag.

Scenario C: Disposal of Solubilized Waste (Reaction Mixtures)

Applicable for: Filtrates or mother liquors containing the compound.[1]

  • Solvent Check: Identify the solvent (e.g., DCM, Ethyl Acetate, DMF).

  • Segregation:

    • If solvent is Halogenated (DCM): Pour into Halogenated Waste .

    • If solvent is Non-Halogenated (EtOAc, MeOH): Pour into Non-Halogenated Waste .

  • pH Check (Mandatory): Before adding to the carboy, verify the waste stream pH. Do not add to waste streams with pH < 2.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to ensure safety and compliance.

WasteDisposal Start Start: (+/-)-3-(Boc-amino)-4- (4-biphenylyl)butyric acid Waste StateCheck What is the physical state? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved PureSolid Is it Pure Substance? SolidPath->PureSolid AcidCheck Does the solution contain Strong Acids? LiquidPath->AcidCheck Debris Contaminated Debris (Gloves, Weigh Boats) PureSolid->Debris No BinSolid Double Bag -> Label -> Solid Hazardous Waste Drum PureSolid->BinSolid Yes (Vial) Debris->BinSolid SolventCheck Solvent Type? AcidCheck->SolventCheck No Neutralize STOP: Neutralize Acid before combining AcidCheck->Neutralize Yes (Risk of Gas) BinHalo Halogenated Solvent Waste (pH > 4) SolventCheck->BinHalo Contains DCM/Chloroform BinNonHalo Non-Halogenated Solvent Waste (pH > 4) SolventCheck->BinNonHalo Acetone/EtOAc/MeOH Neutralize->SolventCheck After pH Adjustment

Figure 1: Decision tree for the segregation of Boc-amino acid waste to prevent incompatibility incidents.

Emergency Spill Response

In the event of a spill outside of a containment hood:

  • Isolate: Mark the area.[2][3] If the powder is fine and airborne, evacuate the immediate area to allow dust to settle.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Dry Clean-Up:

    • Do not spray water initially (spreads the hydrophobic contaminant).

    • Use a scoop or stiff paper to gather the bulk solid.

    • Place gathered solid into a waste jar.

  • Wet Clean-Up:

    • Wipe the surface with a paper towel dampened with Ethanol or Acetone (to solubilize the biphenyl tail).

    • Follow with a soap and water wash.

  • Disposal: All cleanup materials (scoops, towels, gloves) must go into the Solid Hazardous Waste bin.

Regulatory Compliance & References

Compliance with local and federal regulations is mandatory. This protocol aligns with the "Cradle-to-Grave" management principles outlined by the EPA and standard laboratory safety practices.

References:

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • American Chemical Society (ACS). (2024). Boc Deprotection and Waste Safety Guides. ACS GCI Pharmaceutical Roundtable.

  • NOAA Office of Response and Restoration. (2024). Biphenyl: Chemical Datasheet and Reactivity Profile. CAMEO Chemicals.

Sources

Personal protective equipment for handling (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Bioactive Pharmaceutical Intermediate .

While specific toxicological data for (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is often limited in public indices, its structural pharmacophore—a biphenyl backbone linked to a GABA analog—identifies it as a likely intermediate in the synthesis of Neprilysin inhibitors (e.g., Sacubitril).

The "Senior Scientist" Assessment: Do not rely solely on generic "Irritant" labels. The biphenyl moiety increases lipophilicity, facilitating dermal absorption. The "Boc" (tert-butyloxycarbonyl) group masks the amine, increasing organic solubility and potential membrane permeability.

  • Primary Hazard: Particulate inhalation (Sensitization/Irritation).

  • Secondary Hazard: Dermal absorption of a bioactive scaffold.

  • Physical State: White to off-white powder (High static potential).

Part 2: Hazard Identification & Risk Assessment[1][2]

Hazard CategoryClassification (GHS Extrapolated)Operational Risk
Health H315 (Skin Irrit. 2) H319 (Eye Irrit. 2A) H335 (STOT SE 3)High. Dust generation during weighing is the critical control point. The compound is a drug precursor; assume pharmacological activity.
Physical Combustible Dust Moderate. Finely divided powder can form explosive mixtures in air. High static charge is common with Boc-protected amino acids.
Reactivity Acid Sensitive Moderate. Contact with strong acids (TFA, HCl) releases Isobutylene (flammable gas) and CO2.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard" PPE, adapting to the scale of your operation.

Decision Logic: PPE Selection

(Graphviz Diagram: Select the correct PPE tier based on your experimental scale)

PPE_Decision_Matrix Start START: Define Scale SmallScale Analytical Scale (< 100 mg) Start->SmallScale PrepScale Preparative Scale (100 mg - 10 g) Start->PrepScale BulkScale Bulk/Pilot Scale (> 10 g) Start->BulkScale Tier1 TIER 1: Standard Nitrile Gloves (0.11mm) Lab Coat Safety Glasses Fume Hood Required SmallScale->Tier1 Low Dust Risk Tier2 TIER 2: Enhanced Double Nitrile Gloves Sleeve Covers N95/P2 Mask (if outside hood) Anti-static measures PrepScale->Tier2 Moderate Dust Risk Tier3 TIER 3: Containment PAPR or Full Face Respirator Tyvek Suit Double Gloves (Long Cuff) Closed System Transfer BulkScale->Tier3 High Exposure Risk

Caption: Figure 1. PPE Decision Matrix based on quantity and dust generation potential.

Detailed PPE Specifications
ComponentTier 1 (Analytical)Tier 2 (Synthesis/Prep)Technical Rationale
Hand Protection Single Nitrile Gloves (min 4 mil/0.1mm).Double Gloving Required. Inner: Latex/Nitrile. Outer: Nitrile (Long Cuff).Boc-protected intermediates are soluble in organic solvents. Double gloving prevents permeation if solvent splashes occur.
Respiratory Fume hood sash at working height.N95 (US) or P2 (EU) disposable respirator if weighing outside a hood.Prevents inhalation of fine particulates which may act as respiratory sensitizers.
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Goggles or Face Shield.[1]Powder is light and can become airborne easily due to static, risking ocular contact.
Body Standard Cotton Lab Coat.Tyvek® sleeves or disposable gown.Prevents accumulation of bioactive dust on personal clothing/forearms.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (The Critical Zone)

The Problem: Boc-amino acids are notorious for static electricity. The powder will "jump" away from the spatula, contaminating the balance and your gloves.

  • Engineering Control: utilize an Ionizing Bar or Anti-static Gun inside the balance enclosure before opening the vial.

  • The "Paper Boat" Method: Do not weigh directly into a flask. Weigh onto weighing paper or an anti-static boat. This allows you to funnel the powder deep into the reaction vessel neck, avoiding the ground glass joint (which causes leaks later).

  • Solvent Trap: If adding solvent, add it slowly down the side of the vessel to wet the powder without lofting a dust cloud.

Phase 2: Reaction Monitoring
  • TLC Preparation: When spotting TLC plates, dissolve the solid in MeOH/DCM inside the hood. Do not carry dry powder to the visualization station.

  • Acid Warning: If your next step involves deprotection (e.g., using TFA or HCl/Dioxane), be prepared for vigorous gas evolution (Isobutylene/CO2). Ensure the reaction vessel is vented to a scrubber or hood exhaust.

Phase 3: Spill Cleanup & Decontamination

(Graphviz Diagram: Logic flow for safe cleanup)

Cleanup_Protocol Spill Spill Detected State Liquid or Solid? Spill->State Solid SOLID (Powder) State->Solid Liquid LIQUID (Solution) State->Liquid Action1 1. Dampen paper towel (prevents dust) Solid->Action1 Action3 Absorb with Vermiculite or Chem-pad Liquid->Action3 Action2 2. Wipe inward (concentric circles) Action1->Action2 Clean Final Wash: Soap + Water (Biphenyls are lipophilic) Action2->Clean Action3->Clean

Caption: Figure 2. Decontamination workflow emphasizing dust suppression for solids.

Part 5: Disposal & Emergency Response

Waste Disposal[3][4]
  • Solid Waste: Dispose of as Hazardous Organic Solid . Do not place in general trash. Label as "Bioactive Intermediate."

  • Liquid Waste: Halogenated or Non-Halogenated solvent waste (depending on your solvent).

  • Empty Containers: Triple rinse with Acetone or Methanol before disposal. The rinsate must go to liquid waste.

Emergency First Aid[5]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/methanol) to wash skin; this may increase absorption of the Boc-protected compound.

  • Eye Contact: Flush with water for 15 minutes.[2][3][4] Remove contact lenses if present.[1][5][6]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6918525 (Sacubitril Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[7] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid
Reactant of Route 2
Reactant of Route 2
(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.